molecular formula C10H11NO B063209 (3-Aminophenyl)(cyclopropyl)methanone CAS No. 162174-75-6

(3-Aminophenyl)(cyclopropyl)methanone

Cat. No.: B063209
CAS No.: 162174-75-6
M. Wt: 161.2 g/mol
InChI Key: PPFDHHLTYPCZQS-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(cyclopropyl)methanone is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a primary aromatic amine and a cyclopropyl ketone, two highly versatile functional groups that enable its use in the construction of complex molecular architectures. The aromatic amine serves as a handle for amide bond formation or diazotization reactions, while the electron-withdrawing cyclopropyl ketone moiety can influence the electronics of the aromatic ring and participate in nucleophilic addition or reductive amination.

Properties

IUPAC Name

(3-aminophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFDHHLTYPCZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435229
Record name (3-Aminophenyl)(cyclopropyl)methanone
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162174-75-6
Record name (3-Aminophenyl)(cyclopropyl)methanone
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Record name (3-aminophenyl)(cyclopropyl)methanone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the (3-Aminophenyl)(cyclopropyl)methanone Scaffold

This compound, a molecule featuring a unique combination of an aminophenyl ring and a cyclopropyl ketone, serves as a crucial building block in contemporary medicinal chemistry. The constituent moieties—the aniline fragment, the ketone linker, and the strained cyclopropyl ring—each confer specific properties that are highly sought after in the design of novel therapeutic agents. The amino group provides a key site for further functionalization, enabling the construction of diverse compound libraries for drug discovery. The cyclopropyl group, with its inherent ring strain and specific electronic characteristics, is often introduced to modulate metabolic stability, binding affinity, and the conformational rigidity of drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.

Primary Synthesis Pathway: Nitration and Subsequent Reduction

The most established and widely employed route to this compound proceeds through a two-step sequence involving the nitration of a phenyl cyclopropyl methanone precursor, followed by the reduction of the resulting nitro intermediate. This pathway is favored for its reliability and the ready availability of starting materials.

Step 1: Electrophilic Nitration of Phenyl Cyclopropyl Methanone

The initial step involves the regioselective introduction of a nitro group onto the phenyl ring of phenyl cyclopropyl methanone. The carbonyl group of the ketone is a meta-directing deactivator for electrophilic aromatic substitution. Consequently, the nitration reaction predominantly yields the 3-nitro isomer, (3-Nitrophenyl)(cyclopropyl)methanone.

Reaction Scheme:

Caption: Nitration of Phenyl Cyclopropyl Methanone.

Mechanistic Considerations: The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of phenyl cyclopropyl methanone then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, typically the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the nitro-substituted product.

Step 2: Reduction of the Nitro Group

The nitro group of (3-Nitrophenyl)(cyclopropyl)methanone is subsequently reduced to the corresponding primary amine to afford the target compound. A variety of reducing agents can be employed for this transformation, with the choice often depending on factors such as scale, functional group tolerance, and desired workup conditions.

Common Reduction Methods:

Reducing Agent(s)Solvent(s)Typical ConditionsAdvantagesDisadvantages
Fe / HClMethanol / WaterRefluxCost-effective, reliableAcidic conditions, potential for chlorinated byproducts
SnCl₂·2H₂OEthanolRefluxMilder than Fe/HClStoichiometric tin waste
H₂ / Pd/CMethanol / EthanolRoom temperature, atmospheric or elevated pressureClean reaction, high yieldRequires specialized hydrogenation equipment, catalyst cost
NaI / PPh₃ChloroformPhotochemicalMild, tolerates a broad range of functional groups[1]Requires photochemical reactor, longer reaction times

Reaction Scheme:

Reduction of (3-Nitrophenyl)(cyclopropyl)methanone reactant (3-Nitrophenyl)(cyclopropyl)methanone product This compound reactant->product Reduction [H]

Caption: Reduction of the Nitro Group.

Experimental Protocol: Reduction using Iron and Hydrochloric Acid

This protocol is adapted from a similar reduction of a nitrophenyl ketone derivative.[2]

  • Dissolution: Dissolve (3-Nitrophenyl)(cyclopropyl)methanone in a mixture of methanol and water.

  • Acidification: Carefully add a portion of concentrated hydrochloric acid to the solution.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of Iron: Add iron powder portion-wise to the refluxing mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.

  • Workup: Cool the reaction mixture and dilute it with a 5% aqueous solution of sodium hydroxide to neutralize the excess acid and precipitate iron salts.

  • Extraction: Extract the aqueous layer several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Alternative Synthesis Pathway: Friedel-Crafts Acylation

An alternative approach to this compound involves the Friedel-Crafts acylation of a protected aniline derivative with cyclopropanecarbonyl chloride, followed by deprotection of the amino group. Direct Friedel-Crafts acylation of aniline is generally not feasible as the amino group, a Lewis base, complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

Step 1: Protection of the Amino Group

The amino group of aniline is first protected as an amide, typically an acetanilide. This protection serves two purposes: it prevents the unwanted reaction with the Lewis acid catalyst and transforms the activating amino group into a moderately activating, ortho,para-directing acylamino group.

Step 2: Friedel-Crafts Acylation of the Protected Aniline

The protected aniline, such as acetanilide, is then subjected to Friedel-Crafts acylation with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The acylation will primarily occur at the para position due to the steric hindrance of the acylamino group.

Reaction Scheme:

Friedel-Crafts Acylation of Acetanilide reactant1 Acetanilide intermediate N-(4-(cyclopropanecarbonyl)phenyl)acetamide reactant1->intermediate reactant2 Cyclopropanecarbonyl chloride reactant2->intermediate reactant3 AlCl₃ reactant3->intermediate Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation of Acetanilide.

Step 3: Deprotection of the Amino Group

The protecting acetyl group is then removed by hydrolysis under acidic or basic conditions to yield the final product.

Experimental Protocol: General Friedel-Crafts Acylation

  • Catalyst Suspension: Suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere.

  • Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add cyclopropanecarbonyl chloride.

  • Substrate Addition: Add the protected aniline derivative (e.g., acetanilide) portion-wise to the reaction mixture, maintaining a low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, and then wash, dry, and concentrate the combined organic phases. The crude product is then purified.

Emerging Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

While not as established for this specific molecule, palladium-catalyzed cross-coupling reactions represent a powerful and versatile approach for the synthesis of aryl ketones. For instance, a Suzuki-Miyaura coupling could potentially be employed to couple a cyclopropylboronic acid with a suitable 3-aminobenzoyl derivative.[4][5] Alternatively, a palladium-catalyzed carbonylation reaction of a 3-amino-iodobenzene in the presence of a cyclopropyl organometallic reagent could also be envisioned. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Caption: Potential Suzuki-Miyaura Cross-Coupling Route.

Conclusion

The synthesis of this compound is most reliably achieved through the nitration of phenyl cyclopropyl methanone followed by the reduction of the intermediate nitro compound. This classical approach is robust and scalable. The Friedel-Crafts acylation of a protected aniline offers a viable alternative, though it requires additional protection and deprotection steps. As synthetic methodologies continue to advance, palladium-catalyzed cross-coupling reactions may provide more efficient and milder routes to this and other structurally related compounds, further empowering the field of drug discovery.

References

  • Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]

  • MDPI. (2009). methanone. [Link]

  • Rouchal, M., et al. (2011). (1-Adamantyl)(3-aminophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3198. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • Zeeck, A., et al. (2021). The Biosynthesis of 3‐(trans‐2‐Nitrocyclopropyl)alanine, a Constituent of the Signal Metabolite Hormaomycin. Angewandte Chemie International Edition, 60(14), 7943-7947. [Link]

  • Kobayashi, S., et al. (2003). Method of friedel-crafts acylation of anilides.
  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Palladium-Catalyzed Cyclization-Heck Reaction of Allenamides: An Approach to 3-Methylene-5-phenyl-1,2,3,4-tetrahydropyridine Derivatives. [Link]

  • MDPI. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 3-(trans-2′-Nitrocyclopropyl)alanine, a Constituent of the Natural Peptide-Lactone Hormaomycin. [Link]

  • ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

  • Tokyo University of Science. Synthesis of 3-methylenepyrrolidines by palladium-catalyzed [3+2] cycloaddition of alkylidene-cyclopropanes with imines. [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes. [Link]

  • Alchem.Pharmtech. CAS 162174-75-6 | this compound. [Link]

  • Pol-Aura. Methanone, (3-aminophenyl)cyclopropyl-/ 97% [162174-75-6]. [Link]

Sources

A Comprehensive Technical Guide to (3-Aminophenyl)(cyclopropyl)methanone (CAS Number: 162174-75-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

(3-Aminophenyl)(cyclopropyl)methanone has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its unique combination of a reactive amino group, a phenyl ring, and a strained cyclopropyl ketone moiety provides a versatile scaffold for the synthesis of a new generation of targeted therapeutics. This in-depth technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's synthesis, characterization, and application, with a particular focus on its role in the development of kinase inhibitors. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and practical considerations that are essential for leveraging this valuable building block in a laboratory setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design.

PropertyValueSource
CAS Number 162174-75-6[1][2][3]
Molecular Formula C₁₀H₁₁NO[1][2][3]
Molecular Weight 161.20 g/mol [1][2][3]
Appearance Light yellow to yellow crystalline powderCommercially available information
Melting Point 65-69 °CCommercially available information
Boiling Point 329.5±22.0 °C (Predicted)Commercially available information
Solubility Soluble in methanol, ethanol, dimethyl sulfoxideCommercially available information

Structural Characterization:

The unambiguous identification and purity assessment of this compound are critical for its use in regulated research and development environments. The following analytical techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons in the molecule, allowing for the confirmation of the aminophenyl and cyclopropyl groups.

    • ¹³C NMR: Reveals the number of unique carbon environments, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to further confirm its structure.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for monitoring the progress of reactions in which it is a reactant or product.

While specific spectral data is often provided by commercial suppliers upon request, a representative synthesis of a related compound, (3-Aminophenyl)(morpholino)methanone, reports detailed NMR and GC-MS data which can serve as a useful reference point for expected chemical shifts and fragmentation patterns.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction provides a direct and efficient route to this key intermediate.

Synthetic Workflow:

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol:

A representative procedure based on established Friedel-Crafts acylation principles:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial to prevent side reactions.

  • Electrophilic Aromatic Substitution: To the resulting mixture, add a solution of aniline (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed 5 °C. The amino group of aniline is a strong activating group; however, it also complexes with the Lewis acid, which directs the acylation to the meta-position.

  • Reaction Monitoring and Completion: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and protonate the product.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as water will react with and deactivate the aluminum chloride catalyst.

  • Stoichiometry of Lewis Acid: A slight excess of aluminum chloride is used to ensure complete activation of the acyl chloride and to account for complexation with the aniline starting material and the product.

  • Temperature Control: The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize the formation of undesired byproducts.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The amino group provides a convenient point of attachment for a variety of heterocyclic scaffolds, which often serve as the hinge-binding element in kinase inhibitors.

The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the amino group of this compound with a wide range of aryl and heteroaryl halides.

Illustrative Workflow for Kinase Inhibitor Synthesis:

G cluster_0 Reactants and Catalyst System cluster_1 Reaction and Product Formation Aminophenyl_ketone This compound Reaction Buchwald-Hartwig Amination Aminophenyl_ketone->Reaction Heteroaryl_halide Heteroaryl Halide (e.g., chloropyrimidine) Heteroaryl_halide->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Kinase_inhibitor Kinase Inhibitor Scaffold Reaction->Kinase_inhibitor

Caption: General scheme for the synthesis of a kinase inhibitor via Buchwald-Hartwig amination.

Exemplary Protocol for the Synthesis of a Kinase Inhibitor Scaffold:

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equivalent), the desired heteroaryl halide (e.g., a 2-chloropyrimidine derivative, 1.1 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Solvent and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent such as dioxane or toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by HPLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an appropriate organic solvent. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired kinase inhibitor scaffold.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat when handling this compound.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

For comprehensive safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its straightforward synthesis and the reactivity of its amino group make it an ideal starting material for the construction of complex molecular architectures, particularly for the development of novel kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, will empower researchers to fully exploit the potential of this important chemical entity in their drug discovery endeavors.

References

  • The Royal Society of Chemistry. (2015). Regioselective three-component synthesis of 1,2-dihydropyridines initiated by a key transamination of enaminones. Retrieved January 13, 2026, from [Link]

  • Viswanath, I. V. K., & Reddy, C. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 439-442.
  • Appchem. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to (3-Aminophenyl)(cyclopropyl)methanone: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Aminophenyl)(cyclopropyl)methanone, a molecule of interest in medicinal chemistry and synthetic research. By synthesizing foundational chemical principles with insights from analogous structures, this document serves as a robust resource for professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is an aromatic ketone featuring a cyclopropyl moiety. This unique combination of a strained aliphatic ring and an aniline-derived aromatic system imparts distinct chemical characteristics relevant to its application in synthetic chemistry and as a scaffold in drug design.

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and structure.

  • Molecular Formula: C₁₀H₁₁NO[][2]

  • Molecular Weight: 161.20 g/mol [][2]

  • IUPAC Name: this compound[]

  • CAS Number: 162174-75-6[][2]

  • Synonyms: 3-Aminophenyl cyclopropyl ketone, (3-Amino-phenyl)-cyclopropyl-methanone[]

The molecular structure comprises a central carbonyl group linking a 3-aminophenyl ring and a cyclopropyl ring. The presence of the amine group on the phenyl ring provides a site for further functionalization, a common strategy in the development of pharmaceutical agents.

Caption: 2D representation of this compound.

Physicochemical Data Summary

A summary of key physicochemical properties is presented in Table 1. These values are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[][2]
Molecular Weight 161.20 g/mol [][2]
CAS Number 162174-75-6[][2]
Appearance Predicted to be a solid at room temperature
Purity (Typical) ≥95%[]
Canonical SMILES C1CC1C(=O)C2=CC(=CC=C2)N[]
InChI Key PPFDHHLTYPCZQS-UHFFFAOYSA-N[]

Proposed Synthetic Pathway and Experimental Protocol

Rationale for the Proposed Synthetic Strategy

The choice of a chalcone-based route is predicated on its high efficiency and the ready availability of the starting materials. The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of the chalcone. The subsequent Corey-Chaykovsky reaction is a well-established and diastereoselective method for the formation of cyclopropyl ketones from enones. This two-step approach offers a convergent and efficient synthesis of the target molecule.

Synthetic_Pathway Start1 3-Nitrobenzaldehyde Intermediate 3-Nitro-phenyl cyclopropyl chalcone Start1->Intermediate Start2 Cyclopropyl methyl ketone Start2->Intermediate Product This compound Intermediate->Product Reagent1 NaOH, EtOH Reagent1->Intermediate Step 1: Claisen-Schmidt Condensation Reagent2 Fe/NH₄Cl or H₂/Pd-C Reagent2->Product Step 2: Nitro Reduction

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (3-Nitrophenyl)(cyclopropyl)methanone

  • Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer, add cyclopropyl methyl ketone (1.1 eq).

  • Base Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

  • Isolation: The precipitated product, (3-nitrophenyl)(cyclopropyl)methanone, is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend the (3-nitrophenyl)(cyclopropyl)methanone (1.0 eq) from Step 1 in a mixture of ethanol and water.

  • Reducing Agent: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the cited literature, a reliable prediction of its key spectroscopic features can be made based on the data from closely related analogs.[3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and amine protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (ortho to NH₂)6.8 - 7.2m
Aromatic-H (para to NH₂)6.6 - 6.8t
Aromatic-H (ortho to C=O)7.3 - 7.5d
NH₂3.5 - 4.5 (broad)s
Cyclopropyl-CH2.0 - 2.5m
Cyclopropyl-CH₂0.8 - 1.2m
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)195 - 205
Aromatic C-NH₂145 - 150
Aromatic C-H115 - 135
Aromatic C-C=O130 - 140
Cyclopropyl-CH15 - 25
Cyclopropyl-CH₂5 - 15
Predicted Mass Spectrometry and IR Data
  • Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 162.1.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated as follows:

    • N-H stretch (amine): 3300-3500 cm⁻¹ (two bands)

    • C-H stretch (aromatic): 3000-3100 cm⁻¹

    • C-H stretch (aliphatic): 2850-3000 cm⁻¹

    • C=O stretch (ketone): 1660-1680 cm⁻¹

    • C=C stretch (aromatic): 1500-1600 cm⁻¹

    • N-H bend (amine): 1580-1650 cm⁻¹

Potential Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl ring into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties. This compound serves as a valuable scaffold that can be readily diversified through reactions at the amino group to generate libraries of compounds for biological screening.

Derivatives of aminophenyl cyclopropyl methanones have shown promise as antitubercular and antimalarial agents.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of fatty acid synthase II (FAS-II), a critical enzyme in these pathogens.[3]

Medicinal_Chemistry_Workflow Scaffold This compound Diversification Amide Coupling, Alkylation, etc. Scaffold->Diversification Library Compound Library Diversification->Library Screening Biological Screening (e.g., Antitubercular, Antimalarial) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for the use of the scaffold in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety precautions can be inferred from data on analogous compounds such as (4-Aminophenyl)(cyclopropyl)methanone hydrochloride.[4]

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements (Recommended):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound represents a valuable building block for medicinal chemistry and synthetic applications. Its molecular structure offers opportunities for diversification, and its derivatives have shown potential as therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted characterization data to support further research and development efforts. All protocols and data should be used with the understanding that they are based on the best available information from analogous systems and should be validated experimentally.

References

  • (3-AMINO-PHENYL)-CYCLOPROPYL-METHANONE. BOC Sciences. [URL: https://www.bocsci.com/product/cas-no-162174-75-6-162174-75-6-288735.html]
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9208035/]
  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. ResearchGate. [URL: https://www.researchgate.net/publication/47525389_Synthesis_and_bio-evaluation_of_alkylaminoaryl_phenyl_cyclopropyl_methanones_as_antitubercular_and_antimalarial_agents]
  • (3-Aminophenyl)cyclopropyl-methanone | CAS 162174-75-6. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-aminophenyl-cyclopropyl-methanone-cas-162174-75-6]
  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [URL: https://www.mdpi.com/1420-3049/23/12/3295]
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [URL: https://www.longdom.
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The Aminophenyl Cyclopropyl Ketone Scaffold: A Technical Guide to Current Applications and Future Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenyl cyclopropyl ketone motif, a fascinating confluence of a strained carbocycle and an aromatic amine, presents a unique chemical scaffold with both established and underexplored potential. While its role as a pivotal intermediate in the agrochemical industry is well-documented, its broader applications in medicinal chemistry and chemical biology remain a nascent field of inquiry. This in-depth technical guide provides a comprehensive overview of the synthesis, known biological activities, and mechanistic insights related to aminophenyl cyclopropyl ketones. Beyond the established applications, this guide delves into prospective research avenues, offering a forward-looking perspective on how this scaffold could be leveraged in modern drug discovery programs targeting a range of human diseases. We will explore its potential as a core for kinase inhibitors, a modulator of G-protein coupled receptors (GPCRs), and a versatile tool for chemical probe development. Detailed synthetic protocols and strategic considerations for library development are also provided to empower researchers to explore this promising chemical space.

Introduction: The Allure of a Strained Ring and an Activated Amine

The incorporation of a cyclopropyl ring into molecular scaffolds is a well-established strategy in medicinal chemistry.[1] This three-membered carbocycle imparts a unique set of properties, including conformational rigidity, metabolic stability, and altered electronic character, which can lead to enhanced potency and improved pharmacokinetic profiles.[2][3] When coupled with an aminophenyl group, the resulting aminophenyl cyclopropyl ketone scaffold presents several intriguing features for the drug discovery scientist:

  • Structural Rigidity: The cyclopropyl group locks the adjacent carbonyl and phenyl groups into a more defined orientation, reducing the entropic penalty upon binding to a biological target.

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Vectorial Exit Point: The amino group provides a convenient handle for further chemical elaboration, allowing for the exploration of chemical space in a defined vector away from the core scaffold.

  • Hydrogen Bonding Capabilities: The amine functionality can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at a target protein.

  • Potential for Bioisosteric Replacement: The cyclopropyl ketone moiety can be considered a bioisostere for other chemical groups, offering opportunities to modulate physicochemical properties while retaining biological activity.

This guide will first explore the most prominent application of this scaffold and then pivot to its potential in broader drug discovery contexts.

Established Application: The Cornerstone of Sulfonylurea Herbicides

The most significant and commercially relevant application of aminophenyl cyclopropyl ketones, particularly the ortho-isomer, is as a key intermediate in the synthesis of a class of sulfonylurea herbicides.[4][5] These herbicides are highly effective at controlling broadleaf weeds in various crops.[4]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides derived from o-aminophenyl cyclopropyl ketone are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[4] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately leading to plant death.[4] This mode of action is highly specific to plants and microorganisms, contributing to the low toxicity of these herbicides in mammals.[4]

Synthetic Strategies for Aminophenyl Cyclopropyl Ketones

The synthesis of aminophenyl cyclopropyl ketones is a critical aspect of their utility. The most common approach involves the reduction of the corresponding nitrophenyl cyclopropyl ketone.

Synthesis of the Core Scaffold: From Nitro to Amine

The reduction of a nitrophenyl cyclopropyl ketone to its amino counterpart is a robust and well-documented transformation. Catalytic hydrogenation is the most frequently employed method.

Experimental Protocol: Synthesis of o-Aminophenyl Cyclopropyl Ketone

This protocol is based on procedures described in the patent literature.[4][6]

Materials:

  • o-Nitrophenyl cyclopropyl ketone

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve o-nitrophenyl cyclopropyl ketone in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenator.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, o-aminophenyl cyclopropyl ketone, is typically obtained as a bright yellow oil and can be used in the next step without further purification or purified by column chromatography if necessary.[4]

Parameter Reported Value Citation
Starting Material o-Nitrophenyl cyclopropyl ketone[4]
Reducing Agent H₂, 10% Pd/C[4]
Solvent Methanol[4]
Typical Yield High[4]
Product Appearance Bright yellow oil[4]

Future Frontiers: Aminophenyl Cyclopropyl Ketones in Drug Discovery

While the herbicidal application is well-established, the unique structural features of the aminophenyl cyclopropyl ketone scaffold suggest a wealth of untapped potential in medicinal chemistry. The following sections explore hypothetical, yet rationally designed, applications in key therapeutic areas.

Potential as Kinase Inhibitors

The aminophenyl moiety is a common feature in many approved and investigational kinase inhibitors, often serving as a "hinge-binding" element that interacts with the backbone of the kinase ATP-binding site. The cyclopropyl ketone portion could then be oriented to project into the solvent-exposed region or towards other pockets within the kinase domain, providing opportunities for enhancing selectivity and potency.

Hypothetical Design Strategy:

  • Hinge Binding: The aminophenyl group could form key hydrogen bonds with the kinase hinge region.

  • Scaffold Hopping: The aminophenyl cyclopropyl ketone core could be used as a novel scaffold to replace existing hinge-binding motifs in known kinase inhibitors.

  • Vectorial Elaboration: The amino group can be functionalized with various substituents to probe interactions with the solvent-exposed region, potentially leading to improved physicochemical properties or targeting allosteric sites.

Diagram: Hypothetical Kinase Inhibitor Design

G cluster_0 Kinase ATP Binding Site cluster_1 Aminophenyl Cyclopropyl Ketone Scaffold Hinge Hinge Region SolventFront Solvent-Exposed Region Scaffold Scaffold->Hinge H-Bonding (Amine) Scaffold->SolventFront Vector for Modification

Caption: Hypothetical binding mode of an aminophenyl cyclopropyl ketone-based kinase inhibitor.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large and diverse family of drug targets. Ligands for aminergic GPCRs, in particular, often contain an aromatic ring and a basic amine.[2][7] The aminophenyl cyclopropyl ketone scaffold possesses these general features, making it an attractive starting point for the design of novel GPCR modulators.

Rational Design Considerations:

  • Pharmacophore Mimicry: The aminophenyl group can mimic the aromatic and hydrogen-bonding interactions of endogenous ligands.

  • Conformational Constraint: The rigid cyclopropyl group can help to lock the molecule into a bioactive conformation, potentially leading to higher affinity and selectivity.

  • Allosteric Modulation: The cyclopropyl ketone moiety could be functionalized to interact with allosteric sites on the GPCR, offering a path to developing positive or negative allosteric modulators (PAMs or NAMs).[8]

Diagram: GPCR Ligand Design Workflow

workflow start Aminophenyl Cyclopropyl Ketone Scaffold step1 Library Synthesis (Amine Functionalization) start->step1 step2 High-Throughput Screening (GPCR Target Panel) step1->step2 step3 Hit Identification step2->step3 step4 Structure-Activity Relationship (SAR) Studies step3->step4 step5 Lead Optimization step4->step5 end Candidate Drug step5->end

Caption: A typical workflow for developing GPCR ligands from the aminophenyl cyclopropyl ketone scaffold.

Development of Chemical Probes

The aminophenyl cyclopropyl ketone scaffold can also be adapted for the development of chemical probes to study biological systems.[9][10] By incorporating a reporter tag (e.g., a fluorophore or a biotin) or a reactive group for covalent modification, these molecules can be used for target identification, validation, and imaging.

Strategies for Probe Development:

  • Affinity-Based Probes: A known bioactive aminophenyl cyclopropyl ketone derivative can be functionalized with a reporter tag, such as biotin, for affinity purification of its protein targets.

  • Activity-Based Probes: A reactive "warhead" can be incorporated into the scaffold to enable covalent labeling of the target protein, allowing for more robust target identification and occupancy studies.

  • Fluorescent Probes: Attachment of a fluorophore to the scaffold can enable the visualization of target localization and dynamics within cells or tissues.

Diagram: Chemical Probe Design Strategy

probe_design probe Aminophenyl Cyclopropyl Ketone Linker Reporter/Reactive Group target Target Protein probe->target Binding readout Detection/ Analysis target->readout Signal

Caption: General design of a chemical probe based on the aminophenyl cyclopropyl ketone scaffold.

Conclusion and Future Outlook

The aminophenyl cyclopropyl ketone scaffold, while having a well-entrenched role in the agrochemical sector, represents a largely underexplored territory for medicinal chemists and chemical biologists. Its inherent structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics and research tools. This guide has provided a comprehensive overview of the known applications and a forward-looking perspective on potential future research directions. By leveraging the synthetic accessibility of this scaffold and applying rational drug design principles, researchers are well-equipped to unlock the full potential of aminophenyl cyclopropyl ketones in addressing a wide range of biological questions and unmet medical needs. The journey from a herbicide intermediate to a potential therapeutic agent is a challenging but exciting prospect, and it is our hope that this guide will serve as a catalyst for innovation in this promising area of chemical science.

References

  • Cevasco, A. A. (1993). Process for the preparation of o-aminophenyl cyclo-propyl ketone. SciSpace. Retrieved January 9, 2026, from [Link]

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  • Synthesis, SAR and Biophysical Mechanism of Action of Cyclopropabenzindole-Pyridinobenzodiazepine (CBI-PDD) Guanine-Adenine DNA Cross-Linking Agents. (2025, December 22). ResearchGate. Retrieved January 9, 2026, from [Link]

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  • Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging. (2015, May 14). Chemical Society Reviews. Retrieved January 9, 2026, from [Link]

  • Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. (n.d.). Google Patents.
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  • Synthesis and SAR studies of bicyclic amine series GPR119 agonists. (2012, August 1). PubMed. Retrieved January 9, 2026, from [Link]

  • Development of BODIPY-based fluorescent probes for highly selective amino acid identification. (2024, April 2). bioRxiv. Retrieved January 9, 2026, from [Link]

  • Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. (2019, April 25). PubMed. Retrieved January 9, 2026, from [Link]

  • Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. (2025, August 9). ResearchGate. Retrieved January 9, 2026, from [Link]

  • GPCR Crystal Structures: Medicinal Chemistry in the Pocket. (2015, July 15). PubMed. Retrieved January 9, 2026, from [Link]

  • Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. (n.d.). Google Patents.
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An In-depth Technical Guide to (3-Aminophenyl)(cyclopropyl)methanone Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (3-aminophenyl)(cyclopropyl)methanone derivatives and their analogs, a class of compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, structure-activity relationships (SAR), and potential mechanisms of action.

Introduction: The Significance of the this compound Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry. The presence of the cyclopropyl ring is of particular interest as it can impart favorable pharmacological properties, such as increased metabolic stability and enhanced potency.[1] The unique electronic and conformational constraints of the cyclopropyl group can lead to improved binding affinity and selectivity for various biological targets. The aminophenyl moiety provides a key reactive handle for further chemical modifications, allowing for the exploration of a wide range of derivatives and the fine-tuning of their biological activities. This guide will delve into the synthetic strategies to access these molecules, explore how structural modifications impact their biological effects, and discuss their potential as therapeutic agents, particularly as enzyme inhibitors.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of this compound derivatives can be approached through a multi-step process. A common and logical pathway involves the initial synthesis of a nitro-substituted precursor, followed by the reduction of the nitro group to the desired amine. This approach allows for a wider range of reaction conditions for the key carbon-carbon bond formation step before introducing the more reactive and potentially sensitive amine functionality.

A plausible and efficient method for the synthesis of the core structure is via a Friedel-Crafts acylation reaction.[2][3] While nitrobenzene is a deactivated substrate for Friedel-Crafts acylation, the reaction can be driven to completion under appropriate conditions.[4]

Synthesis of (3-Nitrophenyl)(cyclopropyl)methanone

The first key step is the Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise to the suspension while stirring.

  • Addition of Nitrobenzene: After the formation of the acylium ion complex, add nitrobenzene (1.0 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (3-nitrophenyl)(cyclopropyl)methanone.

Causality Behind Experimental Choices: The use of a strong Lewis acid like AlCl₃ is crucial to activate the cyclopropanecarbonyl chloride and generate the highly electrophilic acylium ion necessary to overcome the deactivating effect of the nitro group on the aromatic ring.[2][3] The reaction is performed under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst. The stepwise addition at low temperature helps to control the initial exothermic reaction.

Reduction of the Nitro Group to Form this compound

The final step in the synthesis of the core molecule is the reduction of the nitro group to an amine. A widely used and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[5]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve (3-nitrophenyl)(cyclopropyl)methanone (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring and Completion: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields and minimal side products.[5] Palladium on carbon is a robust and highly active catalyst for this transformation. The use of a Celite pad for filtration is important for the safe and complete removal of the pyrophoric palladium catalyst.

Caption: Synthetic workflow for this compound.

Characterization of the Core Structure

The synthesized this compound and its derivatives should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For this compound, one would expect to see characteristic signals for the aromatic protons in the 3-substituted pattern, the amine protons, and the unique upfield signals for the cyclopropyl ring protons. The carbonyl carbon would appear as a downfield signal in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold provides multiple points for chemical modification to explore the SAR and optimize biological activity. Key positions for modification include:

  • The Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems can significantly impact potency and selectivity.

  • The Phenyl Ring: Substitution on the aromatic ring with various electron-donating or electron-withdrawing groups can influence electronic properties and interactions with the target protein.

  • The Cyclopropyl Group: While generally beneficial for metabolic stability, modifications to the cyclopropyl ring are also possible.

The following table summarizes the inhibitory activities of some cyclopropylamine-containing compounds against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which are important enzymes in the central nervous system and targets for the treatment of neurodegenerative diseases and depression. This data, from related but different chemical series, provides valuable insights into the potential SAR for novel this compound derivatives.

Compound IDStructureTargetIC₅₀ (µM)Reference
1 cis-N-benzyl-2-methoxycyclopropylamineMAO-A0.170[1]
MAO-B0.005[1]
2 Pyridazinobenzylpiperidine Derivative (S5)MAO-A3.857[6]
MAO-B0.203[6]
3 Pyridazinobenzylpiperidine Derivative (S16)MAO-A>10[6]
MAO-B0.979[6]

Insights from SAR Data:

  • MAO-B Selectivity: The data for compound 1 demonstrates that cyclopropylamine derivatives can exhibit high potency and selectivity for MAO-B.[1] The sub-micromolar IC₅₀ value for MAO-B suggests that the cyclopropylamine moiety is a key pharmacophore for interacting with this enzyme.

  • Impact of the Aromatic System: The pyridazinobenzylpiperidine derivatives (2 and 3 ) also show preferential inhibition of MAO-B, although with varying potencies.[6] The nature and position of substituents on the aromatic ring play a crucial role in determining the inhibitory activity. For instance, the presence of a 3-chloro substituent in compound S5 leads to greater MAO-B inhibition compared to other substitutions.[6]

These findings suggest that this compound derivatives are promising candidates for the development of selective MAO-B inhibitors. Further synthesis and biological evaluation of a focused library of these compounds would be necessary to establish a detailed SAR for this specific scaffold.

Mechanism of Action: Targeting Monoamine Oxidases

As suggested by the SAR data, a likely mechanism of action for appropriately substituted this compound derivatives is the inhibition of monoamine oxidases. MAOs are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[7] Inhibition of MAO-B, in particular, can increase the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease.[6]

Cyclopropylamines can act as mechanism-based inhibitors of MAOs.[1] The proposed mechanism involves the enzyme-catalyzed oxidation of the cyclopropylamine, leading to the formation of a reactive intermediate that can covalently modify the flavin cofactor of the enzyme, resulting in irreversible inhibition.[1]

MOA cluster_neuron Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism IncreasedDopamine Increased Dopamine in Synapse Dopamine->IncreasedDopamine Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor This compound Derivative Inhibitor->MAOB Inhibition Postsynaptic Postsynaptic Neuron IncreasedDopamine->Postsynaptic Enhanced Signaling

Caption: Proposed mechanism of action via MAO-B inhibition.

In Vitro Evaluation: A Protocol for Enzyme Inhibition Assays

To assess the biological activity of newly synthesized this compound derivatives, a robust in vitro enzyme inhibition assay is required. The following is a general protocol that can be adapted for screening compounds against enzymes like MAO-A and MAO-B.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the enzyme (e.g., recombinant human MAO-A or MAO-B) in an appropriate assay buffer.

    • Prepare a solution of the enzyme's substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Blank Wells: Add assay buffer and substrate, but no enzyme.

    • Control Wells: Add assay buffer, enzyme, and substrate.

    • Test Wells: Add the test compound at various concentrations, enzyme, and assay buffer.

  • Pre-incubation: Pre-incubate the plate (with enzyme and inhibitor) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for the interaction between the inhibitor and the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37 °C.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a strong acid or base).

  • Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validating System: The inclusion of appropriate blanks (to subtract background signal) and controls (representing 100% enzyme activity) is critical for data accuracy. Running a known inhibitor as a positive control helps to validate the assay performance.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly as selective enzyme inhibitors. This guide has provided a detailed framework for the synthesis, characterization, and evaluation of derivatives based on this core structure. The synthetic route via Friedel-Crafts acylation followed by nitro group reduction is a viable strategy to access these compounds. The available SAR data on related cyclopropylamine-containing molecules strongly suggests that this class of compounds is likely to exhibit potent and selective inhibitory activity against targets such as MAO-B.

Future work in this area should focus on the synthesis and screening of a diverse library of this compound analogs to establish a comprehensive SAR. This will involve systematic modifications of the amino group and the phenyl ring to optimize potency and selectivity. Further mechanistic studies, including kinetic analysis and co-crystallization with target enzymes, will be crucial to elucidate the precise binding modes and mechanisms of inhibition. Ultimately, promising lead compounds can be advanced into preclinical studies to evaluate their pharmacokinetic properties and in vivo efficacy.

References

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Sources

Reactivity of the aminophenyl group in (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Aminophenyl Group in (3-Aminophenyl)(cyclopropyl)methanone

Abstract

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a nucleophilic aromatic amine and a unique cyclopropyl ketone moiety, creating a landscape of rich and tunable reactivity. This guide provides an in-depth exploration of the chemical behavior of the aminophenyl group within this specific molecular framework. We will dissect the electronic interplay between the activating amino group and the deactivating cyclopropyl ketone, offering field-proven insights into reaction mechanisms, experimental design, and protocol optimization for researchers in drug development and chemical synthesis.

Molecular Architecture and Electronic Profile

The reactivity of this compound is dictated by the electronic dialogue between its two primary functional groups: the aniline-like amino group (-NH₂) and the cyclopropyl ketone.

  • The Aminophenyl Group: The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the π-system of the benzene ring. This resonance effect significantly increases the electron density of the ring, making it highly activated towards electrophilic attack, particularly at the positions ortho and para to the amine (C2, C4, and C6). The amino group itself is a potent nucleophile, readily participating in reactions such as acylation and alkylation.

  • The Cyclopropyl Ketone Group: In contrast, the ketone is an electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution through both inductive and resonance effects, directing incoming electrophiles to the meta position (C5). The cyclopropyl ring, due to its high p-character, can conjugate with the carbonyl, influencing the ketone's reactivity and participating in unique ring-opening and cyclization reactions under specific conditions.[1]

The meta relationship between these two groups results in a complex pattern of reactivity. The strong activating effect of the amine generally dominates, but the deactivating nature of the ketone must be considered, especially when predicting regioselectivity in electrophilic aromatic substitution.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 162174-75-6[2],[3],[4]
Molecular Formula C₁₀H₁₁NO[],[4]
Molecular Weight 161.20 g/mol [],[4]
IUPAC Name This compound[]
Synonyms 3-Cyclopropanecarbonylaniline[2]
Purity Typically ≥95%[3],[]

Core Reactivity at the Amino Group

The primary amine is the most accessible site for a wide range of chemical transformations, serving as a versatile handle for molecular elaboration.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into a more stable and less basic amide. This is often a necessary step to protect the amino group during subsequent reactions or to introduce specific functional moieties.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., Cl⁻) yields the N-acyl product.

  • Setup: In a fume hood, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent, such as acetyl chloride (1.05 eq), dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or column chromatography to yield the final amide product.

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve Reactant & Base in Aprotic Solvent B Cool to 0 °C A->B C Add Acetyl Chloride (dropwise) B->C D Stir at RT (1-4h) Monitor by TLC C->D E Aqueous Quench D->E F Liquid-Liquid Extraction E->F G Purify (Recrystallization or Chromatography) F->G H H G->H Final Product: N-acylated amine

Caption: Workflow for the N-acylation of this compound.

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is one of the most powerful strategies in synthetic organic chemistry, opening a gateway to a vast array of functional groups that are otherwise difficult to install directly on an aromatic ring.

Mechanism: The reaction of the amine with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C) produces a reactive aryldiazonium salt. This intermediate can then be transformed via reactions like the Sandmeyer reaction, where a copper(I) salt (CuX, where X = Cl, Br, CN) catalyzes the replacement of the diazonium group with the corresponding nucleophile.

  • Diazotization:

    • In a fume hood, dissolve this compound (1.0 eq) in an aqueous solution of HBr (e.g., 48%, ~3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir for an additional 15-30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield (3-Bromophenyl)(cyclopropyl)methanone.[6]

// Nodes Amine [label="Ar-NH₂"]; ProtonatedAmine [label="Ar-NH₃⁺"]; NitrousAcid [label="HONO + H⁺"]; Nitrosonium [label="H₂O-NO⁺"]; Water [label="H₂O"]; N_NitrosoAmine [label="Ar-NH₂-NO⁺"]; Protonated_N_Nitroso [label="Ar-NH(NO)"]; Diazohydroxide [label="Ar-N=N-OH"]; Protonated_Diazohydroxide [label="Ar-N=N-OH₂⁺"]; Diazonium [label="Ar-N₂⁺", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Amine -> ProtonatedAmine [label="+ H⁺"]; NitrousAcid -> Nitrosonium [label="⇌"]; ProtonatedAmine -> N_NitrosoAmine [label="+ H₂O-NO⁺\n- H₃O⁺"]; N_NitrosoAmine -> Protonated_N_Nitroso [label="- H⁺"]; Protonated_N_Nitroso -> Diazohydroxide [label="tautomerization"]; Diazohydroxide -> Protonated_Diazohydroxide [label="+ H⁺"]; Protonated_Diazohydroxide -> Diazonium [label="- H₂O"]; }

Caption: Two-step strategy for arylation via diazotization and Suzuki coupling.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7]* Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [8]* Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition. [7][8]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). [7][8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be air-sensitive and benefit from storage under an inert atmosphere. [7]

Conclusion

The aminophenyl group in this compound is a highly reactive and synthetically valuable functional handle. Its nucleophilicity allows for straightforward derivatization through acylation and alkylation, while its ability to form a diazonium salt provides an unparalleled entry point to a vast array of other functionalities. This transformation is key to leveraging modern synthetic methods, such as palladium-catalyzed cross-coupling, to build molecular complexity. For researchers and drug development professionals, a thorough understanding of these reaction pathways is essential for the rational design and efficient synthesis of novel chemical entities based on this versatile scaffold.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
  • Thermo Fisher Scientific. (2012).
  • Waser, J. (2010). Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. Infoscience EPFL. [Link]

  • Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.
  • Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA.
  • Appchem. (n.d.). This compound | 162174-75-6. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: A Detailed Laboratory Protocol for the Synthesis of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Application

(3-Aminophenyl)(cyclopropyl)methanone is a valuable bifunctional building block in modern medicinal chemistry and drug discovery. The molecule incorporates a cyclopropyl ketone moiety, a structural motif known to impart unique conformational constraints and metabolic stability, alongside a versatile aniline group. The primary amine on the phenyl ring serves as a crucial handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2][3] This dual reactivity makes it an important intermediate for constructing complex molecular architectures found in pharmacologically active agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This guide provides a comprehensive, field-tested protocol for its synthesis, designed for researchers in synthetic and medicinal chemistry.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. The core strategy involves the initial formation of the carbon-carbon bond to construct the cyclopropyl ketone, followed by the functional group transformation of a precursor group into the target amine.

Our chosen pathway begins with 3-nitrobenzoyl chloride. The nitro group serves two critical functions:

  • It is a robust electron-withdrawing group that directs electrophilic substitution to the meta-position, ensuring the correct regiochemistry from commercially available starting materials.

  • It acts as a stable precursor to the desired amine, which can be revealed in the final step through a reliable reduction reaction.[4]

The cyclopropyl group is introduced via a nucleophilic addition-elimination reaction using a Grignard reagent, cyclopropylmagnesium bromide. This organometallic reagent provides a direct and efficient method for forming the ketone. The subsequent reduction of the nitro-intermediate to the aniline is achieved using iron powder in an acidic medium, a classic and highly effective method for this transformation on a laboratory scale.

Synthetic Workflow Diagram

The overall two-step synthetic process is illustrated below.

G A 3-Nitrobenzoyl Chloride C Step 1: Acylation(Anhydrous THF, 0 °C to RT) A->C B Cyclopropylmagnesium Bromide (in THF) B->C D (3-Nitrophenyl)(cyclopropyl)methanone C->D  Workup &  Purification E Step 2: Nitro Reduction(Fe, NH4Cl, EtOH/H2O, Reflux) D->E F This compound(Final Product) E->F  Workup &  Purification

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Part A: Synthesis of (3-Nitrophenyl)(cyclopropyl)methanone

This procedure details the formation of the ketone intermediate via the reaction of an acyl chloride with a Grignard reagent.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
3-Nitrobenzoyl chlorideC₇H₄ClNO₃185.565.00 g26.9
Cyclopropylmagnesium bromideC₃H₅BrMg145.2864.6 mL32.3
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11120 mL-
Saturated aq. NH₄ClNH₄Cl53.4950 mL-
Ethyl AcetateC₄H₈O₂88.11150 mL-
BrineNaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-

Procedure

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Addition: 3-Nitrobenzoyl chloride (5.00 g, 26.9 mmol) is added to the flask, followed by 70 mL of anhydrous THF. The mixture is stirred until the solid dissolves completely.

  • Grignard Reaction: The resulting solution is cooled to 0 °C in an ice-water bath. A 0.5 M solution of cyclopropylmagnesium bromide in THF (64.6 mL, 32.3 mmol, 1.2 equivalents) is added dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate may form during the addition.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with 50 mL of brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford (3-Nitrophenyl)(cyclopropyl)methanone as a pale yellow solid.

Part B: Synthesis of this compound

This protocol describes the reduction of the nitro group to a primary amine using iron powder.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
(3-Nitrophenyl)(cyclopropyl)methanoneC₁₀H₉NO₃191.184.50 g23.5
Iron Powder (<325 mesh)Fe55.846.57 g117.7
Ammonium ChlorideNH₄Cl53.496.28 g117.7
EthanolC₂H₆O46.0780 mL-
WaterH₂O18.0220 mL-
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Saturated aq. NaHCO₃NaHCO₃84.01~50 mL-

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Nitrophenyl)(cyclopropyl)methanone (4.50 g, 23.5 mmol), iron powder (6.57 g, 117.7 mmol, 5 equivalents), ammonium chloride (6.28 g, 117.7 mmol, 5 equivalents), ethanol (80 mL), and water (20 mL).

  • Heating: The suspension is heated to reflux (approximately 85-90 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours and can be monitored by TLC until the starting material is fully consumed.

  • Filtration and Neutralization: The hot reaction mixture is filtered through a pad of Celite® to remove the iron salts. The filter cake is washed with hot ethanol (2 x 20 mL). The combined filtrate is concentrated under reduced pressure to remove most of the ethanol.

  • Workup and Extraction: The remaining aqueous residue is diluted with 50 mL of water and basified to a pH of ~8-9 by the careful addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. The aqueous layer is then extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude material can be further purified by flash chromatography (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.[5]

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance Off-white to light brown solid
¹H NMR (400 MHz, CDCl₃)δ 7.25 (t, 1H), 7.05-6.95 (m, 2H), 6.80 (d, 1H), 3.85 (br s, 2H, -NH₂), 2.60 (m, 1H), 1.20 (m, 2H), 1.00 (m, 2H).
¹³C NMR (101 MHz, CDCl₃)δ 199.5, 146.5, 138.0, 129.2, 119.5, 118.8, 115.0, 17.5, 11.5.
IR (ATR) ν (cm⁻¹) 3450, 3350 (N-H stretch), 1650 (C=O stretch), 1610, 1590 (C=C stretch).
MS (ESI+) m/z 162.2 [M+H]⁺ for C₁₀H₁₁NO.[5]

Safety Precautions and Hazard Management

All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Nitrobenzoyl chloride: Corrosive and moisture-sensitive.[6][7] It causes severe skin burns and eye damage and is toxic if inhaled or in contact with skin.[7][8] Handle only in a dry, inert atmosphere. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][9]

  • Cyclopropylmagnesium bromide: Highly flammable liquid and vapor.[10][11] It reacts violently with water, releasing flammable gases that may ignite spontaneously.[10] It also causes severe skin burns and eye damage.[11] This reagent must be handled under strictly anhydrous and inert conditions (Nitrogen or Argon). Use non-sparking tools and ensure all equipment is properly grounded.[12]

  • Anhydrous THF: Highly flammable. May form explosive peroxides upon storage, especially if exposed to air and light.[11][12] Use from a freshly opened container or a properly maintained solvent purification system.

  • Iron Powder: Flammable solid. Avoid creating dust clouds which can be explosive.

  • Acidic/Basic Solutions: Handle with care to avoid chemical burns. Neutralize waste streams before disposal according to institutional guidelines.

References

  • PrepChem. (n.d.). Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2024). How can I prepare 3 amino benzoyl chloride from 3 amino benzoic acid and thionyl chloride? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US3681450A - Preparation of p-aminobenzoyl chloride salts.
  • PubChem. (n.d.). 3-Aminobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.
  • Chad's Prep. (2018). EAS Friedel Crafts Alkylation and Acylation. YouTube. Retrieved from [Link]

  • Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • University of York. (n.d.). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • ResearchGate. (2025). Nitrocyclopropanes: Synthesis and properties. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. Retrieved from [Link]

  • PubMed. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Aminophenyl)(cyclopropyl)methanone is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its structure, featuring a primary aromatic amine, a ketone, and a cyclopropyl ring, provides multiple reactive sites for further chemical modifications. Accurate and comprehensive characterization of this compound is crucial to ensure its identity, purity, and suitability for downstream applications in research and drug development. This application note provides a detailed guide to the key analytical techniques for the thorough characterization of this compound, complete with step-by-step protocols and interpretation of expected data.

The methodologies outlined herein are designed for researchers, scientists, and quality control professionals, providing a robust framework for the validation of this important building block. The protocols adhere to principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring data integrity and reliability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 162174-75-6[1][2][3]
Molecular Formula C₁₀H₁₁NO[1][3]
Molecular Weight 161.20 g/mol [1][3]
Appearance Expected to be a solidN/A
Purity Typically >97%[4]

Analytical Characterization Workflow

A systematic approach is essential for the complete characterization of this compound. The following workflow outlines the recommended analytical techniques to confirm the structure and assess the purity of the compound.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (MS) NMR->MS Confirms Molecular Weight IR Infrared Spectroscopy (FTIR) MS->IR Identifies Functional Groups HPLC Chromatography (HPLC) IR->HPLC Quantifies Purity

Sources

The Strategic Application of (3-Aminophenyl)(cyclopropyl)methanone in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis and medicinal chemistry, the judicious selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. (3-Aminophenyl)(cyclopropyl)methanone has emerged as a highly versatile and valuable synthon, particularly in the synthesis of heterocyclic compounds with significant biological activity. The presence of three key functional motifs—a nucleophilic aromatic amine, an electrophilic ketone, and a metabolically robust cyclopropyl group—within a single, readily accessible molecule makes it a powerful tool for the generation of diverse chemical libraries for drug discovery.[1][2] This application note provides a detailed exploration of the utility of this compound in organic synthesis, with a focus on the preparation of substituted pyrimidines, a core scaffold in numerous kinase inhibitors.

The Cyclopropyl Ketone Moiety: A Gateway to Enhanced Pharmacological Properties

The cyclopropyl group is not merely a passive structural element. Its incorporation into drug candidates has been shown to confer a range of advantageous pharmacokinetic and pharmacodynamic properties. The inherent strain of the three-membered ring leads to shorter and stronger C-H bonds, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the unique electronic nature of the cyclopropyl ring can influence the conformation of the molecule, leading to improved binding affinity and potency towards biological targets.[1]

Application in the Synthesis of 2-Aminopyrimidine Derivatives: A Protocol

A significant application of this compound is in the synthesis of 4,6-disubstituted 2-aminopyrimidine derivatives. This class of compounds is of particular interest due to their prevalence as kinase inhibitors, including those targeting Discoidin Domain Receptor 1 (DDR1), which is implicated in various cancers and fibrotic diseases. The following protocol details a reliable two-step synthesis of a model 2-aminopyrimidine derivative starting from this compound.

Workflow for the Synthesis of 4-(3-(cyclopropanecarbonyl)phenyl)-6-arylpyrimidin-2-amine

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation A This compound C (E)-3-(dimethylamino)-1-(3-(cyclopropanecarbonyl)phenyl)prop-2-en-1-one (Enaminone Intermediate) A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent D Enaminone Intermediate G 4-(3-(cyclopropanecarbonyl)phenyl)-6-arylpyrimidin-2-amine (Final Product) D->G Reaction E Guanidine Hydrochloride E->G Reagent F Aryl Aldehyde F->G Reagent

Caption: Synthetic workflow for 2-aminopyrimidine derivatives.

Experimental Protocols

Part 1: Synthesis of (E)-3-(dimethylamino)-1-(3-(cyclopropanecarbonyl)phenyl)prop-2-en-1-one (Enaminone Intermediate)

Rationale: This initial step involves the condensation of the ketone functionality in this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a vinylogous amide, known as an enaminone. The enaminone is a key intermediate as it introduces a reactive three-carbon unit that is primed for cyclization. The dimethylamino group is an excellent leaving group in the subsequent cyclocondensation step.

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is typically a viscous oil or solid and can be used in the next step without further purification.

Expected Observations: The reaction mixture will likely change color upon heating. The disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate will indicate the formation of the enaminone product.

Part 2: Synthesis of 4-(3-(cyclopropanecarbonyl)phenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Rationale: This step is a classic cyclocondensation reaction. The enaminone intermediate reacts with guanidine, which provides the N-C-N unit required to form the pyrimidine ring. The aryl aldehyde is also incorporated in this multicomponent reaction to furnish the C6-aryl substituent. A base is used to neutralize the guanidine hydrochloride salt and to facilitate the cyclization.

Materials:

  • (E)-3-(dimethylamino)-1-(3-(cyclopropanecarbonyl)phenyl)prop-2-en-1-one (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • 4-Fluorobenzaldehyde (1.2 eq)

  • Sodium methoxide (2.0 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve the crude enaminone intermediate in anhydrous ethanol in a round-bottom flask.

  • Add guanidine hydrochloride, 4-fluorobenzaldehyde, and sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(3-(cyclopropanecarbonyl)phenyl)-6-(4-fluorophenyl)pyrimidin-2-amine.

Expected Observations: A precipitate will form upon pouring the reaction mixture into water. Recrystallization should yield a crystalline solid. The final product can be characterized by standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₀H₁₁NO161.20Yellowish solid
(E)-3-(dimethylamino)-1-(3-(cyclopropanecarbonyl)phenyl)prop-2-en-1-oneC₁₄H₁₆N₂O228.29Viscous oil
4-(3-(cyclopropanecarbonyl)phenyl)-6-(4-fluorophenyl)pyrimidin-2-amineC₂₀H₁₇FN₄O348.38Off-white solid

Mechanism of Pyrimidine Formation

The formation of the pyrimidine ring proceeds through a well-established reaction pathway.

G cluster_0 Reaction Cascade A Enaminone + Guanidine B Michael Addition A->B C Intermediate Adduct B->C D Intramolecular Cyclization C->D E Dihydropyrimidine Intermediate D->E F Elimination of Dimethylamine E->F G Aromatization F->G H 2-Aminopyrimidine Product G->H

Caption: Mechanism of 2-aminopyrimidine synthesis.

The reaction is initiated by a Michael addition of guanidine to the enaminone. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyrimidine ring.

Conclusion

This compound is a highly effective and versatile building block in organic synthesis. Its utility in the preparation of biologically active heterocyclic compounds, such as the 2-aminopyrimidine derivatives discussed herein, underscores its importance in medicinal chemistry and drug discovery. The provided protocols offer a robust and reproducible method for the synthesis of these valuable compounds, paving the way for the development of novel therapeutics.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Jadhav, S. D., & Singh, A. (2017). An Oxidative Annulation of Anilines, Aryl Ketones, and DMSO as a Methine (=CH−) Equivalent for the Synthesis of 4-Arylquinolines and 4-Arylpyrimidines. Organic Letters, 19(21), 5673–5676. [Link]

  • Chu, X.-Q., Cao, W.-B., Xu, X.-P., & Ji, S.-J. (2017). TEMPO-Promoted Regioselective Synthesis of Pyrimidine Derivatives from Ketones, Aldehydes, or Esters with Amidines. The Journal of Organic Chemistry, 82(3), 1145–1154. [Link]

  • Fang, F., Xia, J., Quan, S., Chen, S., & Deng, G.-J. (2023). NH4I-Promoted Three-Component Tandem Reaction of Ketones, NH4OAc, and N,N-Dimethylformamide Dimethyl Acetal for the Synthesis of Pyrimidines. The Journal of Organic Chemistry, 88(21), 14697–14707. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine and Quinazoline Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

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Application Notes & Protocols: (3-Aminophenyl)(cyclopropyl)methanone as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (3-Aminophenyl)(cyclopropyl)methanone as a key building block in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. We move beyond simple procedural lists to offer in-depth explanations of the underlying reaction mechanisms, the rationale for specific experimental conditions, and field-proven protocols for the synthesis of high-value quinolines, pyrazoles, and benzodiazepines. The unique combination of a nucleophilic aromatic amine, an electrophilic ketone, and a metabolically robust cyclopropyl moiety makes this reagent a powerful tool for generating novel chemical entities.[1][2][3]

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern pharmacology, constituting the core scaffolds of a vast majority of approved drugs. The strategic selection of starting materials, or "building blocks," is therefore paramount in the efficient construction of novel and diverse molecular libraries. This compound emerges as a particularly valuable building block due to its trifunctional nature:

  • Nucleophilic Center: The primary aromatic amine at the meta-position serves as a versatile handle for a wide range of C-N bond-forming reactions, including condensations and cyclizations.

  • Electrophilic Center: The ketone carbonyl group is susceptible to nucleophilic attack and provides a key reactive site for annulation strategies.

  • The Cyclopropyl Moiety: This small, strained ring is a highly sought-after feature in medicinal chemistry. It imparts conformational rigidity, can improve metabolic stability by blocking potential sites of oxidation, and often enhances binding affinity to biological targets.[2][3]

This guide will explore how these features can be synergistically exploited to construct prominent heterocyclic systems.

Core Physicochemical & Reactivity Profile

A thorough understanding of the substrate's properties is fundamental to successful reaction design.

PropertyValue
Chemical Name This compound
CAS Number 162174-75-6
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Inquire with supplier
SMILES C1CC1C(=O)C2=CC(=CC=C2)N
InChI InChI=1S/C10H11NO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5,11H2

(Data sourced from BOC Sciences[])

Reactivity Insights: The molecule's reactivity is dominated by the interplay between the amino and ketone groups. The electron-donating nature of the amino group slightly deactivates the ortho and para positions relative to the amine, but the primary site of electrophilic attack on the ring is less predictable without a directing group. The key synthetic transformations leverage the amine as a nucleophile and the ketone as an electrophile, often in intramolecular cyclization cascades.

Application I: Synthesis of 3-Cyclopropyl-Substituted Quinolines

Quinolines are a privileged scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[5] The Friedländer annulation offers a direct and atom-economical route to quinolines from an ortho-aminoaryl ketone and a compound containing an α-methylene ketone.

Logical Workflow: Friedländer Annulation

The reaction proceeds via an initial aldol-type condensation between the enolate of the coupling partner and the ketone of our building block, or a condensation between the amino group and the partner's ketone, followed by cyclization and dehydration to form the aromatic quinoline ring. Acid or base catalysis is typically required.

Friedlander_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product A This compound D Condensation & Cyclization A->D B α-Methylene Ketone (e.g., Cyclohexanone) B->D C Acid or Base Catalyst (e.g., p-TsOH or KOH) C->D Catalyzes E Substituted Quinoline D->E Dehydration

Caption: Workflow for Quinoline Synthesis.

Protocol 1: Synthesis of 3-Cyclopropyl-1,2,3,4-tetrahydroacridine

Causality: This protocol utilizes p-toluenesulfonic acid (p-TsOH) as an acid catalyst. The acid protonates the carbonyl oxygen of the this compound, making it more electrophilic and activating it towards nucleophilic attack by the enol or enamine formed from cyclohexanone. The subsequent intramolecular cyclization and dehydration are also acid-catalyzed, leading to the final aromatic product.

Materials:

  • This compound (1.0 equiv)

  • Cyclohexanone (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (0.1 equiv)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.61 g, 10 mmol), cyclohexanone (1.18 g, 12 mmol), and toluene (50 mL).

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Maintain reflux for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target quinoline.

Application II: Synthesis of 3-Cyclopropyl-5-phenyl-1H-pyrazoles

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, a core structure present in drugs like Celecoxib (an anti-inflammatory) and various other pharmacologically active agents.[6][7] A common and robust synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[8][9] Our building block can be readily converted into the required 1,3-diketone precursor via a Claisen condensation.

Logical Workflow: Two-Step Pyrazole Synthesis

This strategy involves two distinct, high-yielding transformations. First, the ketone is converted to a 1,3-diketone. Second, this intermediate undergoes cyclocondensation with hydrazine to furnish the pyrazole ring.

Pyrazole_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation Start This compound Product1 1-(3-aminophenyl)-3-cyclopropyl propane-1,3-dione Start->Product1 Reacts with Reagent1 Ester (e.g., Ethyl Acetate) + Strong Base (e.g., NaH) Product2 3-(3-Aminophenyl)-5-cyclopropyl-1H-pyrazole Product1->Product2 Reacts with Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) + Acid Catalyst (e.g., AcOH)

Caption: Two-Step Workflow for Pyrazole Synthesis.

Protocol 2A: Synthesis of 1-(3-aminophenyl)-3-cyclopropylpropane-1,3-dione

Causality: This step is a base-mediated Claisen condensation. Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate yields the 1,3-dicarbonyl product.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 equiv)

  • Ethyl acetate (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.0 g, 25 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (40 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl acetate (2.64 g, 30 mmol) to the stirred suspension.

  • After 15 minutes, add a solution of this compound (1.61 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding it to a beaker of ice-water (100 mL).

  • Acidify the aqueous solution to pH ~5 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone, which can often be used in the next step without further purification.

Protocol 2B: Synthesis of 3-(3-Aminophenyl)-5-cyclopropyl-1H-pyrazole

Causality: This is the classic Knorr pyrazole synthesis. Hydrazine has two nucleophilic nitrogen atoms. One nitrogen attacks one of the carbonyls, and the other nitrogen attacks the second carbonyl, leading to a dihydroxydihydropyrazole intermediate which readily dehydrates under the acidic conditions (acetic acid) to form the stable aromatic pyrazole ring.[6][9]

Materials:

  • Crude 1-(3-aminophenyl)-3-cyclopropylpropane-1,3-dione (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Glacial acetic acid

Procedure:

  • Dissolve the crude 1,3-diketone from the previous step (approx. 10 mmol) in glacial acetic acid (30 mL).

  • Add hydrazine hydrate (0.6 g, 12 mmol) dropwise to the stirred solution.

  • Heat the mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (150 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the target pyrazole.

Summary & Outlook

This compound is a potent and adaptable building block for accessing high-value heterocyclic cores. The protocols detailed herein for the synthesis of quinolines and pyrazoles represent robust, mechanistically sound, and scalable procedures suitable for library synthesis and lead optimization campaigns. The orthogonality of the amine and ketone functionalities allows for a wide range of other transformations, including the synthesis of benzodiazepines, indoles, and other complex fused systems, underscoring its significant potential in modern synthetic and medicinal chemistry.

References

  • Asian Journal of Chemistry. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Bentham Science. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • MDPI. Heterocycles Reactions. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available at: [Link]

  • National Institutes of Health (PMC). Heterocycles from cyclopropenones. Available at: [Link]

  • ResearchGate. (PDF) Review on Synthesis of pyrazole and pyrazolines. Available at: [Link]

  • Semantic Scholar. An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Available at: [Link]

  • Google Patents. Processes for the preparation of cyclopropyl-amide derivatives.
  • HETEROCYCLES. SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Available at: [Link]

  • PubChem. 6-(3-chloro-5-fluoro-4-hydroxy phenyl)quinolin-3-yl)(cyclopropyl)methanone. Available at: [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • AA Blocks. Quinolines Building Blocks. Available at: [Link]

  • Grokipedia. Paal–Knorr synthesis. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Available at: [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available at: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]

  • ResearchGate. (PDF) Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. Available at: [Link]

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Journal of the American Chemical Society. Alkylation of Cyclopropyl Phenyl Ketone. Available at: [Link]

  • ResearchGate. Representative named reactions for heterocycle synthesis. Available at: [Link]

  • BioBlocks. BioBlocks Building Blocks. Available at: [Link]

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Application Note: High-Purity Isolation of (3-Aminophenyl)(cyclopropyl)methanone for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminophenyl)(cyclopropyl)methanone is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount to ensure the desired reaction outcomes and to minimize downstream purification challenges. This application note provides a detailed, field-proven protocol for the purification of crude this compound, employing a two-step process of flash column chromatography followed by recrystallization. The rationale behind each step is thoroughly explained to provide researchers with a comprehensive understanding of the purification strategy.

Introduction

The unique structural motif of a cyclopropyl ketone appended to an aminophenyl ring makes this compound a versatile intermediate in medicinal chemistry.[][2] It is frequently utilized in the synthesis of enzyme inhibitors and other therapeutic agents. The primary route to this compound often involves the Friedel-Crafts acylation of an aniline derivative. However, this synthetic pathway can present challenges, as the basicity of the aniline nitrogen can interfere with the Lewis acid catalyst, a cornerstone of the Friedel-Crafts reaction.[3][4] To circumvent this, a common strategy involves the protection of the amino group, typically as an amide, prior to acylation, followed by a deprotection step. This multi-step synthesis can result in a crude product containing unreacted starting materials, side-products from incomplete reactions, and potential regioisomers.

This protocol outlines a robust purification strategy to isolate this compound in high purity, suitable for the stringent requirements of drug development.

Principle of the Purification Strategy

The purification strategy is based on the differential polarity and solubility of the target compound and its likely impurities.

  • Flash Column Chromatography: This technique is employed as the primary purification step to separate the target compound from less polar and more polar impurities. Due to the basic nature of the amino group, which can interact with the acidic silica gel leading to peak tailing and potential degradation, the mobile phase is modified with a small amount of triethylamine.[] This competing base neutralizes the acidic sites on the silica, ensuring a sharp and symmetrical elution of the desired product.

  • Recrystallization: This secondary step is designed to remove trace impurities that may have co-eluted with the product during chromatography, and to afford the final product in a highly crystalline and pure form. The choice of solvent is critical; the ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Materials and Equipment

Reagents
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (≥99%)

  • Ethanol (95% or absolute)

  • Deionized water

  • TLC plates (silica gel 60 F254)

Equipment
  • Flash chromatography system (glass column, pump, fraction collector)

  • Rotary evaporator

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Vacuum source

  • Melting point apparatus

  • UV lamp (254 nm)

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis of Crude Material

Before proceeding with large-scale purification, it is essential to analyze the crude mixture by TLC to determine the optimal mobile phase for column chromatography.

Protocol:

  • Prepare a developing chamber with a mobile phase of 7:3 hexane:ethyl acetate with 0.5% triethylamine.

  • Dissolve a small amount of the crude material in ethyl acetate.

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under a UV lamp (254 nm). The target compound, being aromatic and conjugated, should be UV active.[5]

  • The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound. Adjust the hexane:ethyl acetate ratio as necessary to achieve this Rf value.

Purification by Flash Column Chromatography

This protocol is designed for the purification of approximately 5 grams of crude material. Adjust the scale accordingly.

Workflow Diagram:

PurificationWorkflow cluster_prep Column Preparation cluster_purification Purification cluster_analysis Analysis & Isolation slurry Prepare Silica Slurry (Hexane) pack Pack Column slurry->pack equilibrate Equilibrate Column (Mobile Phase) pack->equilibrate load Load Crude Product (Adsorbed on Silica) equilibrate->load elute Elute with Gradient (Hexane/EtOAc + Et3N) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate final_product final_product evaporate->final_product Yields Purified Oil/Solid

Caption: Workflow for the purification of this compound by flash column chromatography.

Protocol:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column with the mobile phase determined from the TLC analysis (e.g., 7:3 hexane:ethyl acetate + 0.5% triethylamine) until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This dry-loading method generally results in better separation.

    • Carefully add the silica-adsorbed crude product to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase.

    • Collect fractions of a suitable volume (e.g., 20 mL).

    • Monitor the elution of the product by TLC, visualizing with a UV lamp.[5]

  • Isolation of the Purified Product:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product, which may be an oil or a solid.

Recrystallization of Purified this compound

This final polishing step enhances the purity and provides the product in a crystalline form.

Protocol:

  • Transfer the purified product from the chromatography step to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol while stirring until the solid is completely dissolved. Avoid adding excess solvent.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization and Data

The purity of the final product should be assessed by appropriate analytical techniques such as melting point determination, NMR spectroscopy, and HPLC.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 162174-75-6[2]
Molecular Formula C₁₀H₁₁NO[6]
Molecular Weight 161.20 g/mol [6]
Appearance Expected to be a solid at room temperature
Melting Point Data not widely available, to be determined experimentally
Boiling Point Not available
Solubility Soluble in polar organic solvents like ethanol, ethyl acetate, and dichloromethane.

Safety and Handling

This compound and its hydrochloride salt are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The described two-step purification protocol, combining flash column chromatography with a basic modifier and subsequent recrystallization from ethanol, is a highly effective method for obtaining high-purity this compound. This detailed guide, including the rationale for each step, provides researchers in drug discovery and development with a reliable procedure to ensure the quality of this critical synthetic intermediate.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Angene Chemical. (2025, August 1). Safety Data Sheet. [Link]

  • Appchem. This compound. [Link]

  • Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

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The Strategic Role of (3-Aminophenyl)(cyclopropyl)methanone in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Precursor in Drug Development

(3-Aminophenyl)(cyclopropyl)methanone, a seemingly unassuming molecule, has emerged as a critical building block in the synthesis of a new generation of active pharmaceutical ingredients (APIs). Its unique structural combination of a reactive aniline moiety and a strained cyclopropyl ring offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a precursor, with a particular focus on its role in the development of Rho-kinase (ROCK) inhibitors, a promising class of drugs for a range of therapeutic areas.

The presence of the cyclopropyl group is of particular significance in modern drug design. It can enhance metabolic stability, improve potency, and provide conformational rigidity to the molecule, all of which are desirable attributes in a drug candidate. This document will delve into the practical aspects of utilizing this compound, offering detailed protocols and insights for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for quality control.

PropertyValue
CAS Number 162174-75-6
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in methanol, ethanol, and dichloromethane

Characterization Data: While specific data can vary slightly between batches, typical analytical characterization is performed using the following methods:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.30 (m, 1H), 6.90-7.00 (m, 1H), 6.70-6.80 (m, 2H), 3.80 (br s, 2H, -NH₂), 1.80-1.90 (m, 1H), 1.00-1.10 (m, 2H), 0.80-0.90 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 200.1, 146.8, 129.5, 119.2, 117.5, 114.9, 16.2, 11.5.

  • HPLC Purity: ≥98% (column: C18, mobile phase: acetonitrile/water gradient, detection: UV at 254 nm).

  • Mass Spectrometry (ESI+): m/z 162.1 [M+H]⁺.

Synthesis of this compound: A Two-Step Approach

A reliable and scalable synthesis of this compound is crucial for its application in drug development. A common and effective method involves a two-step process starting from 3-nitrobenzonitrile.

Step 1: Synthesis of (3-Nitrophenyl)(cyclopropyl)methanone

This step involves a Grignard reaction between cyclopropylmagnesium bromide and 3-nitrobenzonitrile. The nitro group is a strong electron-withdrawing group, which activates the nitrile for nucleophilic attack.

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. Maintain the reaction temperature below 40°C. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the formation of cyclopropylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent to 0°C. Slowly add a solution of 3-nitrobenzonitrile (1.0 eq) in anhydrous THF.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (3-nitrophenyl)(cyclopropyl)methanone as a yellow solid.

Step 2: Reduction of the Nitro Group to Form this compound

The final step is the reduction of the nitro group to an amine. A common and efficient method is catalytic hydrogenation.

Protocol:

  • Reaction Setup: To a solution of (3-nitrophenyl)(cyclopropyl)methanone (1.0 eq) in methanol, add palladium on carbon (10% w/w, 0.05 eq).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain this compound as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction 3-Nitrobenzonitrile 3-Nitrobenzonitrile Grignard_Reaction Grignard Reaction (THF, 0°C to rt) 3-Nitrobenzonitrile->Grignard_Reaction Cyclopropylmagnesium_bromide Cyclopropylmagnesium_bromide Cyclopropylmagnesium_bromide->Grignard_Reaction 3-Nitrophenyl_cyclopropyl_methanone (3-Nitrophenyl)(cyclopropyl)methanone Grignard_Reaction->3-Nitrophenyl_cyclopropyl_methanone Reduction Reduction (H₂, Pd/C, MeOH) 3-Nitrophenyl_cyclopropyl_methanone->Reduction 3-Aminophenyl_cyclopropyl_methanone This compound Reduction->3-Aminophenyl_cyclopropyl_methanone API_Synthesis Precursor This compound Reaction Sulfonamide Formation (Pyridine or DCM, 0°C to rt) Precursor->Reaction Intermediate 4-Fluoro-5-isoquinolinesulfonyl chloride Intermediate->Reaction API ROCK Inhibitor API (e.g., GSK269962A analog) Reaction->API

Topic: Methods for Scaling Up the Production of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract (3-Aminophenyl)(cyclopropyl)methanone is a valuable building block in the synthesis of pharmaceutical and agrochemical agents. Its production on an industrial scale requires a robust, safe, and economically viable synthetic route. This document provides a detailed guide for the scale-up synthesis of this key intermediate, structured around a proven two-step pathway: the Friedel-Crafts acylation of nitrobenzene to form (3-nitrophenyl)(cyclopropyl)methanone, followed by a chemoselective catalytic hydrogenation to yield the final product. This guide offers in-depth protocols, discusses critical process parameters for optimization, outlines safety procedures, and explains the scientific rationale behind the strategic choices, empowering researchers to transition from lab-scale synthesis to pilot and plant-scale production.

Strategic Overview: A Robust Pathway for Industrial Production

The synthesis of aryl ketones bearing an amino group presents a strategic challenge. Direct Friedel-Crafts acylation of aniline is often problematic on a large scale because the basic amino group complexes strongly with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.

To circumvent this, the most reliable industrial strategy involves the introduction of the acyl group onto an aromatic ring bearing a nitro substituent. The nitro group is a robust meta-director that can be cleanly and efficiently reduced to the desired amine in the final step of the synthesis. This "nitro-first" approach ensures regiochemical control and avoids the complications associated with direct aniline chemistry.

The selected two-step pathway is outlined below:

Synthetic_Pathway Nitrobenzene Nitrobenzene Intermediate (3-nitrophenyl)(cyclopropyl)methanone Nitrobenzene->Intermediate Step 1: Friedel-Crafts Acylation (AlCl₃) AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2: Catalytic Hydrogenation H2_Catalyst H₂ / Catalyst H2_Catalyst->FinalProduct

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of (3-nitrophenyl)(cyclopropyl)methanone via Friedel-Crafts Acylation

Reaction Principle & Mechanistic Insight

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[1] The reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[1][2]

Friedel_Crafts_Mechanism cluster_0 Step A: Acylium Ion Formation cluster_1 Step B: Electrophilic Attack & Product Formation AcylChloride Cyclopropanecarbonyl Chloride Complex [Acyl-Cl-AlCl₃ Complex] AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 Nitrobenzene Nitrobenzene SigmaComplex σ-Complex (Resonance Stabilized) Nitrobenzene->SigmaComplex + Acylium Ion KetoneComplex Product-AlCl₃ Complex SigmaComplex->KetoneComplex - H⁺, -AlCl₃ FinalKetone (3-nitrophenyl)(cyclopropyl)methanone KetoneComplex->FinalKetone Aqueous Workup

Caption: Generalized mechanism of Friedel-Crafts acylation.

A significant challenge in this step is that aromatic rings with strongly electron-withdrawing groups, like nitrobenzene, are heavily deactivated and generally poor substrates for Friedel-Crafts reactions.[1][3][4] However, the reaction can be driven to completion under more forcing conditions (e.g., higher temperatures or longer reaction times). The nitro group, being a powerful deactivating meta-director, ensures that acylation occurs almost exclusively at the C-3 position, leading to the desired (3-nitrophenyl) isomer.

Experimental Protocol (Lab Scale: 10 g)

Safety: This protocol must be executed in a well-ventilated fume hood. Anhydrous AlCl₃ reacts violently with water. Cyclopropanecarbonyl chloride is flammable, toxic, and causes severe burns.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves, is mandatory.

Materials:

  • Nitrobenzene: 100 mL (used as both reactant and solvent)

  • Cyclopropanecarbonyl chloride (CAS 4023-34-1): 10.45 g (0.1 mol)

  • Anhydrous Aluminum Chloride (AlCl₃): 16.0 g (0.12 mol)

  • Dichloromethane (DCM), anhydrous: 50 mL

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a gas bubbler (to vent HCl gas produced). Ensure the entire apparatus is flame-dried and maintained under a positive pressure of nitrogen.

  • Reagent Charging: Charge the flask with nitrobenzene (100 mL) and anhydrous AlCl₃ (16.0 g). Stir the resulting slurry and cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve cyclopropanecarbonyl chloride (10.45 g) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred nitrobenzene-AlCl₃ slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding it portion-wise to a vigorously stirred beaker containing 200 g of crushed ice and 50 mL of 2M HCl. This step is highly exothermic and will release HCl gas.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl (1 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to remove the DCM. The excess nitrobenzene can be removed by vacuum distillation to yield the crude product, (3-nitrophenyl)(cyclopropyl)methanone.

Scale-Up Considerations & Process Optimization
ParameterRecommendationRationale & Impact on Scale-Up
Solvent Use nitrobenzene as both solvent and reactant.Simplifies the process by reducing the number of components. On a large scale, this minimizes solvent cost and recovery streams.
AlCl₃ Stoichiometry 1.1 - 1.3 equivalentsA stoichiometric amount is required as AlCl₃ complexes with the product ketone.[8] Using a slight excess ensures complete reaction but increases raw material cost and the intensity of the quench.
Temperature Control Maintain < 10 °C during addition; 20-25 °C for reaction.The reaction is exothermic. Inadequate cooling during addition can lead to runaway reactions. On a large scale, reactor cooling capacity is a critical limiting factor.[9]
Addition Rate Controlled dropwise addition.Prevents temperature spikes and minimizes side-product formation. For plant-scale reactors, this is controlled by automated dosing pumps.
Quench Procedure Slow addition of reaction mass to iced acid ("reverse quench").The safest method for large-scale operations. It maintains a large heat sink (ice) and acidity, preventing the formation of insoluble aluminum hydroxides.

Part 2: Synthesis of this compound via Chemoselective Nitro Reduction

Reaction Principle & Catalyst Selection

The reduction of an aromatic nitro group is a fundamental transformation in industrial chemistry.[10] For substrates containing other reducible functional groups, such as ketones, chemoselectivity is paramount. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and generation of water as the only byproduct.[11][12]

  • Palladium on Carbon (Pd/C): This is a workhorse catalyst for nitro group reductions. Under controlled conditions (moderate pressure and temperature), it can selectively reduce the nitro group in the presence of a ketone. However, over-reduction to the alcohol or hydrogenolysis of the cyclopropyl ring are potential side reactions.

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): These are highly active catalysts and can be used for nitro group reductions.[13] They are sometimes favored to minimize C-N bond cleavage.[13]

  • Gold-based Catalysts (e.g., Au/TiO₂): Supported gold nanoparticles have shown exceptional chemoselectivity for reducing nitro groups while leaving ketones and other functionalities completely untouched.[13] While highly effective, the cost may be a consideration for large-scale production.

For this process, 10% Pd/C offers a good balance of reactivity, selectivity, and cost-effectiveness.

Experimental Protocol (Catalytic Hydrogenation)

Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation must be performed in a dedicated area with appropriate ventilation and spark-proof equipment. Pd/C can be pyrophoric upon exposure to air after the reaction; the catalyst must be kept wet during handling and filtration.

Materials:

  • (3-nitrophenyl)(cyclopropyl)methanone: 19.1 g (0.1 mol)

  • 10% Palladium on Carbon (Pd/C), 50% wet: 0.5 - 1.0 g

  • Ethanol (or Methanol): 200 mL

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor (e.g., a Parr shaker) with (3-nitrophenyl)(cyclopropyl)methanone (19.1 g) and ethanol (200 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst to the reactor.

  • Inerting: Seal the reactor and purge the system several times by pressurizing with nitrogen and venting to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to 3-4 bar (approx. 45-60 psi) with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 30-40 °C. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-8 hours).

  • Completion and Purging: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system several times with nitrogen.

  • Catalyst Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry out. Immediately quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified if necessary.

Scale-Up Considerations & Process Optimization
ParameterRecommendationRationale & Impact on Scale-Up
Catalyst Selection 10% Pd/CProvides a good balance of activity, selectivity, and cost. For higher-value applications where ketone reduction is a major issue, a more selective catalyst like Au/TiO₂ could be evaluated.[13]
Catalyst Loading 1-5% w/w (dry basis)Higher loading increases reaction rate but also cost. Optimization is key to finding the most cost-effective loading for the desired batch time.
Hydrogen Pressure 2-10 barHigher pressure generally increases the reaction rate but may decrease selectivity by promoting over-reduction. It also places higher demands on reactor specifications.
Temperature 25-50 °CHigher temperatures increase the rate but can also lead to undesirable side reactions. Effective heat removal is critical in large reactors to control the exotherm.
Agitation HighEfficient agitation is crucial to ensure good gas-liquid-solid mass transfer, which is often the rate-limiting factor in large-scale hydrogenations.
Catalyst Handling Wet filtration and handlingSpent Pd/C catalyst can be pyrophoric. Established industrial procedures for safe handling and recovery/disposal are essential.

Purification, Analysis, and Quality Control

  • Purification: For most applications, the crude product obtained after solvent evaporation is of sufficient purity (>95%). If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is a scalable and effective method.

  • Analysis: The identity and purity of the final product should be confirmed using a suite of standard analytical techniques:

    • HPLC/UPLC: To determine purity and quantify any residual starting material or byproducts.

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[][15]

    • Melting Point: As a simple indicator of purity.

References

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Chandrasekhar Reddy and I.V. Kasi Viswanath. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]

  • Google Patents.
  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ACS Publications. (2019). Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. [Link]

  • ResearchGate. (2008). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. [Link]

  • Google Patents.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • ResearchGate. (2008). Cleaner Routes for Friedel-Crafts Acylation. [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Cyclopropanecarbonyl chloride. [Link]

  • ResearchGate. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • MIT DSpace. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]

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The Cyclopropyl Ketone Moiety: A Keystone for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Kinase Inhibitors and the Rise of Privileged Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A key strategy in the medicinal chemist's arsenal is the utilization of "privileged scaffolds" – molecular frameworks that demonstrate a high affinity for a particular class of biological targets. This application note delves into the utility of (3-Aminophenyl)(cyclopropyl)methanone as a versatile building block in the synthesis of potent and selective kinase inhibitors, with a particular focus on its application in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.

The inclusion of a cyclopropyl group in drug candidates is a strategic decision aimed at improving a range of pharmaceutical properties. The unique structural and electronic characteristics of the cyclopropyl ring—such as its rigidity and the increased s-character of its C-H bonds—can lead to enhanced metabolic stability, increased potency, and improved selectivity.[1] The cyclopropyl moiety can also reduce off-target effects and decrease plasma clearance, contributing to a more favorable pharmacokinetic profile.[1] When incorporated into a kinase inhibitor, the cyclopropylcarbonylphenyl moiety can engage in specific hydrophobic and van der Waals interactions within the kinase active site, contributing to the overall binding affinity and selectivity of the compound.

The this compound Building Block: Properties and Rationale for Use

This compound is a key synthetic intermediate that positions the desirable cyclopropyl ketone moiety on an aniline scaffold. The 3-amino group provides a convenient handle for synthetic elaboration, allowing for its incorporation into a variety of heterocyclic systems commonly found in kinase inhibitors. A common and powerful method for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] This reaction is known for its broad substrate scope and functional group tolerance, making it an ideal choice for complex molecule synthesis.

The synthesis of this compound itself is typically achieved through the reduction of its nitro precursor, (3-nitrophenyl)(cyclopropyl)methanone. This straightforward transformation provides access to the key amine functionality required for subsequent coupling reactions.

Application Showcase: Synthesis of a Covalent BTK Inhibitor

To illustrate the utility of this compound, we will outline the synthesis of a potent covalent Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has proven to be a highly effective therapeutic strategy for B-cell malignancies and autoimmune diseases.[3][4][5] Covalent inhibitors, which form a permanent bond with a specific residue in the target protein, can offer enhanced potency and duration of action.[5]

The target molecule in this example is a close analog of the well-established BTK inhibitor, Ibrutinib. The synthesis involves a key Buchwald-Hartwig amination step to couple this compound with a functionalized pyrazolo[3,4-d]pyrimidine core.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the preparation of the key pyrazolo[3,4-d]pyrimidine intermediate, followed by the crucial C-N coupling with this compound. The final steps involve the introduction of the covalent "warhead" – in this case, an acrylamide group – which will react with a cysteine residue in the BTK active site.

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidine Core cluster_1 Preparation of Key Amine cluster_2 Assembly and Final Product Formation Start Commercially Available Starting Materials Core_Synthesis Multi-step synthesis to 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Start->Core_Synthesis Buchwald_Hartwig Buchwald-Hartwig Amination Core_Synthesis->Buchwald_Hartwig Nitro_Precursor (3-Nitrophenyl)(cyclopropyl)methanone Reduction Reduction (e.g., Fe/NH4Cl or H2/Pd-C) Nitro_Precursor->Reduction Amine_Product This compound Reduction->Amine_Product Amine_Product->Buchwald_Hartwig Intermediate Coupled Intermediate Buchwald_Hartwig->Intermediate Deprotection Deprotection of Piperidine Intermediate->Deprotection Acrylation Acrylation with Acryloyl Chloride Deprotection->Acrylation Final_Product Covalent BTK Inhibitor Acrylation->Final_Product

Caption: Synthetic workflow for a covalent BTK inhibitor.

Detailed Experimental Protocol

Part 1: Synthesis of this compound
  • Reaction Setup: To a solution of (3-nitrophenyl)(cyclopropyl)methanone (1.0 eq) in ethanol or methanol, add ammonium chloride (5.0 eq) followed by iron powder (4.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol or methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary to afford this compound as a solid.

Part 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 1-((R)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq) in an anhydrous solvent like dioxane or toluene.

  • Reaction Execution: Degas the reaction mixture and then heat to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography to yield the desired coupled product.

Part 3: Final Acrylamide Formation (if not already present on the core)

This step is included for completeness, as many synthetic routes to covalent BTK inhibitors involve the addition of the acrylamide "warhead" in the final step.

  • Reaction Setup: Dissolve the amine precursor (from the deprotection of a Boc-protected piperidine, for example) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C.

  • Reaction Execution: Add a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the solution. Slowly add acryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final covalent BTK inhibitor.

Kinase Inhibitory Activity and Structure-Activity Relationship (SAR)

The resulting covalent BTK inhibitor is expected to exhibit potent and selective activity against BTK. The table below presents hypothetical, yet representative, data for a compound synthesized using this methodology.

CompoundTarget KinaseIC₅₀ (nM)Cell Proliferation (Ramos cells) GI₅₀ (µM)
Synthesized Inhibitor BTK7.958.91
Ibrutinib (Reference)BTK~1-10~0.01-0.1

Data is illustrative and based on similar compounds reported in the literature.[2]

The structure-activity relationship (SAR) for this class of inhibitors reveals several key features:

  • Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system is a well-established hinge-binding motif for many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Cyclopropyl Ketone Moiety: The cyclopropyl group can occupy a hydrophobic pocket in the active site, contributing to potency. The ketone provides a potential hydrogen bond acceptor.

  • Acrylamide Warhead: This Michael acceptor is essential for the covalent and irreversible binding to the Cys481 residue in the BTK active site, leading to sustained inhibition.[6]

  • Linker and Phenyl Group: The nature and geometry of the linker connecting the core to the cyclopropylcarbonylphenyl group are critical for optimal positioning within the active site.

Signaling Pathway and Mechanism of Action

The synthesized inhibitor targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors such as PLCγ2, ultimately leading to calcium mobilization, activation of transcription factors (e.g., NF-κB), and subsequent B-cell proliferation, differentiation, and survival.

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk (Src family kinases) BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (Ca2+ flux, NF-κB activation) PLCG2->Downstream Cell_Response B-Cell Proliferation, Survival, and Activation Downstream->Cell_Response Inhibitor This compound -derived Inhibitor Inhibitor->BTK Covalent Inhibition (at Cys481)

Caption: Inhibition of the BCR signaling pathway by the synthesized BTK inhibitor.

By covalently binding to Cys481 in the active site of BTK, the synthesized inhibitor effectively blocks its kinase activity. This prevents the phosphorylation of downstream substrates and interrupts the entire signaling cascade, ultimately leading to the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic incorporation into drug candidates, particularly through robust synthetic methodologies like the Buchwald-Hartwig amination, allows for the development of potent and selective inhibitors targeting key kinases such as BTK. The favorable physicochemical properties imparted by the cyclopropyl moiety, combined with the synthetic accessibility of the aminophenyl ketone scaffold, make it an attractive starting point for medicinal chemists and drug development professionals. The protocols and rationale outlined in this application note provide a framework for the utilization of this important synthetic intermediate in the ongoing quest for novel and effective kinase-targeted therapies.

References

  • Acta Pharmaceutica Sinica B. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharm Sin B, 10(8), 1453-1475. [Link]

  • Molecules. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 23(11), 2779. [Link]

  • European Journal of Medicinal Chemistry. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 157, 105-117. [Link]

  • Molecules. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6932. [Link]

  • RSC Medicinal Chemistry. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med Chem, 13(9), 1101-1110. [Link]

  • Chemistry–A European Journal. (2022). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. Chemistry, 28(36), e202200667. [Link]

  • Molecules. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7599. [Link]

  • Google Scholar. Qingsong Liu.
  • Bioorganic & Medicinal Chemistry Letters. (2023). Discovery of structural diverse reversible BTK inhibitors utilized to develop a novel in vivo CD69 and CD86 PK/PD mouse model. Bioorg Med Chem Lett, 80, 129108. [Link]

  • Organic & Biomolecular Chemistry. (2009). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Org Biomol Chem, 7(24), 5129-36. [Link]

  • ResearchGate. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

  • Molecules. (2020). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 25(15), 3350. [Link]

  • Bioorganic Chemistry. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorg Chem, 140, 106811. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Aminophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.

Overview of Synthetic Challenges

The synthesis of this compound, a key building block in medicinal chemistry, typically proceeds via two primary routes:

  • Route A: Friedel-Crafts Acylation of a protected aniline with cyclopropanecarbonyl chloride, followed by deprotection.

  • Route B: Nitro Group Reduction of a (3-nitrophenyl)(cyclopropyl)methanone precursor.

Both pathways present unique challenges that can lead to diminished yields. Route A is often hampered by the deactivating nature of the amino group, which can complex with the Lewis acid catalyst.[1][2] Route B, while avoiding this issue, requires an effective and selective reduction step to prevent the formation of undesired byproducts.[3][4] This guide will address the common pitfalls in both approaches and provide strategies for maximizing your product yield.

Troubleshooting Guide

Problem 1: Low or No Product Yield in Friedel-Crafts Acylation (Route A)

Question: I am attempting to synthesize this compound via Friedel-Crafts acylation of acetanilide (N-acetyl aniline) with cyclopropanecarbonyl chloride and AlCl₃, but my yield is extremely low. What are the likely causes and how can I fix this?

Answer: Low yields in the Friedel-Crafts acylation of aniline derivatives are a common issue. The primary culprits are catalyst deactivation, insufficient reactivity of the aromatic ring, and suboptimal reaction conditions.[2]

  • Causality: The nitrogen atom of the amide group in acetanilide is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[5] This complexation deactivates the catalyst and reduces the electron density of the aromatic ring, thereby hindering the electrophilic aromatic substitution.[1][6]

  • Solutions & Optimization:

    • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous to prevent catalyst quenching.[2]

    • Increase Catalyst Stoichiometry: For moderately deactivated substrates, increasing the molar equivalents of AlCl₃ can help drive the reaction to completion. However, this can also lead to more side reactions and complicates the workup.

    • Optimize Reaction Temperature: While many Friedel-Crafts reactions are run at low temperatures to control selectivity, acylation of less reactive substrates may require heating to overcome the activation energy.[2] Monitor the reaction by TLC to find the optimal temperature that promotes product formation without significant decomposition.

    • Consider Alternative Catalysts: If AlCl₃ proves ineffective, other Lewis acids or Brønsted acids can be employed. Metal triflates, such as Ytterbium triflate (Yb(OTf)₃), are known to be effective for acylating aniline derivatives.[7][8]

Problem 2: Incomplete Reduction or Formation of Side Products (Route B)

Question: I am reducing (3-nitrophenyl)(cyclopropyl)methanone to the desired amine, but I am observing a mixture of products and starting material. How can I improve the selectivity and yield of this reduction?

Answer: The reduction of an aromatic nitro group in the presence of a ketone is a delicate process, and the choice of reducing agent is critical to avoid over-reduction or side reactions.

  • Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the nitro group and the ketone, leading to the corresponding alcohol.[3] Conversely, milder conditions might not be sufficient to fully reduce the nitro group, leading to intermediates like nitroso or hydroxylamine species, which can condense to form azo or azoxy compounds.[9]

  • Solutions & Optimization:

    • Chemoselective Reduction: The use of metal-based reducing agents under acidic conditions is a classic and effective method for selectively reducing nitro groups in the presence of other reducible functionalities.[3][10]

      • Fe/HCl or Fe/NH₄Cl: This is a robust and cost-effective method. Iron powder in the presence of an acid provides a mild reduction.[11]

      • SnCl₂/HCl: Tin(II) chloride is another effective reagent for this transformation.[3]

    • Catalytic Hydrogenation: Hydrogenation with a catalyst like Palladium on carbon (Pd/C) is a clean and efficient method.[3][10] Care must be taken to control the reaction conditions (pressure, temperature, and solvent) to maintain selectivity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Friedel-Crafts acylation or nitro group reduction, is generally preferred for preparing this compound?

A1: The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. The nitro reduction route (Route B) is often more reliable and scalable due to the challenges associated with the Friedel-Crafts acylation of aniline derivatives. The synthesis of the (3-nitrophenyl)(cyclopropyl)methanone precursor is typically straightforward.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting material, intermediates, and product. Staining with a UV lamp and/or a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: What are the best practices for purifying the final product, this compound?

A3: The purification strategy will depend on the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the catalyst and other water-soluble byproducts. For the Friedel-Crafts route, this involves carefully quenching the reaction with ice and acid. For the nitro reduction, a basic wash will help remove any remaining acidic components.

  • Extraction: The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Column chromatography on silica gel is often required to separate the desired product from any remaining starting materials or side products.[11]

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure material.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Friedel-Crafts Acylation: Aluminum chloride reacts violently with water and is corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so proper temperature control is crucial.

  • Nitro Compounds: The nitro-containing starting material is potentially toxic and should be handled with care.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and with the proper equipment for handling flammable gases.

Detailed Experimental Protocols

Protocol 1: Synthesis of (3-nitrophenyl)(cyclopropyl)methanone

This protocol describes a typical Friedel-Crafts acylation to produce the precursor for Route B.

Materials:

  • Nitrobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous AlCl₃ to the flask, followed by anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add cyclopropanecarbonyl chloride dropwise to the stirred suspension.

  • Add nitrobenzene dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reduction of (3-nitrophenyl)(cyclopropyl)methanone (Route B)

Materials:

  • (3-nitrophenyl)(cyclopropyl)methanone

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine (3-nitrophenyl)(cyclopropyl)methanone, ethanol, and a solution of ammonium chloride in water.

  • Heat the mixture to reflux.

  • Add iron powder portion-wise over 30 minutes to the refluxing mixture.

  • Continue refluxing for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Rinse the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Synthetic Routes Overview

Synthetic_Routes cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Nitro Reduction A1 Acetanilide A2 (3-Acetamidophenyl)(cyclopropyl)methanone A1->A2 Cyclopropanecarbonyl Chloride, AlCl3 A3 This compound A2->A3 Hydrolysis (H+ or OH-) B1 Nitrobenzene B2 (3-Nitrophenyl)(cyclopropyl)methanone B1->B2 Friedel-Crafts Acylation B3 This compound B2->B3 Reduction (e.g., Fe/NH4Cl)

Caption: Overview of the two primary synthetic routes.

Troubleshooting Flowchart: Low Yield in Friedel-Crafts Acylation

Troubleshooting_FC_Acylation Start Low Yield in Friedel-Crafts Acylation Check_Conditions Are reaction conditions strictly anhydrous? Start->Check_Conditions Check_Catalyst Is catalyst stoichiometry sufficient (≥ 2.5 eq)? Check_Conditions->Check_Catalyst Yes Anhydrous_Solution Flame-dry glassware, use anhydrous reagents. Check_Conditions->Anhydrous_Solution No Optimize_Temp Has reaction temperature been optimized? Check_Catalyst->Optimize_Temp Yes Increase_Catalyst Increase AlCl3 loading. Check_Catalyst->Increase_Catalyst No Consider_Alternative Consider alternative catalysts (e.g., Yb(OTf)3) Optimize_Temp->Consider_Alternative No Success Yield Improved Optimize_Temp->Success Yes Anhydrous_Solution->Check_Catalyst Increase_Catalyst->Optimize_Temp

Caption: A decision tree for troubleshooting low yields.

Quantitative Data Summary

ParameterRoute A: Friedel-Crafts AcylationRoute B: Nitro Reduction
Key Reagents Acetanilide, Cyclopropanecarbonyl Chloride, AlCl₃(3-nitrophenyl)(cyclopropyl)methanone, Fe, NH₄Cl
Typical Yield 30-50% (can be lower)70-90%
Key Challenge Ring deactivation by amideChemoselectivity of reduction
Scalability ModerateHigh

References

  • Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. Available at: [Link]

  • EP1359141A1 - Method of friedel-crafts acylation of anilides. Google Patents.
  • US3658905A - Process for the purification of p-aminophenol. Google Patents.
  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Friedel-Crafts acylation of anilides. Sciencemadness.org. Available at: [Link]

  • US2826537A - Method for purification of ketones. Google Patents.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives. Google Patents.
  • Kobayashi, S. (2001). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Advanced Synthesis & Catalysis. Available at: [Link]

  • Process for the purification of p-aminophenol - Patent US-4440954-A. PubChem. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Oxidation of Primary Amines to Ketones. ResearchGate. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

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Technical Support Center: Synthesis of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Aminophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a question-and-answer format to directly address potential issues, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science.[][2] Its synthesis, most commonly approached via a Friedel-Crafts acylation pathway, presents a classic regioselectivity and chemoselectivity challenge. The presence of the amine group on the aromatic ring introduces a competing nucleophilic site and significantly influences the reaction's outcome. This guide will dissect the most prevalent side reactions and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted a direct Friedel-Crafts acylation of 3-aminotoluene (as a surrogate for aniline) with cyclopropanecarbonyl chloride and AlCl₃, but my yield is extremely low and I have a complex mixture of products. What went wrong?

A1: This is a very common outcome and highlights the primary challenge in this synthesis. There are two main reasons for this failure:

  • Catalyst Deactivation: The amino group (-NH₂) in your starting material is a Lewis base. It will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex.[3] This deactivates the catalyst, preventing it from activating the cyclopropanecarbonyl chloride to form the necessary acylium ion electrophile.[4] Furthermore, this complexation places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards electrophilic substitution.

  • Competing N-Acylation: The lone pair of electrons on the nitrogen of the amino group is highly nucleophilic, often more so than the aromatic ring. This leads to a rapid, competing N-acylation reaction, forming an amide byproduct, N-(3-aminophenyl)cyclopropanecarboxamide, instead of the desired C-acylation product (the ketone).[5][6]

Troubleshooting Workflow: Low Yield in Direct Acylation

G start Low Yield / No Reaction cause1 Primary Cause: Amine-Catalyst Complexation start->cause1 cause2 Secondary Cause: Competing N-Acylation start->cause2 solution1 Recommended Strategy: Protect the Amine cause1->solution1 solution2 Alternative Strategy: Use a Nitro-Precursor cause1->solution2 cause2->solution1

Caption: Troubleshooting logic for failed direct acylation.

Q2: You mentioned using a "nitro-precursor" as a strategy. How does that work and can you provide a protocol?

A2: This is the most reliable and industrially relevant approach. Instead of starting with an aniline derivative, you begin with a substrate where the amine is "masked" as a group that is both meta-directing and deactivating, such as a nitro group (-NO₂). The deactivating nature of the nitro group prevents the common Friedel-Crafts side reaction of polysubstitution.[7] The synthesis proceeds in two key steps:

  • Friedel-Crafts Acylation: Acylate nitrobenzene with cyclopropanecarbonyl chloride. The nitro group will direct the incoming acyl group to the meta position, yielding (3-nitrophenyl)(cyclopropyl)methanone.

  • Nitro Group Reduction: Reduce the nitro group to an amine. This can be achieved with various reagents, such as iron powder in acidic medium, catalytic hydrogenation (e.g., H₂/Pd-C), or tin(II) chloride.[8]

This strategy elegantly bypasses both the catalyst deactivation and N-acylation issues.

Recommended Synthetic Pathway

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitro Reduction A Nitrobenzene B (3-Nitrophenyl)(cyclopropyl)methanone A->B  Cyclopropanecarbonyl Chloride  AlCl₃, Anhydrous Solvent C This compound B->C  Fe / HCl or  H₂, Pd/C

Caption: A reliable two-step synthesis pathway.

Protocol 1: Synthesis of this compound via Nitro-Precursor

Step 1: Synthesis of (3-Nitrophenyl)(cyclopropyl)methanone

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube). Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.

  • Addition: In the dropping funnel, prepare a solution of nitrobenzene (1.0 eq.) and cyclopropanecarbonyl chloride (1.05 eq.) in the same anhydrous solvent.[9][10]

  • Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, keeping the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS indicates consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.[11] Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

Step 2: Reduction of (3-Nitrophenyl)(cyclopropyl)methanone

  • Setup: In a round-bottom flask, dissolve the (3-nitrophenyl)(cyclopropyl)methanone (1.0 eq.) from Step 1 in ethanol or acetic acid.

  • Reagents: Add iron powder (Fe, 3-5 eq.) and a small amount of concentrated HCl or ammonium chloride solution to activate the reaction.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the iron salts.

  • Purification: Concentrate the filtrate. If the medium was acidic, neutralize with a base (e.g., NaOH or NaHCO₃) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound. Further purification can be done via column chromatography if needed.

Q3: My cyclopropanecarbonyl chloride reagent seems to have degraded. What causes this and how can I check its quality?

A3: Cyclopropanecarbonyl chloride, like most acyl chlorides, is highly sensitive to moisture.[10] It will readily hydrolyze upon exposure to atmospheric humidity to form cyclopropanecarboxylic acid and hydrochloric acid.[12] The resulting carboxylic acid is unreactive under Friedel-Crafts conditions and will not form the required acylium ion.

Quality Check & Purification:

  • Visual Inspection: The reagent should be a clear, colorless to pale yellow liquid.[9] Cloudiness can indicate hydrolysis.

  • IR Spectroscopy: The most definitive check. A high-quality acyl chloride will show a strong C=O stretch around 1780-1815 cm⁻¹. The presence of a broad O-H band around 2500-3300 cm⁻¹ and a C=O stretch shifted to ~1700-1725 cm⁻¹ indicates significant contamination with the carboxylic acid.[12]

  • Purification: If hydrolysis is detected, the reagent can be repurified. A common method is to reflux the contaminated acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride for 30-60 minutes, followed by careful fractional distillation to remove the excess chlorinating agent and isolate the pure acyl chloride.[9][12][13] This must be done under strictly anhydrous conditions.

Reagent Quality Issue Symptom Cause Solution
Degraded Acyl ChlorideLow or no reaction yield.Hydrolysis to cyclopropanecarboxylic acid.Store under inert gas, handle with dry syringes/cannulas. Purify by refluxing with SOCl₂ and re-distilling if necessary.[12]
Wet Lewis Acid (e.g., AlCl₃)Reaction fails to initiate.Hydrolysis of AlCl₃ to inactive aluminum hydroxides.Use a freshly opened bottle from a reliable supplier. Do not use material that appears clumpy or discolored.
Wet SolventExothermic reaction upon catalyst addition; low yield.Reaction of catalyst with water.Use freshly distilled or commercially available anhydrous solvents.
Q4: Are there other significant byproducts I should be aware of, even when using the nitro-precursor route?

A4: Yes, while the nitro-precursor route is robust, impurities can still arise:

  • Isomeric Impurities: If the starting nitrobenzene is contaminated with ortho- or para-nitrotoluene, you may see corresponding isomeric acylation products. Ensure the purity of your starting materials.

  • Ring Opening of Cyclopropyl Group: The strained cyclopropane ring can, under very harsh acidic conditions or elevated temperatures, potentially undergo ring-opening reactions. This is generally not a major pathway but can contribute to minor, difficult-to-separate impurities. It's advisable to use the mildest effective reaction conditions (e.g., lower temperatures, shorter reaction times).[9]

  • Incomplete Reduction: During the nitro reduction step, incomplete reaction can leave residual (3-nitrophenyl)(cyclopropyl)methanone in your final product. Ensure the reduction goes to completion by monitoring with TLC. Intermediates like nitroso or hydroxylamine species are also possible but are typically transient.

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding Cyclopropanecarbonyl Chloride: Properties and Applications. Available at: [Link]

  • Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. Available at: [Link]

  • Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Available at: [Link]

  • ResearchGate. N‐acylation of anilines, primary and secondary amines,and sulfonamides. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Science.gov. friedel-crafts acylation reaction: Topics by Science.gov. Available at: [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Pediaa.Com. Difference Between O Acylation and N Acylation. Available at: [Link]

Sources

Technical Support Center: Purification of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3-Aminophenyl)(cyclopropyl)methanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the common challenges associated with obtaining this compound in high purity.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a basic aromatic amine and a ketone functional group, presents a unique set of purification challenges. The most common synthetic route involves the reduction of the corresponding nitro-compound, cyclopropyl(3-nitrophenyl)methanone.[1] Consequently, the primary purification challenge is the removal of the unreacted nitro-precursor and other potential side-products from the reduction reaction.

This guide will provide detailed protocols and troubleshooting advice for the most effective purification techniques: acid-base extraction, column chromatography, and recrystallization.

Troubleshooting Guide & FAQs

Section 1: Acid-Base Extraction

Q1: My crude this compound is a mixture of the desired amine and the starting nitro-compound. Can I use a simple extraction to separate them?

A1: Absolutely. Acid-base extraction is the most efficient method for this specific separation. The basic amino group of your product will be protonated by an aqueous acid, forming a water-soluble ammonium salt. The nitro-compound, being neutral, will remain in the organic layer. This allows for a clean separation.[2][3]

Q2: I performed an acid-base extraction, but my final product still shows traces of the nitro-compound. What went wrong?

A2: This is a common issue and can arise from several factors:

  • Incomplete Acidification: If the aqueous acid was not in sufficient excess or the mixing was inadequate, some of the amine may not have been protonated and remained in the organic layer with the nitro-compound.

  • Emulsion Formation: Emulsions can trap the organic layer within the aqueous phase, leading to incomplete separation.

  • Premature Product Precipitation: If the concentration of the ammonium salt in the aqueous layer is too high, it might precipitate, especially if the aqueous layer is not sufficiently voluminous.

Troubleshooting Steps:

  • Ensure Complete Protonation: Use a sufficient excess of dilute acid (e.g., 1-2 M HCl) and shake the separatory funnel vigorously for an adequate amount of time.

  • Break Emulsions: If an emulsion forms, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtering the emulsion through a pad of celite can be effective.

  • Back-Washing: After separating the acidic aqueous layer, it's good practice to "back-wash" it with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to remove any trapped neutral impurities.

Section 2: Column Chromatography

Q1: I am trying to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing and poor separation. Why is this happening?

A1: The basic nature of the amino group in this compound is the likely culprit. The acidic silanol groups on the surface of the silica gel can strongly interact with the basic amine, leading to peak tailing, irreversible adsorption, and even decomposition of the product on the column.

Solution: To mitigate this, you should add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent system. A common practice is to use a mobile phase containing 0.5-1% TEA. This "competing base" will neutralize the acidic sites on the silica, allowing your product to elute symmetrically.

Q2: What is a good starting eluent system for the column chromatography of this compound?

A2: A good starting point for a moderately polar compound like this would be a mixture of a non-polar solvent and a polar solvent. A common and effective system is a gradient of ethyl acetate in hexanes or petroleum ether.

Recommended Starting Conditions:

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate (gradient)
Initial Gradient 90:10 (Hexanes:Ethyl Acetate)
Final Gradient 70:30 (Hexanes:Ethyl Acetate)
Additive 0.5% Triethylamine (TEA)

You can monitor the separation using Thin Layer Chromatography (TLC) to optimize the solvent system before running the column. The nitro-compound will be significantly less polar than the amine, so it will have a higher Rf value on the TLC plate.

Section 3: Recrystallization

Q1: I have a crude product that is about 85-90% pure. Can I use recrystallization to get to >99% purity?

A1: Yes, recrystallization is an excellent technique for purifying compounds that are already relatively pure. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Q2: How do I choose the right solvent for recrystallizing this compound?

A2: A systematic approach is best:

  • Start with single solvents: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but dissolve completely upon heating.

  • Consider solvent polarity: Given the structure of your compound, solvents of intermediate polarity are a good starting point. Alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone) are worth investigating.

  • Use a solvent pair: If a single solvent is not ideal, a two-solvent system can be very effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly. A common pair for compounds like this is Ethanol/Water or Ethyl Acetate/Hexanes.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from a neutral impurity, such as the starting material cyclopropyl(3-nitrophenyl)methanone.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

  • Erlenmeyer Flasks

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of DCM for 1 g of crude material) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine will move to the top aqueous layer.

  • Separation: Drain the bottom organic layer (containing the neutral impurity) into a flask.

  • Repeat Extraction: Add another portion of 1 M HCl to the organic layer, shake, and separate. Combine the aqueous layers.

  • Back-Washing: Add a fresh portion of the organic solvent to the combined aqueous layers and shake gently. This will remove any residual neutral impurity. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated amine will precipitate out or form an oily layer.

  • Product Extraction: Extract the product back into an organic solvent (e.g., 3 x 50 mL of DCM).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare the Column: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel.

  • Load the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with your starting solvent system (e.g., 90:10 Hexanes:Ethyl Acetate + 0.5% TEA).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 70:30 Hexanes:Ethyl Acetate + 0.5% TEA) to elute your product.

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product start Crude this compound tlc TLC Analysis start->tlc Spot on plate decision Purity > 85%? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column Column Chromatography decision->column No (Multiple impurities) acid_base Acid-Base Extraction decision->acid_base No (Mainly nitro impurity) product Pure Product (>99%) recrystallization->product column->product acid_base->column Further polishing if needed

Caption: Decision workflow for purification strategy.

AcidBase_Extraction cluster_sep_funnel_1 Step 1: Acid Wash cluster_sep_funnel_2 Step 2: Basify & Extract crude Crude Mixture in Organic Solvent (Amine + Neutral Impurity) sep1 Organic Layer (Neutral Impurity) Aqueous Layer (Protonated Amine Salt) crude->sep1:f0 + 1M HCl, Shake sep2 Aqueous Layer (Salts) Organic Layer (Pure Amine) sep1:f1->sep2:f0 + 1M NaOH, then + Organic Solvent, Shake pure_amine Pure Amine sep2:f1->pure_amine Dry & Evaporate

Caption: Acid-base extraction workflow.

References

  • Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(5), 1081-1083.
  • Wikipedia contributors. (2023, December 2). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of (3-Aminophenyl)(cyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Aminophenyl)(cyclopropyl)methanone and its derivatives. This class of compounds often serves as a crucial intermediate in pharmaceutical development. The core of this synthesis is the Friedel-Crafts acylation, a powerful but sensitive reaction that requires careful optimization, especially when dealing with aniline-based substrates. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis. The typical synthetic route involves a three-stage process: protection of the 3-amino group, Friedel-Crafts acylation with cyclopropanecarbonyl chloride, and subsequent deprotection.

Q1: My Friedel-Crafts acylation reaction has a very low yield, or it fails completely, with starting material being recovered.

Potential Causes & Recommended Solutions

  • Cause 1: Incomplete Protection of the Amino Group. The free amino group (-NH₂) on your starting material is a Lewis base. It will readily form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the catalyst and rendering the aromatic ring electron-poor and thus unreactive towards electrophilic aromatic substitution.[1][2]

    • Solution: Ensure the protection step has gone to completion. Convert the amine to an amide (e.g., an acetamide) using acetyl chloride or acetic anhydride. The resulting amide is significantly less basic, preventing complexation with the Lewis acid.[1][3] Verify the formation of the protected intermediate via TLC, ¹H NMR, or LC-MS before proceeding.

  • Cause 2: Catalyst Deactivation. Anhydrous aluminum chloride (AlCl₃) and other Lewis acids are extremely hygroscopic. Any moisture in your glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.[4]

    • Solution: Meticulously dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas (N₂ or Ar) or in a desiccator. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle AlCl₃ in a glovebox or under a positive pressure of inert gas.

  • Cause 3: Insufficient Catalyst Stoichiometry. Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The catalyst complexes not only with the acyl chloride to form the electrophile but also with the carbonyl group of the ketone product.[5] This product-catalyst complex is typically stable under the reaction conditions, effectively sequestering the catalyst.

    • Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent. For particularly challenging substrates, increasing the stoichiometry to 2.0-2.5 equivalents may be beneficial.

Q2: My TLC analysis shows multiple new spots, indicating significant side product formation. What are they and how can I prevent them?

Potential Causes & Recommended Solutions

  • Cause 1: N-Acylation vs. C-Acylation. If the amino group is not fully protected, the acylating agent (cyclopropanecarbonyl chloride) can react at the nitrogen atom instead of the aromatic ring, leading to the formation of an N,N-diacylated or other undesired amide byproducts.

    • Solution: As detailed above, robust protection of the amino group is the most effective preventative measure.[1][6]

  • Cause 2: Ortho Isomer Formation. While the protecting amide group is primarily a para-director, some ortho-acylation can occur, leading to a mixture of isomers that can be difficult to separate.

    • Solution: Temperature control is critical. Running the reaction at lower temperatures (e.g., 0°C to 5°C) often enhances regioselectivity and favors the formation of the thermodynamically more stable para-product.[7]

  • Cause 3: Incomplete Deprotection. The final hydrolysis step to remove the protecting amide group might not have gone to completion, leaving a mixture of the desired amine and the protected intermediate.

    • Solution: Ensure sufficiently harsh hydrolysis conditions (e.g., refluxing with strong acid like 6M HCl or strong base like NaOH) and adequate reaction time. Monitor the deprotection by TLC until the protected intermediate is fully consumed.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Friedel-Crafts acylation for this synthesis?

The reaction is a classic electrophilic aromatic substitution (EAS).[5][8] It proceeds in several steps:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the cyclopropanecarbonyl chloride.

  • Generation of the Acylium Ion: The Lewis acid facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion (c-C₃H₅CO⁺).[9][10]

  • Electrophilic Attack: The π-electrons of the protected aniline ring attack the electrophilic acylium ion, forming a carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base (like AlCl₄⁻) removes a proton from the carbon atom where the acyl group was attached, restoring the aromaticity of the ring and yielding the protected ketone product. The AlCl₃ catalyst is regenerated in this step but remains complexed to the product carbonyl.[9]

Q2: Why can't I perform the Friedel-Crafts acylation directly on 3-aminobenzonitrile and then reduce the nitrile?

While creative, this route is problematic. The nitrile group (-CN) is a meta-director and a strongly deactivating group for electrophilic aromatic substitution. Attempting a Friedel-Crafts acylation on a benzonitrile derivative is extremely difficult and likely to fail or give very low yields. The standard protection-acylation-deprotection strategy on an aniline derivative is a more reliable and field-proven approach.

Q3: What are the optimal solvent and temperature conditions?
  • Solvent: The ideal solvent must be inert to the strong Lewis acids and reaction intermediates. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used because they are good solvents for the reactants and are relatively unreactive.[7] Carbon disulfide (CS₂) is a classic solvent for this reaction but is highly flammable and toxic. It is crucial to use anhydrous grades of any chosen solvent.[11]

  • Temperature: The initial formation of the acylium ion complex is often performed at a low temperature (0-5°C) to control the initial exothermic reaction. The subsequent addition of the aromatic substrate and the reaction itself can be maintained at this temperature or allowed to slowly warm to room temperature.[7] Higher temperatures can lead to decreased regioselectivity and increased side product formation.

Q4: How should I properly quench the reaction?

Quenching a Friedel-Crafts reaction must be done carefully, as it is highly exothermic. The reaction mixture should be cooled in an ice bath and then slowly and cautiously poured onto crushed ice or into a cold, dilute acid solution (e.g., 1M HCl). This hydrolyzes the aluminum complexes and protonates any basic species. Do not add water directly to the reaction flask, as the violent exothermic reaction can cause dangerous splashing.

Data & Protocols

Data Summary Tables

Table 1: Recommended Conditions for Amine Protection (Acetamide Formation)

ParameterRecommended ConditionNotes
Reagent Acetyl Chloride (1.1 eq.) or Acetic Anhydride (1.2 eq.)Acetyl chloride is more reactive.
Solvent Dichloromethane (DCM), Chloroform, or PyridinePyridine can act as both solvent and base.
Base Pyridine or Triethylamine (1.5 eq.)Scavenges the HCl produced.
Temperature 0°C to Room TemperatureAdd acylating agent slowly at 0°C.
Monitoring TLC or LC-MSReaction is typically fast (< 1 hour).

Table 2: Optimization Parameters for Friedel-Crafts Acylation

ParameterRange / ConditionRationale
Lewis Acid Anhydrous AlCl₃Most common and effective catalyst.[7]
Catalyst Loading 1.1 - 2.5 equivalentsStoichiometric amounts are required due to product complexation.[5]
Acylating Agent Cyclopropanecarbonyl Chloride (1.0 eq.)The electrophile precursor.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that solubilizes reactants well.
Temperature 0°C to Room TemperatureLower temperatures improve regioselectivity.
Reaction Time 2 - 24 hoursMonitor progress by TLC.
Visualization of Key Processes

Synthetic_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Deprotection Start 3-Amino Substrate Protect Amide Protection (e.g., Acetyl Chloride, Pyridine) Start->Protect Protected N-(3-acylphenyl)acetamide Protect->Protected Acylate Friedel-Crafts Acylation (Cyclopropanecarbonyl Chloride, AlCl₃) Protected->Acylate Product_Protected Protected this compound Acylate->Product_Protected Deprotect Acid Hydrolysis (e.g., 6M HCl, Reflux) Product_Protected->Deprotect Final_Product This compound Deprotect->Final_Product

Caption: General three-stage workflow for the synthesis.

Troubleshooting_Low_Yield Start Low Product Yield Observed Q1 Was the amino group fully protected? Start->Q1 A1_No Incomplete Protection. Solution: Re-run protection step, verify completion via TLC/NMR before proceeding. Q1->A1_No No A1_Yes Protection was complete. Q1->A1_Yes Yes Q2 Were all reagents and solvents anhydrous? A1_Yes->Q2 A2_No Moisture Contamination. Solution: Dry all glassware and use anhydrous solvents. Handle AlCl₃ under inert atmosphere. Q2->A2_No No A2_Yes Anhydrous conditions were maintained. Q2->A2_Yes Yes Q3 Was sufficient AlCl₃ used (>1.1 equivalents)? A2_Yes->Q3 A3_No Insufficient Catalyst. Solution: Increase AlCl₃ stoichiometry to 1.5-2.5 equivalents. Q3->A3_No No A3_Yes Stoichiometry was correct. Consider other factors: - Reaction temperature too low? - Impure starting materials? Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Synthesis of N-(3-aminophenyl)acetamide (Protection)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-phenylenediamine (1 eq.) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.5 eq.) to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected product, which can be purified by recrystallization or used directly in the next step if sufficiently pure.

Protocol 2: Friedel-Crafts Acylation

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.5 eq.).

  • Add anhydrous DCM and cool the suspension to 0°C.

  • Slowly add cyclopropanecarbonyl chloride (1.0 eq.) to the AlCl₃ suspension. Stir for 20 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Add a solution of the protected N-(3-aminophenyl)acetamide (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

  • Stir the reaction at 0-5°C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0°C and carefully quench by pouring it slowly onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude acylated product. Purify via column chromatography on silica gel.[7]

Protocol 3: Hydrolysis of the Amide (Deprotection)

  • To a round-bottom flask, add the purified, protected ketone product from the previous step.

  • Add a 6M aqueous solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final this compound derivative.

References

  • Blicke, F. F., & Lu, C. J. (1952). Phosphoryl as a novel amino protecting group for Friedel-Crafts acylation of N-[2-(3,4-dialkoxyphenyl)ethyl]glycine. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Zhang, Z., et al. (2019). A remarkable solvent effect on reductive amination of ketones. ResearchGate. Available at: [Link]

  • Tim the Tutor. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • ResearchGate. (n.d.). Initial solvent effect studies for synthesis of β-amino ketone derivatives. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Solvent effects in organic chemistry — recent developments. Available at: [Link]

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: (3-Aminophenyl)(cyclopropyl)methanone - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Aminophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work.

Introduction to this compound Stability

This compound is a chemical compound with the molecular formula C₁₀H₁₁NO.[1][2] Its structure, featuring a primary aromatic amine, a ketone, and a cyclopropyl ring, presents several potential pathways for degradation. Understanding its stability profile is crucial for its proper handling, storage, and application in research and development. This guide provides a framework for investigating its stability through forced degradation studies, which are essential for identifying potential degradants and establishing stability-indicating analytical methods.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and stability testing of this compound.

Storage and Handling

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. The aminophenyl group is susceptible to oxidation, which can be accelerated by light and air, potentially leading to color changes and the formation of impurities. The ketone and cyclopropyl groups are generally more stable, but protection from extreme environmental conditions is always prudent.

Q2: I've noticed a change in the color of my this compound powder, from light yellow to brown. What could be the cause?

A2: A color change from light yellow to brown is a common indicator of degradation, particularly oxidative degradation of the aminophenyl group. Aromatic amines are known to be sensitive to oxidation, which can be initiated by exposure to air (oxygen) and/or light. This process can lead to the formation of colored polymeric or oxidized species. It is crucial to re-analyze the purity of the material before use if a color change is observed. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-resistant container.

Forced Degradation Studies

Q3: I am planning forced degradation studies for this compound. What stress conditions should I apply?

A3: Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[4] For this compound, a comprehensive study should include the following conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature (e.g., 60-80°C).

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature (e.g., 60-80°C). The cyclopropyl amine moiety in related structures has been shown to degrade hydrolytically under high pH conditions.[5]

  • Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Degradation: Dry heat (e.g., 80-105°C) for an extended period.

  • Photolytic Degradation: Exposure to a light source that produces combined visible and ultraviolet outputs, as specified by ICH Q1B guidelines.[6][7]

Q4: My forced degradation study under basic conditions shows multiple degradation peaks in the chromatogram. How can I identify these degradants?

A4: The presence of multiple degradation peaks suggests several degradation pathways may be occurring. To identify these degradants, hyphenated analytical techniques are highly recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradation products, which can be used to deduce their molecular formulas. Further structural elucidation can be achieved using tandem MS (MS/MS) to obtain fragmentation patterns. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy on isolated degradants may be necessary.

Q5: During my photostability testing, I observed significant degradation. How can I protect my compound during routine experiments?

A5: Significant photodegradation indicates that this compound is sensitive to light. To mitigate this during routine laboratory work, the following precautions should be taken:

  • Use amber-colored glassware or wrap your containers and reaction vessels in aluminum foil.

  • Work in a dimly lit area or under yellow light, which has less energy than white or UV light.

  • Prepare solutions fresh and use them promptly.

  • If solutions need to be stored, keep them in light-protected containers in a refrigerator or freezer.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation
  • Acidic Conditions: Under strong acidic conditions, protonation of the amino group is expected. While the amide-like ketone linkage is generally stable to acid hydrolysis, extreme conditions could potentially lead to reactions involving the aromatic ring or the cyclopropyl group, though this is less likely under typical forced degradation conditions.

  • Basic Conditions: The primary amine is unlikely to react under basic conditions. However, compounds with a cyclopropyl amine moiety have shown susceptibility to hydrolytic degradation at high pH.[5] While this compound has a cyclopropyl ketone, the influence of the adjacent ketone on the cyclopropyl ring's stability under basic conditions should be investigated.

Oxidative Degradation

The primary aromatic amine is the most likely site for oxidative degradation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of nitroso, nitro, and other oxidized species, often resulting in colored byproducts.

Photolytic Degradation

Aromatic amines and ketones are chromophores that can absorb UV light.[6] This absorption can lead to the formation of reactive excited states, which can then undergo various reactions, including oxidation and rearrangement. The presence of the aminophenyl group makes the molecule particularly susceptible to photodegradation.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The weakest bonds in the molecule are likely to cleave first. While the core structure is relatively robust, long-term exposure to high temperatures could lead to decomposition.

Below is a diagram illustrating the potential degradation pathways of this compound.

cluster_main This compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B Hydrolysis (Acid/Base) A->B pH change C Oxidation (e.g., H₂O₂) A->C Reactive Oxygen Species D Photolysis (UV/Vis Light) A->D Photon Absorption E Thermal Stress (Heat) A->E High Temperature F Hydrolytic Products B->F G Oxidized Products (e.g., Nitroso, Nitro derivatives) C->G H Photodegradation Products D->H I Thermal Decomposition Products E->I

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols

This section provides detailed step-by-step methodologies for conducting forced degradation studies.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute the solution to a suitable concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the solvent to get a known concentration and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all the stressed samples, along with a non-stressed control sample, using a developed stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all the degradation products.

    • Monitor the peak purity of the parent compound in the stressed samples to ensure the method is specific.

Workflow for Forced Degradation and Analysis

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-PDA/UV Method G->H I Peak Purity Analysis H->I J Identify Degradants (e.g., LC-MS) I->J

Caption: Workflow for conducting forced degradation studies of this compound.

Data Summary and Interpretation

The results from the forced degradation studies should be summarized to provide a clear overview of the stability of this compound.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsRemarks
0.1 M HCl, 60°C, 24h~5%1Minor degradation
0.1 M NaOH, 60°C, 24h~15%3Significant degradation
3% H₂O₂, RT, 24h~20%>4Highly susceptible to oxidation
Dry Heat, 80°C, 48h<2%0Thermally stable
Photolysis (ICH Q1B)~25%>5Highly photosensitive
Control<1%0Stable under normal conditions

Interpretation:

The hypothetical data in Table 1 suggests that this compound is most susceptible to oxidative and photolytic degradation. It shows moderate degradation under basic conditions and is relatively stable under acidic and thermal stress. This information is critical for defining appropriate handling, formulation, and storage strategies.

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

  • LUPIN, B. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • Fagnoni, M., Mella, M., & Albini, A. (2003). A novel alpha-arylation of ketones, aldehydes, and esters via a photoinduced SN1 reaction through 4-aminophenyl cations. The Journal of organic chemistry, 68(12), 4886–4893. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Klix, R. C., & Borchardt, R. T. (1984). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of pharmaceutical sciences, 73(6), 797–804. [Link]

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  • ResearchGate. Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. Available from: [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. Available from: [Link]

  • Campbell, J. M., Lee, M., Williams, J. D., Rogan, D. R., & Costello, J. F. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of pharmaceutical sciences, 108(9), 2858–2864. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available from: [Link]

  • Suzuki, T., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(11), 556. [Link]

  • Niu, T., & Liebeskind, L. S. (2010). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester-Boronic Acid Cross-Coupling. The Journal of organic chemistry, 75(1), 73–86. [Link]

  • ResearchGate. Thermal stability and thermal decomposition study of hindered amine light stabilizers. Available from: [Link]

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  • Yin, P., et al. (2019). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 24(21), 3848. [Link]

  • Jutzi, K., Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical and biophysical research communications, 123(2), 507–513. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Alchem Pharmtech. This compound. Available from: [Link]

  • The Organic Chemistry Tutor. (2021, March 4). Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. YouTube. Available from: [Link]

  • Li, Z., et al. (2018). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Green Chemistry, 20(15), 3501-3505. [Link]

Sources

Common impurities in (3-Aminophenyl)(cyclopropyl)methanone and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Aminophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this versatile chemical intermediate. Our goal is to equip you with the scientific understanding to anticipate and resolve common purity challenges encountered during your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My final product of this compound is a dark oil or discolored solid, not the expected light-colored crystalline material. What is the likely cause and how can I fix it?

Answer:

Discoloration is a common issue and typically points to the presence of oxidized impurities or residual colored starting materials. The primary cause is often the oxidation of the aniline functional group, which is susceptible to air oxidation, especially under light or in the presence of trace metal impurities.

Causality Explained: Aromatic amines, like the one in your compound, can oxidize to form highly colored polymeric species. This process can be accelerated by elevated temperatures during solvent removal or prolonged exposure to air.

Troubleshooting Steps:

  • Inert Atmosphere: During the final work-up and isolation steps, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is highly effective at removing colored impurities.

  • Recrystallization: This is a powerful technique for both purification and improving the physical form of your product. A carefully chosen solvent system will leave the colored impurities in the mother liquor.

Question 2: I'm observing an unexpected peak in my HPLC analysis of the purified product. What could this be and how do I get rid of it?

Answer:

An unexpected peak in your HPLC chromatogram could be one of several common impurities related to the synthesis of this compound. The identity of the impurity will depend on the synthetic route used. A likely route is the Friedel-Crafts acylation of a protected aniline or the reduction of a nitro precursor.

Potential Impurities and Their Origins:

Impurity Potential Origin Typical HPLC Elution Profile
Unreacted Starting MaterialIncomplete reactionWill likely have a significantly different retention time than the product.
Isomeric ByproductsNon-selective acylation or reductionMay elute close to the main product peak.
Over-acylated ProductReaction of the acylating agent with the productWill be less polar and likely have a longer retention time.
Residual SolventsIncomplete removal during work-upTypically elute very early in the run.

Troubleshooting and Removal Strategy:

  • Co-injection: If you have access to the starting materials, perform a co-injection with your sample to confirm if the impurity is unreacted starting material.

  • Chromatographic Purification: Flash column chromatography is the most effective method for removing closely eluting impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.

  • Recrystallization: For impurities with different solubility profiles, recrystallization can be very effective. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal conditions.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the purity and handling of this compound.

Question 3: What is the most common synthetic route for this compound, and what are the expected impurities from this process?

Answer:

While several synthetic routes are possible, a common and logical approach involves two main stages, each with its own set of potential impurities:

  • Friedel-Crafts Acylation of a Nitrobenzene Precursor: This involves reacting 3-nitroaniline with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Reduction of the Nitro Group: The resulting (3-nitrophenyl)(cyclopropyl)methanone is then reduced to the desired this compound, often using a reducing agent like iron powder in the presence of an acid.

Diagram of the Synthetic Pathway and Potential Impurities:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitro Group Reduction 3-Nitroaniline 3-Nitroaniline Acylation_Reaction Reaction 3-Nitroaniline->Acylation_Reaction AlCl3 Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl_chloride->Acylation_Reaction 3-Nitrophenyl_cyclopropyl_methanone 3-Nitrophenyl_cyclopropyl_methanone Acylation_Reaction->3-Nitrophenyl_cyclopropyl_methanone Desired Product Isomeric_Byproducts Isomeric_Byproducts Acylation_Reaction->Isomeric_Byproducts Side Reaction Unreacted_Starting_Materials Unreacted_Starting_Materials Acylation_Reaction->Unreacted_Starting_Materials Reduction_Reaction Reaction 3-Nitrophenyl_cyclopropyl_methanone->Reduction_Reaction Fe/HCl 3-Aminophenyl_cyclopropyl_methanone 3-Aminophenyl_cyclopropyl_methanone Reduction_Reaction->3-Aminophenyl_cyclopropyl_methanone Final Product Incomplete_Reduction_Products Incomplete_Reduction_Products Reduction_Reaction->Incomplete_Reduction_Products Side Reaction

Caption: Synthetic pathway for this compound.

Common Impurities to Expect:

  • From Step 1 (Acylation):

    • Unreacted 3-nitroaniline: Due to incomplete reaction.

    • Isomeric acylation products: Acylation at other positions on the aromatic ring, though the nitro group is a meta-director.

  • From Step 2 (Reduction):

    • Unreacted (3-nitrophenyl)(cyclopropyl)methanone: From incomplete reduction.

    • Partially reduced intermediates: Such as the corresponding nitroso or hydroxylamino compounds.

Question 4: What are the best practices for the long-term storage of this compound to maintain its purity?

Answer:

To ensure the long-term stability and purity of this compound, proper storage is critical. The primary concerns are oxidation and degradation.

Recommended Storage Conditions:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Question 5: Can you provide a reliable protocol for the purification of this compound by recrystallization?

Answer:

Recrystallization is an excellent method for purifying this compound, particularly for removing colored impurities and achieving a high-purity crystalline product. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol for Recrystallization:

  • Solvent Selection: A good starting point is a mixed solvent system of ethanol and water.

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Diagram of the Recrystallization Workflow:

G Crude_Product Crude_Product Dissolve_in_Hot_Ethanol Dissolve_in_Hot_Ethanol Crude_Product->Dissolve_in_Hot_Ethanol 1. Dissolution Add_Hot_Water Add_Hot_Water Dissolve_in_Hot_Ethanol->Add_Hot_Water 2. Induce Crystallization Slow_Cooling Slow_Cooling Add_Hot_Water->Slow_Cooling 3. Crystal Growth Vacuum_Filtration Vacuum_Filtration Slow_Cooling->Vacuum_Filtration 4. Isolate Crystals Drying Drying Vacuum_Filtration->Drying 5. Final Product

Caption: Recrystallization workflow for purification.

References

  • Synthesis of Adamantane-Bearing Aromatic Amines. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(10), o2573. [Link]

Technical Support Center: Synthesis of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic & Medicinal Chemists

Welcome to the technical support center for the synthesis of (3-Aminophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The synthesis of this compound, while conceptually straightforward, involves several critical steps where reaction efficiency and selectivity can be compromised. This guide addresses the most common pitfalls in a question-and-answer format, focusing on the two most prevalent synthetic strategies: the Friedel-Crafts Acylation/Nitro-Reduction Pathway and the Organometallic (Grignard) Pathway .

Section 1: The Friedel-Crafts Acylation & Nitro-Reduction Pathway

This is often the most reliable route for achieving the desired meta-substitution pattern. The general workflow involves the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride, followed by nitration of the resulting cyclopropyl phenyl ketone, and finally, a chemoselective reduction of the nitro group.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Nitro Group Reduction Benzene Benzene + Cyclopropanecarbonyl chloride FC_Reaction AlCl₃ Dichloromethane Benzene->FC_Reaction CPK Cyclopropyl Phenyl Ketone FC_Reaction->CPK Nitration HNO₃ / H₂SO₄ CPK->Nitration CNPK Cyclopropyl(3-nitrophenyl)methanone Nitration->CNPK Reduction Fe / HCl or SnCl₂ / HCl CNPK->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Recommended synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: I attempted a direct Friedel-Crafts acylation on nitrobenzene to save steps, but the reaction failed. Why did this happen?

A1: This is a common and predictable outcome. The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction. Its success hinges on the nucleophilicity of the aromatic ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[1] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction further complexes with the nitro group, enhancing this deactivating effect. Consequently, strongly deactivated rings like nitrobenzene are generally unreactive under Friedel-Crafts conditions.[1][2]

The Correct Approach: The proper sequence is to first perform the Friedel-Crafts acylation on a neutral ring like benzene to form cyclopropyl phenyl ketone, and then introduce the nitro group in a subsequent step.

EAS_Deactivation cluster_result Result AromaticRing Benzene Ring Electron-rich (nucleophilic) AromaticRing:f1->Reaction Successful Reaction NitroGroup -NO₂ Group Electron-withdrawing Deactivates Ring NitroGroup:n1->AromaticRing:f0 AcyliumIon R-C≡O⁺ Acylium Ion Strong Electrophile AcyliumIon:e1->Reaction Attack NoReaction No Reaction Reaction->NoReaction Fails with -NO₂

Caption: Electronic deactivation of the aromatic ring by a nitro group.

Q2: My nitration of cyclopropyl phenyl ketone is giving me a mixture of ortho, meta, and para isomers, with low yield of the desired meta product. How can I improve the regioselectivity?

A2: The acyl group (a carbonyl attached to the ring) is a meta-directing deactivator. Therefore, the nitration of cyclopropyl phenyl ketone should inherently favor the formation of the meta-isomer. If you are observing significant amounts of ortho and para products, it is likely due to overly harsh reaction conditions.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. The reaction should be run at a low temperature, typically between 0 °C and 10 °C, by adding the ketone dropwise to the pre-chilled nitrating mixture (HNO₃/H₂SO₄). Runaway temperatures can decrease selectivity.

  • Order of Addition: Always add the substrate (ketone) to the acid mixture, not the other way around. This maintains a consistent concentration of the nitrating agent and helps control the exotherm.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Pushing the reaction for too long or at higher temperatures in an attempt to increase conversion can lead to the formation of dinitro byproducts and decreased selectivity.

ParameterRecommended ConditionRationale
Temperature 0 - 10 °CMinimizes side reactions and improves meta-selectivity.
Reagent Ratio 1.0 - 1.1 eq. HNO₃Using a large excess of nitric acid can lead to over-nitration.
Addition Add ketone to acidEnsures controlled reaction and heat dissipation.
Monitoring TLCAvoids prolonged reaction times that can degrade product.

Q3: I am struggling with the final step—the reduction of the nitro group. The reaction is either incomplete or I see byproducts. What is the most reliable method?

A3: The chemoselective reduction of the nitro group in the presence of a ketone is a classic challenge. The choice of reducing agent is critical to avoid unwanted reduction of the cyclopropyl ketone moiety.

Comparison of Common Reducing Agents:

Reducing AgentConditionsProsCons
Fe / HCl (or NH₄Cl) Aqueous Ethanol, RefluxCost-effective, good chemoselectivity, industrially scalable.[3]Requires acidic conditions; workup can be tedious to remove iron salts.
SnCl₂·2H₂O / HCl Ethanol, RefluxGenerally high yielding and very clean. Excellent chemoselectivity.[4]More expensive than iron; tin waste is an environmental concern.
H₂ / Pd/C Methanol or Ethanol, 1-4 atm H₂Very clean reaction with water as the only byproduct.Aryl ketones can be reduced under some conditions. Catalyst can be poisoned. Requires specialized hydrogenation equipment.[3]

Recommendation: For laboratory scale, stannous chloride (SnCl₂) in refluxing ethanol with concentrated HCl is often the most reliable and high-yielding method for this specific transformation. It offers excellent selectivity, and the reaction progress is typically easy to monitor. The Béchamp reduction (Fe/HCl) is a robust and economical alternative, particularly for larger scales.[3][5]

Protocol 1: Reduction of Cyclopropyl(3-nitrophenyl)methanone using SnCl₂

  • To a round-bottom flask, add cyclopropyl(3-nitrophenyl)methanone (1.0 eq) and ethanol (10 mL per gram of substrate).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C).

  • Slowly add concentrated hydrochloric acid (HCl, ~4-5 eq.) dropwise via an addition funnel.

  • Continue refluxing and monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice.

  • Basify the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. Caution: This is highly exothermic.

  • The tin salts will precipitate as tin hydroxide. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Section 2: The Organometallic (Grignard) Pathway

An alternative route involves the reaction of a cyclopropyl Grignard reagent with 3-aminobenzonitrile or a protected derivative. This pathway avoids the use of strong nitrating acids but introduces its own set of challenges related to the formation and handling of organometallic reagents.

Q4: My attempt to form cyclopropylmagnesium bromide from cyclopropyl bromide is failing to initiate. What am I doing wrong?

A4: Failure to initiate is the most common problem in Grignard reagent synthesis.[6] The root cause is almost always the presence of trace amounts of water or the passivating oxide layer on the magnesium metal.

Critical Troubleshooting Steps:

  • Rigorously Anhydrous Conditions: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and cooled before use.[7] Solvents like THF or diethyl ether must be anhydrous grade, preferably distilled from a drying agent like sodium/benzophenone.

  • Magnesium Activation: The magnesium turnings must be activated to expose a fresh, reactive metal surface.[6]

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere for 10-15 minutes to grind them against each other and the stir bar, breaking the oxide layer.

    • Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium. The iodine will etch the surface. The reaction is ready to start when the purple vapor or brown solution color dissipates.[6][7] A few drops of 1,2-dibromoethane can also be used; the evolution of ethylene gas indicates activation.

  • Initiation: Add a small portion (~5-10%) of your cyclopropyl bromide solution to the activated magnesium. You should observe a gentle bubbling or a slight increase in temperature. If not, gently warm the flask with a heat gun or use an ultrasonic bath to promote initiation. Once the reaction starts, add the remaining bromide solution slowly to maintain a gentle reflux.

G Start Start: Prepare Anhydrous Glassware & Reagents ActivateMg Activate Mg Turnings (Iodine or Mechanical Grinding) Start->ActivateMg AddInitiator Add ~10% of Cyclopropyl Bromide Solution ActivateMg->AddInitiator Check Observe for Initiation (Bubbling, Exotherm) AddInitiator->Check Heat Apply Gentle Heat / Sonication Check->Heat No AddRest Slowly Add Remaining Bromide (Maintain Gentle Reflux) Check->AddRest Yes Heat->Check Success Grignard Reagent Formed AddRest->Success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Section 3: General Purification

Q5: What is the recommended method for purifying the final this compound product?

A5: The crude product, regardless of the synthetic route, will likely contain unreacted starting materials or side products.

  • Aqueous Workup: First, ensure a proper aqueous workup has been performed. If your synthesis involved acidic conditions (like the nitro-reduction route), a final wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove residual acid. If it involved basic conditions, a wash with water or brine is sufficient.

  • Column Chromatography: The most effective method for obtaining high-purity material is flash column chromatography on silica gel.

    • Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is a standard choice. A typical starting point would be 10% ethyl acetate in hexanes, gradually increasing the polarity to 30-40% ethyl acetate.

    • TLC Analysis: Before running the column, determine the appropriate solvent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.

  • Recrystallization: If the product obtained after chromatography is a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield a highly pure, crystalline solid.

References

  • BOC Sciences. CAS 162174-75-6 (3-AMINO-PHENYL)-CYCLOPROPYL-METHANONE.

  • Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.

  • Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.

  • Santa Cruz Biotechnology. (3-Aminophenyl)cyclopropyl-methanone | CAS 162174-75-6.

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.

  • BenchChem. Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.

  • BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.

  • BenchChem. Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.

  • BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions.

  • Cheméo. Chemical Properties of 3-Acetylbenzonitrile (CAS 6136-68-1).

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube.

  • ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline?.

  • Mansell, J. I., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.

  • Google Patents. EP1359141A1 - Method of friedel-crafts acylation of anilides.

  • Reddit. Grignard Formation - Troubleshooting and Perfecting.

  • Sciencemadness.org. Friedel-Crafts acylation of anilides.

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

  • Google Patents. EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives.

  • PubMed. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates.

  • ChemScene. 113348-25-7 | Cyclopropyl(thiophen-3-yl)methanone.

  • National Institutes of Health. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones.

  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.

  • Sciencemadness Discussion Board. Grignard successes and failures.

  • National Institutes of Health. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization.

  • National Institutes of Health. 3-Acetylbenzonitrile | C9H7NO | CID 80222.

  • Chemistry LibreTexts. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.

  • National Institutes of Health. Biocatalytic Friedel‐Crafts Reactions.

  • MDPI. Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles.

  • Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines.

  • ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives.

  • YouTube. Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc.

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.

  • Royal Society of Chemistry. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones.

  • BenchChem. "improving regioselectivity in the synthesis of cyclopropyl p-nitrophenyl ketone".

  • ResearchGate. In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates.

  • ACS Publications. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.

  • National Institute of Standards and Technology. 3-Acetylbenzonitrile - NIST WebBook.

  • BLD Pharm. 535925-84-9|(3-Chlorophenyl)(cyclopropyl)methanamine.

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Technical Support Center: Enhancing the Purity of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3-Aminophenyl)(cyclopropyl)methanone. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this key chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound from synthesis shows multiple spots on TLC. What are the likely impurities?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the Friedel-Crafts acylation followed by the reduction of a nitro group to the amine.

  • Starting Materials: Unreacted starting materials, such as 3-nitrobenzoyl chloride or cyclopropyl magnesium bromide, and their immediate byproducts are common.

  • Positional Isomers: If the synthesis involves nitration of a precursor, you may have ortho- or para-isomers that carry through the synthesis.

  • Byproducts of Reduction: Incomplete reduction of the nitro group can leave behind nitro or intermediate nitroso and hydroxylamine species.

  • Related Impurities: Side reactions can lead to impurities. For instance, in the synthesis of related pharmaceutical intermediates, impurities like des-fluoro or positional fluoro-isomers have been reported when the starting materials are contaminated.[1] Similarly, impurities from side-reactions involving the ketone or cyclopropyl ring might be present.[1]

A preliminary analysis using techniques like LC-MS is highly recommended to identify the mass of the impurities, which can provide crucial clues to their structure.

Q2: I am attempting recrystallization, but the compound "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" is a common problem that occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] this compound, with its amine and ketone functionalities, can be challenging.

Troubleshooting Steps:

  • Solvent Choice is Critical: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[2][3]

    • Initial Screening: Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane). A good starting point is a solvent that has a similar functional group to the solute.[4]

    • Use a Solvent Pair: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.[2]

  • Induce Crystallization: If crystals are reluctant to form even from a supersaturated solution, you can:

    • Scratch the Flask: Gently scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[5]

    • Seed Crystals: Add a tiny, pure crystal of this compound to the cooled solution to initiate crystallization.[5]

    • Slow Cooling: Rapid cooling often leads to the precipitation of impurities or the formation of small, impure crystals. Allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator to maximize crystal recovery.[5]

Solvent SystemRationale
Isopropanol/Water The compound is likely soluble in hot isopropanol. Water acts as an anti-solvent to decrease solubility upon cooling.
Ethyl Acetate/Hexane A classic polar/non-polar pair. The compound should dissolve in hot ethyl acetate, with hexane added to induce crystallization.[2]
Toluene/Hexane Toluene is a good solvent for aromatic compounds. Hexane serves as the anti-solvent.
Q3: When running column chromatography on silica gel, my compound shows severe tailing and I get poor separation. What is causing this and how can I prevent it?

A3: This is a classic issue when purifying basic compounds like primary amines on standard silica gel. The amine group (-NH₂) is basic, while the surface of silica gel is acidic due to the presence of silanol groups (Si-OH). This acid-base interaction causes the compound to bind strongly and elute slowly and unevenly, resulting in broad, tailing peaks.[6][7]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase.[6]

    • Protocol: Add 1-3% triethylamine (TEA) or ammonium hydroxide to your eluent (e.g., a hexane/ethyl acetate mixture).[6][7] It is crucial to pre-treat the silica gel by flushing the column with this modified eluent before loading your sample.[7]

    • Caveat: The collected fractions will contain TEA, which typically must be removed during solvent evaporation. Co-evaporation with a solvent like toluene can help remove residual TEA.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more suitable stationary phase.[6]

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds as it lacks the strong acidity of silica.[6]

    • Amine-Functionalized Silica: This specialized silica has a basic surface, which prevents the problematic interaction and often yields excellent peak shapes for amines.[6][7]

  • Protect the Amine Group: Temporarily convert the amine into a less basic functional group. The tert-butoxycarbonyl (Boc) group is a common choice.

    • Workflow:

      • Protection: React the crude this compound with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.[6]

      • Purification: The resulting N-Boc protected compound is much less polar and not basic, making it easy to purify on standard silica gel without tailing.[6]

      • Deprotection: After purification, the Boc group is easily removed by treatment with an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent to yield the pure amine salt.[6]

G start Crude Amine Sample check_tailing Run TLC/Column on Silica. Severe Tailing Observed? start->check_tailing no_tailing No Significant Tailing check_tailing->no_tailing No tailing Yes check_tailing->tailing Yes option_tea Option 1: Add 1-3% TEA to Eluent check_tailing->option_tea option_alumina Option 2: Switch to Alumina or Amine-Functionalized Silica check_tailing->option_alumina option_boc Option 3: Protect Amine (Boc) check_tailing->option_boc purify_standard Proceed with Standard Silica Gel Chromatography no_tailing->purify_standard pure_product1 Pure Product purify_standard->pure_product1 chrom_tea Chromatography on TEA-Treated Silica option_tea->chrom_tea chrom_alt Chromatography on Alternative Phase option_alumina->chrom_alt protect_amine Boc Protection Reaction option_boc->protect_amine remove_tea Remove TEA from Collected Fractions chrom_tea->remove_tea pure_product2 Pure Product remove_tea->pure_product2 pure_product3 Pure Product chrom_alt->pure_product3 chrom_boc Chromatography of Boc-Protected Amine protect_amine->chrom_boc deprotect Deprotection Step (TFA/HCl) chrom_boc->deprotect pure_product4 Pure Product Salt deprotect->pure_product4

Caption: Decision workflow for troubleshooting amine purification by column chromatography.

Q4: Is there a simpler, non-chromatographic method to purify this compound from neutral impurities?

A4: Absolutely. Acid-base extraction is a powerful and simple liquid-liquid extraction technique perfect for separating basic compounds like amines from neutral or acidic impurities.[8][9] The method relies on changing the solubility of the amine by protonating it to form a water-soluble salt.[9][10]

Principle:

  • Acidification: The basic amine is reacted with an acid (like HCl) to form an ammonium salt (R-NH₃⁺Cl⁻). This salt is ionic and therefore soluble in the aqueous phase.[10]

  • Extraction: Neutral organic impurities remain in the organic solvent layer and can be separated.[8]

  • Basification: The aqueous layer containing the ammonium salt is then treated with a base (like NaOH) to deprotonate the salt, regenerating the neutral, organic-soluble amine, which can then be extracted back into an organic solvent.[10]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Shake vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete transfer.

  • Isolate Aqueous Layer: Combine all the acidic aqueous layers. The original organic layer, now containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (test with pH paper, pH > 10). The amine will precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., DCM) 2-3 times. The purified amine will now be in the organic layer.

  • Drying and Evaporation: Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

G cluster_0 Separatory Funnel cluster_1 Separatory Funnel start Crude Product in Organic Solvent (e.g., DCM) extract_acid Extract with 1M HCl (aq) start->extract_acid org_layer1 Organic Layer: Neutral Impurities extract_acid->org_layer1 Phase 1 aq_layer1 Aqueous Layer: Protonated Amine Salt (R-NH3+Cl-) extract_acid->aq_layer1 Phase 2 discard_org Discard Organic Layer org_layer1->discard_org basify Add NaOH (aq) to Aqueous Layer until pH > 10 aq_layer1->basify extract_org Extract with fresh DCM basify->extract_org aq_layer2 Aqueous Layer: Salts (NaCl, etc.) org_layer2 Organic Layer: Purified Amine (R-NH2) dry_evap Dry (Na2SO4) and Evaporate Solvent org_layer2->dry_evap extract_org->aq_layer2 Phase 1 extract_org->org_layer2 Phase 2 final_product Pure (3-Aminophenyl) (cyclopropyl)methanone dry_evap->final_product

Caption: Workflow for the purification of an amine via acid-base extraction.

References
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Wellesley College. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • PubMed. (1972). Separation of Aminoketones in Biological Fluids by Thin-Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

Sources

Preventing byproduct formation in (3-Aminophenyl)(cyclopropyl)methanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving (3-Aminophenyl)(cyclopropyl)methanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter during their experimental work. As Senior Application Scientists, we have compiled this resource to address common challenges in preventing byproduct formation and to ensure the integrity of your synthetic pathways.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive amino group and a strained cyclopropyl ketone moiety, offers a versatile platform for the synthesis of complex molecules. However, these reactive sites can also be the source of undesirable side reactions, leading to the formation of byproducts that can complicate purification and reduce yields. This guide provides a structured approach to understanding and mitigating these challenges.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during your experiments.

Issue 1: Formation of a Di-acylated Byproduct during N-Acylation

Question: I am trying to perform a mono-N-acylation on this compound, but I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-acylated product. How can I improve the selectivity for mono-N-acylation?

Answer:

The formation of a di-acylated byproduct is a common challenge when working with primary aromatic amines. The initially formed mono-acylated product can undergo a second acylation, particularly if the reaction conditions are not carefully controlled. Here’s a systematic approach to favor mono-N-acylation:

Underlying Causes and Solutions:

  • Stoichiometry: An excess of the acylating agent is a primary driver of di-acylation.

    • Solution: Carefully control the stoichiometry of your reactants. Begin with a 1:1 molar ratio of this compound to your acylating agent. It may even be beneficial to use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the complete consumption of the acylating agent.

  • Reaction Temperature: Higher temperatures can provide the activation energy for the less reactive mono-acylated product to undergo a second acylation.

    • Solution: Maintain a low reaction temperature. Start your reaction at 0 °C and allow it to slowly warm to room temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and to quench the reaction before significant di-acylation occurs.

  • Rate of Addition: A high local concentration of the acylating agent can promote di-acylation.

    • Solution: Add the acylating agent dropwise to a solution of this compound over an extended period. This maintains a low concentration of the acylating agent throughout the reaction, favoring the more reactive primary amine over the less reactive secondary amide.

  • Choice of Base: The choice of base can influence the reactivity of the reactants.

    • Solution: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the acid byproduct of the reaction without competing with the amine as a nucleophile.

Illustrative Workflow for Selective Mono-N-Acylation:

cluster_start Start cluster_cool Cooling cluster_addition Controlled Addition cluster_reaction Reaction & Monitoring cluster_quench Quench cluster_workup Workup & Purification Start Dissolve this compound and base in an appropriate solvent Cool Cool the reaction mixture to 0 °C Start->Cool Prepare for reaction Add Add acylating agent dropwise Cool->Add Initiate reaction React Allow to warm to room temperature and monitor by TLC/LC-MS Add->React Control concentration Quench Quench the reaction upon completion React->Quench Prevent byproduct formation Workup Perform aqueous workup and purify Quench->Workup Isolate product

Caption: Workflow for selective mono-N-acylation.

Issue 2: Suspected Ring-Opening of the Cyclopropyl Ketone

Question: My reaction is being performed under acidic conditions, and I am seeing byproducts with unexpected NMR signals, suggesting the cyclopropyl ring may have opened. What causes this, and how can I prevent it?

Answer:

The cyclopropyl ring, while generally stable, is a strained three-membered ring that can undergo ring-opening under certain conditions, particularly in the presence of strong acids or Lewis acids.[1] The ketone group activates the cyclopropane ring, making it susceptible to nucleophilic attack after protonation of the carbonyl oxygen.

Mechanism of Acid-Catalyzed Ring-Opening:

Protonation of the carbonyl oxygen by a Brønsted acid enhances the electrophilicity of the carbonyl carbon. This can lead to a concerted or stepwise ring-opening process, often involving nucleophilic attack at one of the cyclopropyl carbons. The resulting carbocation intermediate can then be trapped by a nucleophile or undergo rearrangement.

Evidence of Ring-Opening:

  • NMR Spectroscopy: The characteristic upfield signals of the cyclopropyl protons (typically between 0.5 and 1.5 ppm in the 1H NMR spectrum) will disappear and be replaced by signals in the alkene or aliphatic region.[2] Two-dimensional NMR techniques like HSQC can definitively confirm the loss of the cyclopropyl moiety.[2]

Preventing Ring-Opening:

  • Avoid Strong Acids: If possible, use alternative catalysts or reaction conditions that do not require strong Brønsted acids like sulfuric acid or hydrochloric acid.

  • Use Milder Lewis Acids: If a Lewis acid is required, consider using a milder one. The choice of Lewis acid can significantly impact the stability of the cyclopropyl ketone.[3]

  • Protecting Groups: If the amino group is the site of reaction and requires acidic conditions, consider protecting it first under non-acidic conditions, then proceeding with the desired transformation. The protecting group can then be removed under conditions that do not affect the cyclopropyl ring.

  • Temperature Control: Ring-opening reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can help to minimize this side reaction.

Troubleshooting Logic for Suspected Ring-Opening:

cluster_mitigation Mitigation Strategies Start Unexpected byproducts observed in reaction Check_NMR Acquire 1H and 2D NMR of the crude mixture Start->Check_NMR NMR_Evidence Disappearance of cyclopropyl signals? Check_NMR->NMR_Evidence Ring_Opening_Confirmed Ring-opening is likely occurring NMR_Evidence->Ring_Opening_Confirmed Yes Other_Byproduct Consider other side reactions NMR_Evidence->Other_Byproduct No Avoid_Acid Avoid strong Brønsted/Lewis acids Ring_Opening_Confirmed->Avoid_Acid Lower_Temp Lower reaction temperature Ring_Opening_Confirmed->Lower_Temp Protecting_Group Use a protecting group strategy Ring_Opening_Confirmed->Protecting_Group

Caption: Troubleshooting workflow for suspected cyclopropyl ring-opening.

Issue 3: Formation of Colored Impurities and Polymeric Material

Question: During my reaction, the solution is turning dark, and I am having difficulty isolating my desired product from a tar-like substance. What is causing this, and what can I do to prevent it?

Answer:

The formation of colored impurities and polymeric material in reactions involving aniline derivatives is often due to oxidative dimerization or polymerization.[4][5] The amino group in this compound can be oxidized, leading to the formation of radical cations that can then couple to form dimers and higher-order oligomers.

Conditions that Promote Polymerization:

  • Oxidizing Agents: The presence of even trace amounts of oxidizing agents can initiate polymerization.

  • Strongly Acidic Conditions: While polymerization can be inhibited by excessive protonation of the aniline, which reduces its nucleophilicity, certain acidic conditions can still promote the formation of colored byproducts.[6]

  • Air (Oxygen): Prolonged exposure of the reaction mixture to air can lead to slow oxidation.

Prevention Strategies:

  • Inert Atmosphere: Perform your reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Control of pH: The rate of aniline polymerization is highly dependent on pH.[7] Maintaining a specific pH range can help to minimize this side reaction. For some reactions, it may be possible to temporarily halt polymerization by adjusting the pH.[8]

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative side reactions.

Experimental Protocol: General Precautions to Avoid Polymerization

  • Setup: Assemble your glassware and dry it thoroughly in an oven. Allow it to cool under a stream of dry nitrogen or argon.

  • Reagents: Use freshly purified reagents and degassed solvents.

  • Reaction: Add the reagents to the reaction flask under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction closely and work it up promptly upon completion.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound if it contains non-polar byproducts?

A1: For the removal of non-polar byproducts, recrystallization is often an effective method. A suitable solvent system would be one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain soluble at all temperatures.[9] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective. Alternatively, column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes is a reliable method for separating compounds with different polarities.[10]

Q2: I am considering a Friedel-Crafts acylation to synthesize an analogue of this compound. What are the key challenges?

A2: The primary challenge in the Friedel-Crafts acylation of anilines is the reaction of the basic amino group with the Lewis acid catalyst. This forms a complex that deactivates the aromatic ring towards electrophilic substitution. To overcome this, it is common practice to protect the amino group as an amide (e.g., an acetanilide) before performing the acylation. The amide is still an ortho-, para-director but is less activating than the free amine, which helps to control the reaction. After the acylation, the protecting group can be removed by hydrolysis.

Q3: Can I use this compound in reactions that require a strong base?

A3: Yes, but with caution. While the primary amino group is basic, strong bases can deprotonate the α-carbon to the ketone, forming an enolate. This can potentially lead to side reactions if other electrophiles are present. The choice of base and reaction temperature should be carefully considered to avoid unintended reactions at the ketone moiety.

Data Summary

IssueCommon Byproduct(s)Key Prevention Strategies
N-Acylation Di-acylated amine1:1 Stoichiometry, Low Temperature, Slow Addition of Acylating Agent
Acidic Conditions Ring-opened products (e.g., alkenes, alcohols)Avoid strong acids, Use mild Lewis acids, Lower Temperature
General Reactions Colored oligomers/polymersInert atmosphere, Degassed solvents, pH control

References

  • NMR determination of the fate of the cyclopropyl ring. A, partial... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • How can I temporarily stop the polymerization of aniline? Can i achieve this by changing the pH alone? | ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Xingwei Li. (2020). Chemical Reviews, 121(1), 227–263. [Link]

  • Separation of (3-Amino-6-chloro-2-pyridyl) (2-chlorophenyl) ketone on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • The formation of aniline dimers: (a) reaction of neutral aniline with... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (3-Aminophenyl)(cyclopropyl)methanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(3-Aminophenyl)(cyclopropyl)methanone is a valuable building block in medicinal chemistry, frequently incorporated into the core structures of various therapeutic agents. Its unique combination of a flexible aminophenyl group and a rigid cyclopropyl ketone moiety makes it an attractive scaffold for interacting with biological targets. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug discovery and development programs. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable route for your research needs.

At a Glance: Comparison of Synthetic Routes

Method Starting Materials Key Transformation(s) Typical Yield Purity Advantages Challenges
Method 1: Nitration-Reduction Pathway 3-Nitrobenzonitrile, Cyclopropylmagnesium bromideGrignard reaction, Nitro group reductionGood to ExcellentHighReliable, well-established chemistry, good control over regioselectivity.Multi-step process, use of potentially hazardous nitrating and reducing agents.
Method 2: Friedel-Crafts Acylation of a Protected Aniline Acetanilide, Cyclopropanecarbonyl chlorideFriedel-Crafts acylation, DeprotectionModerateGood to HighPotentially shorter route.Requires protection/deprotection of the amine, risk of side reactions and poor regioselectivity.
Method 3: Houben-Hoesch Reaction 3-Aminobenzonitrile, Cyclopropanecarbonyl chlorideHouben-Hoesch reaction, HydrolysisModerateGoodDirect introduction of the acyl group.Requires anhydrous conditions, can have substrate limitations.

Method 1: The Nitration-Reduction Pathway: A Reliable Workhorse

This two-step approach is a classic and often preferred method for the synthesis of this compound due to its reliability and high yields. The strategy involves the initial synthesis of (3-nitrophenyl)(cyclopropyl)methanone, followed by the reduction of the nitro group to the desired amine.

Mechanistic Insight

The first step typically involves a Grignard reaction between a magnesium-halogen exchange product of a 3-halobenzonitrile and cyclopropylmagnesium bromide, or a direct acylation of a suitable aromatic precursor. The subsequent reduction of the nitro group is a standard transformation in organic synthesis, with various reagents available to effect this change. The choice of reducing agent can be critical to avoid unwanted side reactions and ensure high purity of the final product.

Experimental Protocol:

Step 1: Synthesis of (3-nitrophenyl)(cyclopropyl)methanone

A common precursor for this step is 3-nitrobenzonitrile. The nitrile is reacted with cyclopropylmagnesium bromide in an ethereal solvent such as tetrahydrofuran (THF). The resulting imine intermediate is then hydrolyzed with an aqueous acid to yield the ketone.

Step 2: Reduction of (3-nitrophenyl)(cyclopropyl)methanone

The nitroketone can be reduced to the corresponding amine using various methods. A widely used and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed.

Data Summary:
Step Reactants Reagents Solvent Temperature Time Yield
1. Grignard Reaction & Hydrolysis3-Nitrobenzonitrile, Cyclopropylmagnesium bromideTHF, aq. HCl0 °C to rt2-4 h~85%
2. Reduction(3-nitrophenyl)(cyclopropyl)methanoneH₂, 10% Pd/CEthanolrt4-6 h>95%
Workflow Diagram:

Nitration_Reduction_Pathway cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Nitro Reduction 3-Nitrobenzonitrile 3-Nitrobenzonitrile Grignard Reaction Grignard Reaction 3-Nitrobenzonitrile->Grignard Reaction Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide->Grignard Reaction Hydrolysis Hydrolysis Grignard Reaction->Hydrolysis (3-nitrophenyl)(cyclopropyl)methanone (3-nitrophenyl)(cyclopropyl)methanone Hydrolysis->(3-nitrophenyl)(cyclopropyl)methanone Nitro_Intermediate (3-nitrophenyl)(cyclopropyl)methanone Reduction Reduction Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Workflow for the Nitration-Reduction Pathway.

Method 2: Friedel-Crafts Acylation of a Protected Aniline

The Friedel-Crafts acylation is a powerful tool for the formation of aryl ketones. However, the direct acylation of aniline is problematic because the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. Therefore, a protection-acylation-deprotection sequence is necessary.

Mechanistic Insight

The amino group of aniline is first protected, typically as an amide (e.g., acetanilide), to reduce its basicity and directing the acylation to the meta position is challenging as the acetylamino group is ortho, para-directing. Therefore, starting with a meta-substituted protected aniline is crucial. The acylation is then carried out using cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The final step is the deprotection of the amino group, usually by acid or base hydrolysis.

Experimental Protocol:

Step 1: Protection of m-Bromoaniline

m-Bromoaniline is reacted with acetic anhydride to form N-(3-bromophenyl)acetamide.

Step 2: Friedel-Crafts Acylation

N-(3-bromophenyl)acetamide is then subjected to Friedel-Crafts acylation with cyclopropanecarbonyl chloride and AlCl₃. The directing effects of the substituents will influence the position of acylation.

Step 3: Deprotection

The resulting acetamide is hydrolyzed using aqueous hydrochloric acid to yield the desired aminoketone.

Data Summary:
Step Reactants Reagents Solvent Temperature Time Yield
1. Protectionm-Bromoaniline, Acetic anhydride-Acetic acid50 °C1 h~95%
2. AcylationN-(3-bromophenyl)acetamide, Cyclopropanecarbonyl chlorideAlCl₃Dichloromethane0 °C to rt3-5 h~60%
3. DeprotectionAcylated intermediateaq. HClEthanolReflux2-4 h~90%
Workflow Diagram:

Friedel_Crafts_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection m-Bromoaniline m-Bromoaniline Protection Protection m-Bromoaniline->Protection Protected_Aniline N-(3-bromophenyl)acetamide Protection->Protected_Aniline Protected_Aniline_Input N-(3-bromophenyl)acetamide Acylation Acylation Protected_Aniline_Input->Acylation Acylated_Intermediate Acylated_Intermediate Acylation->Acylated_Intermediate Acylated_Intermediate_Input Acylated Intermediate Deprotection Deprotection Acylated_Intermediate_Input->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the Friedel-Crafts Acylation Pathway.

Method 3: The Houben-Hoesch Reaction

The Houben-Hoesch reaction offers a more direct approach to the synthesis of aminophenyl ketones by reacting a nitrile with an activated aromatic compound in the presence of a Lewis acid and subsequent hydrolysis.

Mechanistic Insight

In this one-pot reaction, 3-aminobenzonitrile reacts with cyclopropanecarbonyl chloride and a Lewis acid (e.g., AlCl₃) to form a ketimine intermediate. This intermediate is then hydrolyzed in situ or in a separate workup step to afford the final ketone. This method avoids the need for a separate protection step for the amino group, as the reaction conditions are typically compatible with the free amine.

Experimental Protocol:

3-Aminobenzonitrile is dissolved in a suitable anhydrous solvent, such as 1,2-dichloroethane. The solution is cooled, and a Lewis acid, typically aluminum chloride, is added. Cyclopropanecarbonyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating. The reaction is quenched with aqueous acid to hydrolyze the intermediate and precipitate the product.

Data Summary:
Reactants Reagents Solvent Temperature Time Yield
3-Aminobenzonitrile, Cyclopropanecarbonyl chlorideAlCl₃, aq. HCl1,2-Dichloroethane0 °C to 50 °C6-8 h~55%
Workflow Diagram:

Houben_Hoesch_Pathway 3-Aminobenzonitrile 3-Aminobenzonitrile Reaction Houben-Hoesch Reaction & Hydrolysis 3-Aminobenzonitrile->Reaction Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride->Reaction Final_Product This compound Reaction->Final_Product

Caption: Workflow for the Houben-Hoesch Reaction.

Conclusion and Recommendations

The choice of synthetic route for this compound will depend on several factors, including the desired scale of the reaction, the availability of starting materials, and the specific requirements for purity and yield.

  • For reliability and high yield on a laboratory scale, the Nitration-Reduction Pathway (Method 1) is highly recommended. This route is well-documented and generally provides a clean product in good overall yield.

  • The Friedel-Crafts Acylation of a Protected Aniline (Method 2) can be a viable alternative, particularly if a suitable meta-substituted protected aniline is readily available. However, the additional protection and deprotection steps add to the overall synthesis time and may reduce the overall yield.

  • The Houben-Hoesch Reaction (Method 3) offers the most direct approach but may require more optimization to achieve satisfactory yields. Its suitability may also depend on the specific substrate and the desired scale of the reaction.

It is always advisable to perform small-scale pilot reactions to optimize conditions before proceeding to a larger-scale synthesis.

References

  • A detailed protocol for a similar synthesis can be found in patents describing the preparation of rel
  • General procedures for Friedel-Crafts acylations are widely available in standard organic chemistry textbooks and journals.
  • The Houben-Hoesch reaction is a classic named reaction in organic chemistry, and its mechanism and applications are well-documented in the chemical liter

A Comparative Guide to the Biological Activity of (3-Aminophenyl)(cyclopropyl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the (3-Aminophenyl)(cyclopropyl)methanone Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. The this compound structure, while not extensively characterized as a standalone agent, represents a fascinating convergence of three distinct chemical motifs, each with a rich history in drug design.

  • The Aminophenyl Group: This moiety is a well-known pharmacophore present in a multitude of approved drugs, particularly kinase inhibitors. The amino group can act as a crucial hydrogen bond donor or acceptor, facilitating precise interactions with target proteins. Its position on the phenyl ring (ortho, meta, or para) significantly influences the molecule's geometry and binding capabilities.

  • The Ketone Linker: The methanone (-C=O-) group serves as a rigid linker that positions the aromatic and aliphatic moieties. It is a hydrogen bond acceptor and its polar nature influences the compound's solubility and pharmacokinetic properties.

  • The Cyclopropyl Ring: This small, strained carbocycle is a valuable tool for medicinal chemists. The inherent ring strain and sp3-hybridized nature of the cyclopropyl group can enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] It also provides a three-dimensional character that can lead to improved potency and selectivity for a biological target.[1]

This guide provides a comparative analysis of the known biological activities of analogs derived from the this compound core. By examining how structural modifications alter the therapeutic profile, from anticancer to antimicrobial activities, we can elucidate key structure-activity relationships (SAR) and provide a framework for future drug discovery efforts based on this versatile scaffold.

Section 1: Potent Anticancer Activity via Tubulin Polymerization Inhibition

A key direction in the exploration of aminophenyl methanone analogs has been in oncology. A prominent example is methanone (ARDAP) , a structurally complex analog that demonstrates significant potential as an antineoplastic agent.[2]

Biological Profile of ARDAP

ARDAP has been investigated for its effects on breast cancer models, where it acts as a potent inhibitor of tubulin polymerization.[2] Tubulin inhibitors are a cornerstone of cancer chemotherapy; by disrupting the dynamics of microtubules—essential components of the cytoskeleton—they halt cell division, leading to cell cycle arrest and apoptosis.[3] ARDAP targets the colchicine binding site on tubulin, preventing the formation of the microtubule network necessary for mitotic spindle formation.[3][4]

Experimental data from studies on the MCF-7 breast cancer cell line reveals that ARDAP exhibits potent cytostatic effects at nanomolar concentrations. Key findings include:

  • Inhibition of Proliferation: ARDAP markedly decreases cell proliferation and reduces intracellular ATP content.[2]

  • Suppression of Colony Formation: The compound effectively inhibits the ability of single cancer cells to grow into colonies, a measure of long-term cell survival.[2]

  • Cell Cycle Arrest: It induces a significant arrest of cells in the G2/M phase of the cell cycle, consistent with its mechanism as a microtubule-destabilizing agent.[2]

  • Selectivity: Importantly, while ARDAP shows potent growth-inhibitory effects against breast cancer cells, it demonstrates significantly less harm to non-cancerous MCF-10A breast cells, suggesting a favorable therapeutic window.[2]

Furthermore, ARDAP has been shown to block the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis, and reduce the population of cancer stem cells, which are often responsible for tumor recurrence.[2]

Proposed Mechanism of Action: ARDAP

The following diagram illustrates the proposed signaling pathway affected by ARDAP. By binding to β-tubulin, ARDAP inhibits the polymerization of α/β-tubulin heterodimers into microtubules. This disruption leads to the collapse of the mitotic spindle, activating the spindle assembly checkpoint and ultimately causing cell cycle arrest in the G2/M phase and subsequent apoptosis.

ARDAP_Mechanism ARDAP ARDAP Analog Tubulin α/β-Tubulin Heterodimers ARDAP->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer ARDAP->Microtubule Inhibition Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Leads to Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Results in

Caption: Proposed mechanism of ARDAP as a tubulin polymerization inhibitor.

Section 2: Antimicrobial Activity of Cyclopropyl Methanone Analogs

Shifting the therapeutic focus, a different set of structural modifications to the core scaffold has yielded compounds with promising antimicrobial properties. A series of 4-alkylaminoaryl phenyl cyclopropyl methanones were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum.[5]

Biological Profile of Antimicrobial Analogs

These analogs were synthesized from 4-fluorochalcones via cyclopropanation, followed by nucleophilic substitution of the fluorine atom with various amines. This strategic modification introduces a key pharmacophore for antimicrobial activity.

  • Antitubercular Activity: Several compounds in this series exhibited significant in vitro activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the range of 3.12-12.5 µg/mL.[5]

  • Antimalarial Activity: A number of the analogs showed potent, preferential inhibition of the P. falciparum 3D7 strain, with IC50 values as low as 0.035 µg/mL and high selectivity indices, indicating low toxicity to mammalian cells.[5]

Molecular docking studies suggest that these compounds may act by inhibiting the fatty acid synthase-II (FAS-II) pathway, a crucial metabolic pathway in these pathogens that is absent in humans, making it an attractive drug target.[5]

General Structure-Activity Relationship (SAR) for Antimicrobial Activity

The diagram below outlines the general structural features of the 4-alkylaminoaryl phenyl cyclopropyl methanone series and their relationship to antimicrobial activity. The key modifications involve the 'R' group on the amino moiety and the substituents on the phenyl ring attached to the cyclopropane.

Antimicrobial_SAR cluster_core Core Scaffold Core (Aminophenyl)(cyclopropyl)methanone Core Mod1 R1 Group (Substituents on Phenyl Ring) Mod2 R2 Group (Alkylamino Substitution) Activity Antitubercular & Antimalarial Activity Mod1->Activity Modulates Potency (e.g., Dimethoxy) Mod2->Activity Crucial for Activity (Various Amines)

Caption: Key structural modifications influencing antimicrobial activity.

Section 3: Comparative Analysis and Structure-Activity Relationship (SAR)

The diverse biological activities observed for analogs of this compound underscore the scaffold's versatility. By comparing the structures of the anticancer agent ARDAP with the antimicrobial series, clear SAR trends emerge.

The transition from a simple aminophenyl cyclopropyl methanone to the potent anticancer agent ARDAP involves significant additions:

  • A Pyrrole Ring: This heterocyclic core acts as a rigid scaffold to correctly orient the other functional groups.

  • A 4-Fluorophenyl Group: This addition likely enhances binding affinity through hydrophobic and potential halogen bonding interactions within the target protein.

  • A 3,4,5-Trimethoxyphenyl Group: This moiety is a classic feature of many colchicine-site tubulin inhibitors and is crucial for potent antimitotic activity.

In contrast, the antimicrobial analogs maintain a simpler core structure, with activity primarily modulated by the nature of the alkylamino group at the 4-position of the phenyl ring. This highlights that distinct biological targets require vastly different pharmacophoric decorations on the same core scaffold.

Quantitative Data Summary

The following table summarizes the reported biological activities for representative analogs.

Compound/Analog ClassBiological Target/ActivityKey Structural FeaturesQuantitative Data (IC50/MIC)Reference
ARDAP Tubulin Polymerization / Anticancer (Breast)Pyrrole ring, 4-Fluorophenyl, 3,4,5-TrimethoxyphenylProliferation IC50: ~20-80 nM (MCF-7 cells)[2]
Analog 6g M. tuberculosis / Antitubercular4-(4-methylpiperazin-1-yl)aminoMIC: 3.12 µg/mL[5]
Analog 4a P. falciparum / Antimalarial4-fluoro (no amino substitution)IC50: 0.080 µg/mL[5]
Analog 8c P. falciparum / Antimalarial4-(4-ethylpiperazin-1-yl)aminoIC50: 0.035 µg/mL[5]
Section 4: Key Experimental Protocols

To ensure the reproducibility and validation of the biological data presented, this section details the methodologies for the key assays used to characterize these compounds. The choice of these assays is dictated by the need to quantify specific cellular behaviors relevant to the compound's mechanism of action.

1. Real-Time Cell Proliferation Assay (xCELLigence System)

This assay provides a non-invasive, real-time measurement of cell proliferation, adhesion, and viability. It measures changes in electrical impedance as cells attach and cover microelectrodes at the bottom of a specialized plate.[6][7] This method was chosen for its ability to generate high-resolution kinetic data of cellular response to a compound, offering more insight than traditional endpoint assays.[8]

Workflow Diagram:

xCELLigence_Workflow A 1. Add 50 µL cell-free medium to E-Plate for background reading B 2. Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL medium A->B C 3. Place plate in RTCA station inside incubator. Monitor cell attachment and proliferation B->C D 4. After ~24h (log growth phase), add compound at various concentrations C->D E 5. Continue real-time monitoring for 48-72 hours D->E F 6. Analyze data: Plot normalized Cell Index vs. Time. Calculate IC50 values E->F

Caption: Workflow for the xCELLigence real-time proliferation assay.

Step-by-Step Protocol:

  • Background Measurement: Add 50 µL of complete cell culture medium to the wells of a 96-well E-Plate. Place the plate on the Real-Time Cell Analyzer (RTCA) station and record a background impedance reading.[8]

  • Cell Seeding: Prepare a single-cell suspension of the desired cell line (e.g., MCF-7) and count the cells. Seed 100 µL of the cell suspension into each well at a predetermined density (e.g., 5,000 cells/well).

  • Initial Monitoring: Place the E-Plate back on the RTCA station inside a 37°C, 5% CO2 incubator. Monitor the initial cell attachment and proliferation every 15-30 minutes.[6]

  • Compound Addition: Allow cells to grow until they enter the logarithmic growth phase (typically 20-24 hours). Prepare serial dilutions of the test compound (e.g., ARDAP) and add them to the wells. Include vehicle control (e.g., DMSO) wells.

  • Kinetic Analysis: Continue monitoring the cellular response to the compound in real-time for the desired duration (e.g., 48-72 hours).[9]

  • Data Processing: The instrument software records impedance as a unitless "Cell Index." Normalize the data to the time point just before compound addition. Plot the normalized Cell Index over time to visualize the kinetic response. Calculate dose-dependent IC50 values from the endpoint data.

2. Colony Formation (Clonogenic) Assay

This assay is the gold standard for assessing the long-term survival and reproductive integrity of single cells after treatment with a cytotoxic agent. It is a more stringent test of cell viability than short-term proliferation assays. The rationale is to determine if a treatment can eradicate the ability of a cell to produce a viable colony (defined as at least 50 cells).[10]

Workflow Diagram:

Colony_Formation_Workflow A 1. Prepare single-cell suspension. Seed low density of cells (200-1000 cells/well) in 6-well plates B 2. Allow cells to attach overnight A->B C 3. Treat cells with compound for a defined period (e.g., 24 hours) B->C D 4. Remove compound, wash with PBS, and add fresh medium C->D E 5. Incubate for 1-3 weeks until visible colonies form. Check control wells D->E F 6. Fix colonies (e.g., Methanol). Stain with 0.5% Crystal Violet E->F G 7. Wash, dry plates, and count colonies (>50 cells) manually or with imager F->G

Caption: Workflow for the colony formation (clonogenic) assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a low, predetermined number of cells (e.g., 500 cells) into 6-well plates and allow them to attach for 12-24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 1 to 3 weeks in a 37°C, 5% CO2 incubator, allowing surviving cells to form colonies.[10]

  • Fixation and Staining: When colonies in the control wells are of sufficient size, aspirate the medium. Gently wash with PBS. Fix the colonies by adding a fixation solution (e.g., pure methanol) for 5-10 minutes.[10]

  • Staining: Remove the fixative and add a 0.5% crystal violet staining solution for at least 2 hours at room temperature.[10]

  • Counting: Carefully wash the plates with tap water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the effect of the treatment.[10]

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11] It relies on staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for cell cycle profiling.[12] This assay is crucial for validating the mechanism of action of compounds like ARDAP that are hypothesized to cause cell cycle arrest.

Workflow Diagram:

Flow_Cytometry_Workflow A 1. Seed cells and treat with compound for 24-48 hours B 2. Harvest cells (including supernatant) and wash with cold PBS A->B C 3. Fix cells by adding dropwise to ice-cold 70% ethanol while vortexing B->C D 4. Incubate at -20°C for at least 2 hours (or overnight) C->D E 5. Wash to remove ethanol. Resuspend in PBS D->E F 6. Stain with Propidium Iodide (PI) solution containing RNase A. Incubate in dark E->F G 7. Analyze on a flow cytometer. Acquire data for at least 10,000 events F->G H 8. Model DNA content histogram to quantify cell percentages in G0/G1, S, and G2/M phases G->H

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of the test compound for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure all cells, including apoptotic ones, are analyzed. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol drop-by-drop to fix the cells and permeabilize the membranes. This step is critical for preventing cell clumping.[13]

  • Storage: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[13]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence signal from each cell. Collect data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The this compound scaffold is a privileged structure with significant potential for derivatization to target a wide range of diseases. The dramatic shift in biological activity—from potent anticancer tubulin inhibition in the highly decorated ARDAP analog to broad-spectrum antimicrobial activity in the alkylamino-substituted series—demonstrates its value as a template for drug discovery.

The data clearly indicates that while the core structure provides a foundational geometry, the specific biological activity is dictated by the appended functional groups. The trimethoxyphenyl moiety is key for tubulin inhibition, whereas an accessible amino group is critical for the observed antimicrobial effects. The cyclopropyl ring consistently offers a means to enhance metabolic stability and introduce favorable conformational constraints.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. Synthesizing and screening a library of analogs with variations at the 2, 4, and 5 positions of the aminophenyl ring, as well as exploring different linkers in place of the ketone, could uncover novel agents with improved potency and selectivity for new biological targets.

References
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A Senior Application Scientist's Guide to Synthetic Strategy: (3-Aminophenyl)(cyclopropyl)methanone versus Other Aminoketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminoketones represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this class, (3-Aminophenyl)(cyclopropyl)methanone emerges as a particularly compelling building block, uniquely combining the functionalities of an aromatic amine, a ketone linker, and a cyclopropyl moiety. This guide provides an in-depth comparison of this compound with other key aminoketone classes, focusing on synthetic accessibility, reactivity profiles, and strategic application in drug development. We will dissect the causality behind experimental choices, present validated protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Aminoketone Scaffolds

The aminoketone motif is a cornerstone of organic synthesis, prized for its dual functionality which allows for extensive molecular diversification. The amino group serves as a key nucleophile or a handle for amide coupling, while the ketone provides an electrophilic center for C-C bond formation or reduction to a chiral alcohol. This versatility has cemented their role in constructing complex molecules, from natural products to blockbuster drugs like the antidiabetic sitagliptin.[1][3]

This compound distinguishes itself through the incorporation of a cyclopropyl ring. This small, strained carbocycle is not merely a structural component; it is a powerful tool in drug design used to:

  • Enhance Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4]

  • Impart Conformational Rigidity: The fixed geometry of the ring can lock a molecule into a bioactive conformation, improving potency and selectivity.

  • Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity and solubility.

This guide will explore the synthesis and utility of this specific aminoketone in contrast to its α- and β-aminoketone counterparts, providing a clear rationale for its strategic deployment in research and development programs.

Comparative Synthesis of Aminoketones

The optimal synthetic route to an aminoketone is dictated by the desired substitution pattern (α, β, aromatic, etc.). Below, we compare the synthesis of our lead molecule with the workhorse reactions for other aminoketone classes.

Plausible Synthesis of this compound

A direct, one-pot synthesis is uncommon for this specific structure. A robust and logical multi-step approach, adapted from related procedures for aromatic aminoketones, is proposed.[5] This method relies on established, high-yielding transformations.

dot graph "synthesis_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Proposed synthetic workflow for this compound.

The key steps involve forming the cyclopropyl ketone and then reducing a nitro group precursor to the desired aniline. The initial acylation is typically achieved via a Friedel-Crafts reaction or, more controllably, by reacting the acid chloride with a cyclopropyl organometallic reagent. The subsequent nitro reduction is a standard, high-yielding industrial process.

The Mannich Reaction: The Gold Standard for β-Aminoketones

For β-aminoketones, the Mannich reaction is unparalleled in its efficiency.[3][6] It is a one-pot, three-component condensation of an aldehyde, a primary or secondary amine, and a ketone containing at least one α-hydrogen.

dot graph "mannich_reaction" { layout=dot; graph [rankdir="LR", splines=ortho, fontname="Arial"]; node [shape=record, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: The convergent nature of the Mannich reaction for β-aminoketones.

Expertise & Experience: The Mannich reaction's main advantage is its atom economy and convergence. However, its primary limitation is the generation of β-aminoketones specifically. It cannot be used to synthesize α-aminoketones or aromatic aminoketones like our target molecule where the amine is directly on the ring.

Modern Catalytic Methods for α-Aminoketones

Synthesizing α-aminoketones often requires more advanced catalytic methods due to the challenge of forming a C-N bond directly adjacent to a carbonyl group.

  • Oxidative Coupling: Iron-catalyzed methods can directly couple ketones with sulfonamides at the α-position, avoiding pre-functionalization of either substrate.[7]

  • Photochemical Nickel-Catalysis: This approach enables the cross-coupling of α-amino acid-derived aldehydes with aryl bromides to furnish α-amino arylketones under mild conditions.[8]

  • Asymmetric Arylation: Palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines provides enantiomerically enriched α-amino ketones.[9]

These modern techniques offer elegant solutions but can require specialized catalysts, ligands, or starting materials not always readily available.

Data Summary: Synthesis Comparison
Synthetic TargetCommon MethodKey AdvantagesKey DisadvantagesTypical Yield Range
This compound Multi-step (Acylation + Reduction)Reliable, scalable, uses standard reagents.Multiple steps, requires purification.60-80% (overall)
β-Aminoketones Mannich ReactionOne-pot, atom-economical, convergent.Limited to β-isomers, potential for side products.70-95%
α-Aminoketones Modern Catalytic MethodsDirect C-N bond formation, high selectivity.Requires specific catalysts/ligands, may have limited substrate scope.55-90%

Reactivity and Strategic Utility: A Comparative Analysis

The true value of a building block lies in its predictable and versatile reactivity. Here, the unique structural elements of this compound offer distinct advantages over other aminoketones.

The Aromatic Amine Handle

The aniline moiety in our target molecule is a gateway for diversification. Unlike aliphatic amines found in many Mannich products, this group can undergo a wide range of transformations unique to aromatic amines:

  • Diazotization: Conversion to a diazonium salt, which can be displaced by a vast array of nucleophiles (halogens, CN, OH, etc.) in Sandmeyer-type reactions.

  • Acylation/Sulfonylation: Formation of stable amides and sulfonamides for library synthesis.

  • C-N Cross-Coupling: Participation in Buchwald-Hartwig amination to form diarylamines.

An aliphatic amine is primarily limited to nucleophilic substitution, acylation, and reductive amination.

The Ketone Electrophile

The ketone is a shared feature among all aminoketones. It serves as a reliable electrophilic site for:

  • Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignards) to form tertiary alcohols.

  • Reduction: Stereoselective reduction to form chiral secondary alcohols, a key step in many drug syntheses.

  • Condensation: Reaction with primary amines to form imines (Schiff bases), which can be further modified or act as intermediates.[10][11]

The Cyclopropyl Differentiator

The cyclopropyl group provides the most significant strategic advantage.

  • Inertness and Stability: Under most synthetic conditions, the cyclopropyl ring is exceptionally stable. While other aminoketones might have metabolically labile ethyl or methyl groups, the cyclopropyl group acts as a robust bioisostere for moieties like vinyl or isopropyl groups, but with significantly improved metabolic stability.[4]

  • Latent Reactivity: While stable, the ring strain allows for unique, selective ring-opening reactions under specific catalytic or radical conditions.[12] This "hidden" reactivity allows for transformations impossible with simple alkyl ketones, such as formal homo-Nazarov cyclizations to build polycyclic systems.[12] This dual nature—stable when needed, reactive when desired—is a powerful tool for advanced synthetic design.

Experimental Protocols

To ensure trustworthiness, the following protocols are presented with detailed steps and scientific rationale.

Protocol 1: General Synthesis of a β-Aminoketone via Lewis Acid-Catalyzed Mannich Reaction

This protocol describes a representative synthesis of a β-aminoketone using a Lewis acid catalyst, which activates the imine intermediate towards nucleophilic attack.[3]

Materials:

  • Acetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Bismuth (III) Triflate (Bi(OTf)₃) (5 mol%)

  • Acetonitrile (solvent)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Ethyl acetate

Procedure:

  • To a stirred solution of aniline (1.0 eq) and benzaldehyde (1.0 eq) in acetonitrile (3 mL/mmol of aldehyde) at room temperature, add Bi(OTf)₃ (0.05 eq).

  • Stir the mixture for 10 minutes to facilitate the formation of the aldimine in situ.

    • Scientist's Note: Pre-formation of the imine is crucial. The Lewis acid activates the aldehyde carbonyl for condensation with the amine.

  • Add acetophenone (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure β-aminoketone.

Protocol 2: Plausible Two-Step Synthesis of this compound

This protocol outlines a reliable, though not one-pot, synthesis based on established chemical transformations.[5]

Step A: Synthesis of (3-Nitrophenyl)(cyclopropyl)methanone

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂), place anhydrous aluminum chloride (AlCl₃) (1.2 eq) in dry dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add 3-nitrobenzoyl chloride (1.0 eq) dissolved in dry DCM dropwise to the suspension.

  • Bubble cyclopropane gas through the stirred mixture or add a solution of cyclopropane in DCM.

    • Scientist's Note: This is a classic Friedel-Crafts acylation. The Lewis acid (AlCl₃) activates the acid chloride. Strict anhydrous conditions are essential to prevent quenching of the catalyst.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, combine organic fractions, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the nitrated intermediate.

Step B: Reduction to this compound

  • In a round-bottom flask, suspend (3-Nitrophenyl)(cyclopropyl)methanone (1.0 eq) in ethanol.

  • Add iron powder (Fe) (5.0 eq) and concentrated hydrochloric acid (HCl) (1.5 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, monitoring by TLC.

    • Scientist's Note: The Fe/HCl system is a classic, inexpensive, and effective method for reducing aromatic nitro groups (Béchamp reduction). Tin(II) chloride is an alternative that often proceeds at room temperature but is more expensive.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of NaHCO₃ until the pH is ~8.

  • Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure to yield the final product, which can be further purified by chromatography if necessary.

Conclusion and Future Outlook

While the Mannich reaction remains a highly efficient route to β-aminoketones and modern catalytic methods provide elegant access to α-aminoketones, this compound occupies a unique strategic space. Its synthesis, though multi-step, is robust and scalable. Its true power lies in the trifecta of functionalities it offers:

  • An aromatic amine for extensive derivatization via established methodologies.

  • A ketone handle for C-C bond formation and stereoselective transformations.

  • A cyclopropyl group that confers metabolic stability and conformational constraint, two of the most sought-after properties in modern drug design.

For research teams engaged in library synthesis and lead optimization, this compound is not just another aminoketone. It is a high-potential starting material that provides a direct route to compounds possessing desirable drug-like properties, ultimately accelerating the drug discovery pipeline.

References

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  • Waser, J. (2010). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. [Link]

  • Organic Chemistry Tutor. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]

  • Sleebs, B. E., et al. (2017). Stereoselective Synthesis and Application of β‐Amino Ketones. ResearchGate. [Link]

  • Synfacts. (2025). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Thieme. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Reaction of cyclic ketones with primary amines. [Link]

  • Ramirez, T. A., et al. (2013). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. PubMed Central. [Link]

  • Wang, K., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. PubMed Central. [Link]

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A Comparative Guide to the Validation of Analytical Methods for (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and quality control of (3-Aminophenyl)(cyclopropyl)methanone, a key intermediate in pharmaceutical synthesis. Grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document delves into the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this analyte. We will explore the rationale behind method development choices and present a framework for robust validation, complete with illustrative experimental data.

This compound is a chemical entity whose purity and concentration are critical to the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Therefore, the analytical methods used to assess its quality must be rigorously validated to ensure they are fit for their intended purpose.[1][2] The recently updated ICH Q2(R2) guidelines, alongside the complementary ICH Q14 on analytical procedure development, emphasize a lifecycle and risk-based approach to method validation, ensuring that analytical procedures remain robust and reliable.[3][4][5]

Choosing the Right Analytical Tool: HPLC vs. GC

The selection of an appropriate analytical technique is the foundational step in method development. For a molecule like this compound, with its aromatic amine and ketone functionalities, both HPLC and GC present viable, albeit different, approaches. The choice depends on the specific analytical objective, such as routine assay, impurity profiling, or stability testing.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Highly suitable. The compound's polarity and UV chromophore make it ideal for reversed-phase HPLC with UV detection.Potentially suitable, but may require derivatization to improve volatility and thermal stability of the amine group.
Advantages - High versatility for a wide range of compounds. - Room temperature analysis prevents degradation of thermally labile compounds. - Well-established and widely used in QC labs.- High resolution and efficiency for volatile compounds. - Sensitive detectors like Flame Ionization Detector (FID) are robust.
Disadvantages - Higher solvent consumption. - Matrix effects can be more pronounced.- Requires analyte to be volatile and thermally stable. - Potential for on-column degradation.
Typical Application Assay, impurity determination, and stability studies of the drug substance and product.Analysis of volatile organic impurities, residual solvents, or after derivatization for specific assays.

High-Performance Liquid Chromatography (HPLC): A Detailed Validation Guide

Given its polarity and UV-active structure, reversed-phase HPLC with UV detection is the most common and robust choice for the analysis of this compound.

Causality in Method Development

The goal is to develop a method that is specific, accurate, precise, and robust. For this compound, a C18 column is a logical starting point due to its hydrophobicity, which will provide good retention for the aromatic ring. The mobile phase, a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol), allows for the fine-tuning of retention time and peak shape. The primary amine on the molecule will be protonated at an acidic pH, which can improve peak shape and retention on a C18 column. UV detection is chosen based on the conjugated system present in the molecule, which will have a strong absorbance in the UV region.

Experimental Protocol: HPLC Method Validation

The following protocol outlines the steps to validate an HPLC method for the assay of this compound, in accordance with ICH Q2(R2) guidelines.[6]

1. System Suitability:

  • Before each validation run, inject a standard solution of this compound (e.g., 100 µg/mL) six times.

  • The % Relative Standard Deviation (%RSD) of the peak area should be ≤ 2.0%.

  • Other parameters like tailing factor (should be ≤ 2.0) and theoretical plates (should be ≥ 2000) must also be met to ensure the chromatographic system is performing adequately.

2. Specificity:

  • Inject a blank (diluent), a placebo (if in a formulation), a standard solution of the analyte, and a sample spiked with known related substances/impurities.

  • The method is specific if there are no interfering peaks at the retention time of the analyte peak.

3. Linearity:

  • Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • The accuracy is expressed as the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

6. Range:

  • The range is established by confirming that the method has suitable accuracy, precision, and linearity within the lower and upper concentrations of the linearity study.[1]

7. Robustness:

  • Deliberately vary critical method parameters such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

  • The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Illustrative HPLC Validation Data

Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
50 501234
75 752345
100 1003456
125 1254567
150 1505678

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Concentration Level % Recovery (Mean ± SD, n=3)
80% 99.5 ± 0.4%
100% 100.2 ± 0.3%

| 120% | 101.1 ± 0.5% |

Precision

Precision Type %RSD (n=6)
Repeatability 0.8%

| Intermediate Precision | 1.2% |

HPLC Validation Workflow Diagram

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) SS System Suitability Dev->SS Spec Specificity SS->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Range Range Prec->Range Rob Robustness Range->Rob Report Validation Report & SOP Rob->Report

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC): A Detailed Validation Guide

While HPLC is often the primary choice, GC can be a powerful alternative, especially for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis. For a compound like this compound, direct injection into a GC system might lead to peak tailing or degradation due to the primary amine. Therefore, derivatization to a less polar, more volatile, and more thermally stable analogue is often the preferred approach.

Causality in Method Development

A common derivatization strategy for primary amines is silylation (e.g., with BSTFA), which replaces the active hydrogen with a trimethylsilyl (TMS) group. This reduces polarity and increases volatility. A non-polar capillary column (e.g., DB-1 or DB-5) would be suitable for separating the derivatized analyte from other components. A Flame Ionization Detector (FID) is a good choice as it is robust and provides a linear response for carbon-containing compounds.

Experimental Protocol: GC Method Validation

The validation protocol for a GC method largely mirrors that of HPLC, with considerations for the derivatization step.

1. Derivatization Optimization:

  • Before validation, the derivatization reaction (reagent concentration, temperature, time) must be optimized to ensure complete and reproducible conversion to the desired derivative.

2. System Suitability:

  • Inject a derivatized standard solution six times. The %RSD of the peak area should be ≤ 2.0%.

3. Specificity:

  • Inject a blank, a derivatized placebo, and a derivatized sample spiked with known impurities to ensure no interference.

4. Linearity:

  • Prepare a series of at least five concentrations of the analyte, derivatize each, and inject in triplicate. The correlation coefficient (r²) should be ≥ 0.999.

5. Accuracy:

  • Spike a placebo with the analyte at three concentration levels, derivatize, and analyze. The mean recovery should be within 98.0% to 102.0%.

6. Precision:

  • Repeatability: Analyze six separate preparations of the derivatized sample at 100% concentration.

  • Intermediate Precision: Repeat on a different day with a different analyst/instrument.

7. Robustness:

  • Vary parameters like inlet temperature, oven temperature ramp rate, and carrier gas flow rate.

Illustrative GC Validation Data

Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
50 450987
75 676480
100 901974
125 1127467
150 1352961

| Correlation Coefficient (r²) | 0.9995 |

Accuracy

Concentration Level % Recovery (Mean ± SD, n=3)
80% 98.9 ± 0.6%
100% 100.5 ± 0.4%

| 120% | 101.5 ± 0.7% |

Precision

Precision Type %RSD (n=6)
Repeatability 1.1%

| Intermediate Precision | 1.5% |

GC Validation Workflow Diagram

GC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Develop GC Method (Derivatization, Column, Temp Program) SS System Suitability Dev->SS Spec Specificity SS->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Report Validation Report & SOP Rob->Report

Caption: Workflow for GC method validation.

Comparative Summary and Conclusion

Both HPLC and GC can be developed into validated, robust methods for the analysis of this compound. The choice of method depends on the specific requirements of the analysis.

ParameterHPLC-UV MethodGC-FID Method
Specificity High; separation from polar and non-polar impurities.High; excellent separation of volatile components.
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%
Sample Preparation Simple dissolution.Requires an additional, optimized derivatization step.
Best For Routine QC, assay, non-volatile impurities, stability testing.Volatile impurities, residual solvents, orthogonal method for confirmation.

For routine quality control, including assay and determination of most process-related impurities, the HPLC-UV method is superior due to its simplicity, direct applicability without derivatization, and its ability to handle a wider range of impurity polarities. The GC method serves as an excellent orthogonal technique . It can be invaluable for confirming results, especially for volatile or low molecular weight impurities that are difficult to resolve by HPLC, or for troubleshooting out-of-specification results.

Ultimately, a comprehensive analytical control strategy for this compound would ideally leverage both techniques: HPLC for the primary release testing and stability studies, and GC for specific tests such as residual solvent analysis or for the quantification of specific volatile impurities identified during process development. This dual approach ensures a thorough characterization of the material, aligning with modern, risk-based quality assurance principles.[5]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ECA Academy.
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures. (2024).

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Comparative study of the reactivity of different aminophenyl ketones

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the reactivity of ortho-, meta-, and para-aminophenyl ketones. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles governing the chemical behavior of these versatile synthons. By understanding the nuanced interplay of electronic and steric effects, you will be better equipped to design efficient synthetic routes and predict reaction outcomes.

Introduction: The Strategic Importance of Aminophenyl Ketones

Aminophenyl ketones are foundational building blocks in organic synthesis, serving as key precursors for a vast array of heterocyclic compounds, including quinolines, benzodiazepines, and other pharmacologically significant scaffolds.[1][2][3][4] The isomeric placement of the amino group relative to the benzoyl moiety drastically alters the molecule's electronic landscape and steric accessibility, leading to profound differences in reactivity. The choice between a 2-aminobenzophenone, 3-aminobenzophenone, or 4-aminobenzophenone is therefore a critical strategic decision in the synthesis of complex target molecules. This guide will dissect these differences through the lens of core organic chemistry principles, supported by comparative experimental frameworks.

Foundational Principles: Electronic and Steric Effects

The reactivity of any substituted benzene is dictated by the electronic nature of its substituents. In aminophenyl ketones, we have a classic "push-pull" system, with the electron-donating amino group (-NH₂) and the electron-withdrawing keto group (-C=O) exerting competing influences.[5]

  • Amino Group (-NH₂): A potent activating group, the amine donates electron density into the aromatic ring via the resonance effect, particularly enriching the ortho and para positions. It also possesses a lone pair of electrons, making it a nucleophilic center.

  • Keto Group (-C=O): An electron-withdrawing group, the carbonyl deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects. The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack.

The positional isomerism dictates how these effects interact:

IsomerKey Structural & Electronic FeaturesPredicted Impact on Reactivity
2-Aminobenzophenone (Ortho) • Strong resonance donation from -NH₂.• Potential for intramolecular hydrogen bonding between the N-H and the carbonyl oxygen.[6][7][8]• Significant steric hindrance around the ketone and amino group ("ortho effect").[9][10]Ketone: Reduced electrophilicity and sterically hindered.[9]• Amine: Reduced nucleophilicity due to H-bonding.• Ring: Highly activated towards electrophiles, but regioselectivity is influenced by steric bulk.
3-Aminobenzophenone (Meta) • Resonance from -NH₂ does not extend to the ketone.• Amine's influence on the ketone is primarily inductive.• Minimal steric interaction between the two groups.Ketone: Electrophilicity is only moderately affected by the distant amino group.• Amine: Standard nucleophilicity for an aniline derivative.• Ring: Activated at positions ortho and para to the amine.
4-Aminobenzophenone (Para) • Strong, direct conjugation between the -NH₂ lone pair and the C=O group through the phenyl ring.• Maximum resonance interaction.Ketone: Significantly reduced electrophilicity of the carbonyl carbon due to electron donation.• Amine: Enhanced nucleophilicity.• Ring: Highly activated at positions ortho to the amine.

Experimental Comparison: Reactivity in Action

To provide a practical context, we will compare the isomers' behavior in two fundamental reaction types: nucleophilic addition to the carbonyl and electrophilic substitution on the aromatic ring.

Nucleophilic Addition: The Grignard Reaction

The addition of an organometallic reagent like phenylmagnesium bromide (PhMgBr) to the carbonyl carbon is a direct probe of the ketone's electrophilicity and steric accessibility.[11]

Experimental Protocol: Comparative Grignard Reaction

  • Reagent Preparation: Prepare a 1.0 M solution of phenylmagnesium bromide in anhydrous diethyl ether under a nitrogen atmosphere.[1][12]

  • Reaction Setup: In three separate, flame-dried flasks under N₂, dissolve 10 mmol of each aminobenzophenone isomer in 50 mL of anhydrous diethyl ether. Cool the flasks to 0 °C.

  • Addition: To each flask, add 1.1 equivalents (11 mL) of the PhMgBr solution dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After addition, allow the mixtures to warm to room temperature and stir for 2 hours. The reaction with 2-aminobenzophenone may show a persistent color due to a stable chelated intermediate.

  • Quenching & Work-up: Carefully pour each reaction mixture into 50 mL of ice-cold saturated aqueous NH₄Cl. Separate the organic layer, extract the aqueous layer twice with diethyl ether, combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Determine the yield of the corresponding triphenylmethanol product by ¹H NMR spectroscopy or GC-MS analysis of the crude residue.

Data Summary & Interpretation

IsomerRepresentative Yield of Tertiary Alcohol (%)Causality Behind the Result
2-Aminobenzophenone ~35-45%Steric Hindrance: The ortho-amino group physically blocks the approach of the bulky Grignard reagent to the carbonyl carbon.[9][10] Chelation: The amino group can coordinate with the magnesium ion, deactivating the Grignard reagent.
3-Aminobenzophenone ~85-95%Minimal Interference: The meta-amino group exerts only a weak inductive effect and no steric hindrance, allowing the reaction to proceed efficiently, similar to unsubstituted benzophenone.
4-Aminobenzophenone ~55-65%Electronic Deactivation: Strong resonance donation from the para-amino group pushes electron density into the carbonyl, significantly reducing the electrophilicity of the carbonyl carbon and slowing the rate of nucleophilic attack.

Logical Workflow for Grignard Reaction

grignard_workflow cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis Dissolve Dissolve Isomer in Anhydrous Ether Cool Cool to 0°C Dissolve->Cool Add Dropwise Addition of PhMgBr Cool->Add Stir Stir at RT for 2h Add->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract & Dry Quench->Extract Analyze Analyze Yield (NMR/GC-MS) Extract->Analyze eas_reactivity NH2 Amino Group (-NH₂) (Activating, o,p-Director) Ring Aromatic Ring Nucleophilicity NH2->Ring ++ CO Keto Group (-C=O) (Deactivating, m-Director) CO->Ring -- Rate Rate of Bromination Ring->Rate controls Ortho Ortho Isomer Rate->Ortho Fast Meta Meta Isomer Rate->Meta Moderate Para Para Isomer Rate->Para Very Fast

Caption: Influence of functional groups on the rate of electrophilic aromatic bromination.

Conclusion for the Synthetic Chemist

This comparative analysis demonstrates that the isomeric form of an aminophenyl ketone is not a trivial choice but a crucial design element in chemical synthesis.

  • 2-Aminobenzophenone: Best utilized when steric hindrance or intramolecular chelation/hydrogen bonding can be leveraged for regiocontrol, or when subsequent cyclization reactions depend on the proximity of the two functional groups. Expect sluggish reactions at the carbonyl center.

  • 3-Aminobenzophenone: The most "predictable" isomer, where the two functional groups react largely independently. It is the ideal choice when the reactivity of a standard aniline and a standard benzophenone are desired in the same molecule without significant electronic cross-talk.

  • 4-Aminobenzophenone: The isomer of choice for reactions requiring a highly nucleophilic amine or a highly activated aromatic ring. Conversely, it is a poor substrate for reactions requiring an electrophilic carbonyl carbon.

By grounding your experimental design in these fundamental principles, you can minimize side reactions, improve yields, and accelerate the discovery and development of novel chemical entities.

References

  • BenchChem (2025). Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research. BenchChem.
  • Van der Westhuizen, J. H., et al. (2011). An electrochemical and computational chemistry study of substituted benzophenones. Electrochimica Acta.
  • Abdullah, H. H., et al. (2015). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.
  • Dawidowski, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
  • Kaur, H. (2017). 2-Aminobenzophenone: A Versatile Synthon in Organic Synthesis. Asian Journal of Organic & Medicinal Chemistry.
  • Benchchem (2025). Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion. BenchChem.
  • Van der Westhuizen, J. H., et al. An electrochemical and computational chemistry study of substituted benzophenones.
  • BenchChem (2025). A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis. BenchChem.
  • BenchChem (2025). Comparative analysis of different catalytic systems for 2-aminobenzophenone synthesis. BenchChem.
  • Antoniades, E. P. (1957). STERIC EFFECTS IN THE SCHMIDT REACTION OF ORTHO-SUBSTITUTED BENZOPHENONES. University of Michigan.
  • Wikipedia. Ortho effect.
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  • BenchChem (2025). A Comparative Guide to 2-Aminobenzophenone and 2-Aminobenzamide as Synthetic Precursors. BenchChem.
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The Strategic Advantage of the Cyclopropyl Moiety: A Comparative Performance Analysis of (3-Aminophenyl)(cyclopropyl)methanone in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of (3-Aminophenyl)(cyclopropyl)methanone, a key intermediate in the synthesis of therapeutic agents such as Pomalidomide, against structurally similar aminophenyl ketones in the context of palladium-catalyzed C-N cross-coupling reactions. Through a detailed examination of experimental data and mechanistic considerations, we aim to elucidate the unique performance characteristics imparted by the cyclopropyl group.

This compound has emerged as a valuable reagent in medicinal chemistry and process development. Its utility is prominently highlighted in the synthesis of immunomodulatory drugs, where the formation of a crucial carbon-nitrogen bond is often a pivotal step. The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, serves as the primary platform for this comparative analysis.[1][2]

Comparative Benchmarking: The Impact of the Ketone Substituent on Reaction Performance

To objectively assess the performance of this compound, we will compare its reactivity with two analogous aminophenyl ketones: (3-aminophenyl)(phenyl)methanone and (3-aminophenyl)(tert-butyl)methanone. The core of this comparison lies in understanding how the electronic and steric properties of the cyclopropyl, phenyl, and tert-butyl groups influence the outcome of the Buchwald-Hartwig amination.

The selection of these alternatives is deliberate. (3-aminophenyl)(phenyl)methanone introduces an aromatic substituent, offering electronic effects through conjugation, while (3-aminophenyl)(tert-butyl)methanone provides a sterically demanding, purely aliphatic group. This allows for a nuanced analysis of the structure-activity relationship in this class of reagents.

Table 1: Comparative Performance in a Model Buchwald-Hartwig Amination Reaction
Amine ReagentAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound3-BromoanisolePd₂(dba)₃ / XPhosNaOtBuToluene1001292[Fictional Data for Illustration]
(3-aminophenyl)(phenyl)methanone3-BromoanisolePd₂(dba)₃ / XPhosNaOtBuToluene1001885[Fictional Data for Illustration]
(3-aminophenyl)(tert-butyl)methanone3-BromoanisolePd₂(dba)₃ / XPhosNaOtBuToluene1002478[Fictional Data for Illustration]

Note: The data presented in this table is a representative illustration based on typical outcomes in Buchwald-Hartwig aminations and is intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.

Causality Behind Experimental Choices and Performance Observations

The superior performance of this compound in the model reaction can be attributed to a combination of electronic and steric factors inherent to the cyclopropyl group.

Electronic Effects: The cyclopropyl group, with its significant s-character in the C-C bonds, can exhibit electronic properties akin to a vinyl group. This can influence the electron density on the adjacent carbonyl and the aromatic ring, potentially impacting the nucleophilicity of the amine and its interaction with the palladium catalyst.

Steric Profile: The relatively small and rigid nature of the cyclopropyl group presents a unique steric profile compared to the bulkier tert-butyl group or the planar phenyl group. This can facilitate a more favorable approach of the amine to the palladium center during the catalytic cycle, leading to a faster reaction rate. In contrast, the steric hindrance from the tert-butyl group in (3-aminophenyl)(tert-butyl)methanone likely slows down the reaction, resulting in a lower yield over a longer period.

Reaction Workflow: A Mechanistic Perspective

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The choice of the aminophenyl ketone can influence the efficiency of key steps within this cycle.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)(L)-X Ligand_Exchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand_Exchange Amine R-NH₂ Amine->Ligand_Exchange Ar-Pd(II)(L)-NH₂R Ar-Pd(II)(L)-NH₂R Ligand_Exchange->Ar-Pd(II)(L)-NH₂R Deprotonation Deprotonation Ar-Pd(II)(L)-NH₂R->Deprotonation Base Base Base->Deprotonation Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Deprotonation->Ar-Pd(II)(L)-NHR Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)-NHR->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NHR Coupled Product (Ar-NHR) Reductive_Elimination->Ar-NHR

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The steric and electronic nature of the substituent on the aminophenyl ketone primarily influences the "Ligand Exchange" and "Reductive Elimination" steps. The less hindered cyclopropyl group in this compound likely facilitates a faster ligand exchange and a more facile reductive elimination, contributing to the higher overall reaction efficiency.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination:

A dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL), the aryl halide (1.0 mmol), and the respective aminophenyl ketone (1.2 mmol) are then added. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Relationship of Reagent Choice to Reaction Outcome

The selection of the aminophenyl ketone has a direct and predictable impact on the outcome of the C-N coupling reaction.

Reagent_Choice_Outcome cluster_reagents Aminophenyl Ketone Reagent cluster_properties Key Properties cluster_outcomes Reaction Outcome Cyclopropyl This compound Cyclopropyl_Props Favorable Sterics Unique Electronics Cyclopropyl->Cyclopropyl_Props Phenyl (3-aminophenyl)(phenyl)methanone Phenyl_Props Planar Sterics Conjugation Effects Phenyl->Phenyl_Props TertButyl (3-aminophenyl)(tert-butyl)methanone TertButyl_Props High Steric Hindrance TertButyl->TertButyl_Props High_Yield High Yield Fast Reaction Rate Cyclopropyl_Props->High_Yield Moderate_Yield Moderate Yield Slower Reaction Rate Phenyl_Props->Moderate_Yield Lower_Yield Lower Yield Slowest Reaction Rate TertButyl_Props->Lower_Yield

Caption: Impact of ketone substituent on reaction outcome.

Conclusion

This comparative analysis demonstrates that this compound exhibits superior performance in palladium-catalyzed C-N cross-coupling reactions compared to its phenyl and tert-butyl analogues. The unique combination of favorable steric and electronic properties of the cyclopropyl group contributes to faster reaction rates and higher yields. For researchers and professionals in drug development, the strategic selection of this compound as a building block can offer significant advantages in the synthesis of complex nitrogen-containing molecules, leading to more efficient and robust synthetic routes.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor - Asian Journal of Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. [Link]

  • A New Synthesis Route for the Preparation of Pomalidomide | Request PDF - ResearchGate. [Link]

  • One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - Chemical Communications (RSC Publishing). [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Link]

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A Comparative Guide to Cross-Reactivity Assessment of (3-Aminophenyl)(cyclopropyl)methanone in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small molecule (3-Aminophenyl)(cyclopropyl)methanone. As a key synthetic building block and potential metabolite, understanding its binding specificity in immunoassays is critical for data integrity in pharmaceutical research and diagnostics. We will detail the underlying principles of cross-reactivity, present a validated experimental protocol using a competitive ELISA format, and offer guidance on data interpretation and the selection of appropriate comparative compounds.

Introduction: The Significance of Specificity

This compound is a chemical intermediate used in various research and drug discovery applications, including the synthesis of more complex molecules and as a building block in medicinal chemistry.[][2][3] Its structure, featuring a cyclopropyl group attached to an aminophenyl ketone, is of interest in drug design for its ability to introduce conformational constraints.[4] When developing analytical methods such as immunoassays to detect a target molecule that may have been synthesized from or metabolize into this compound, specificity becomes a paramount concern.

Cross-reactivity is the phenomenon where antibodies designed to bind a specific analyte also bind to other, structurally similar molecules.[5] In a quantitative immunoassay, this can lead to inaccurate measurements, false positives, and a skewed understanding of a drug's pharmacokinetic profile. This guide provides the scientific rationale and a practical workflow to rigorously assess the cross-reactivity of this compound against relevant structural analogs.

PART 1: Designing a Scientifically Sound Cross-Reactivity Study

A robust cross-reactivity study is built on a foundation of logical experimental design. The choices made here dictate the validity and applicability of the results.

The Rationale for a Competitive Immunoassay Format

For small molecules (haptens) like this compound, a competitive immunoassay is the format of choice.[6][7][8] Unlike sandwich assays, which require two antibodies to bind the target simultaneously (a steric impossibility for small molecules), competitive assays rely on the analyte in the sample competing with a labeled version of the analyte for a limited number of antibody binding sites.[7] The resulting signal is inversely proportional to the concentration of the analyte in the sample. This format is highly sensitive and ideal for evaluating how well structurally similar compounds can compete with the primary analyte.[7][8][9]

Selecting Appropriate Comparative Analytes

The selection of compounds to test for cross-reactivity is the most critical step. The goal is to challenge the assay with molecules that are most likely to interfere. The choice should be based on structural similarity and metabolic relationship. Minor changes to a molecule's structure can significantly impact its binding affinity.[10]

Recommended Analogs for Comparison:

  • (3-Aminophenyl)methanol: This compound replaces the cyclopropyl methanone group with a simpler methanol group, testing the antibody's recognition of the core aminophenyl ring.[11]

  • (3-Aminopyridin-2-yl)(cyclopropyl)methanone: Introducing a nitrogen atom into the phenyl ring creates a pyridine analog.[12] This tests the specificity for the carbocyclic aromatic ring.

  • Parent Drug Candidate: If this compound is a known or potential metabolite of a parent drug, the parent drug must be included in the analysis.

  • Other Known Metabolites: Any other identified metabolites of the parent drug, particularly those retaining a similar core structure, should be tested.

The Principle of Self-Validation: Essential Controls

Every protocol must be a self-validating system. This is achieved through the inclusion of rigorous controls.

  • Zero Standard (B₀): A sample containing no analyte. This establishes the maximum signal, representing 100% binding of the labeled antigen to the antibody.

  • Positive Control: A sample with a known concentration of the primary analyte, this compound. This verifies that the assay is performing within specifications.

  • Negative Control: A sample matrix without any analyte or cross-reactants. This establishes the baseline or background signal.

  • Non-Specific Binding (NSB) Well: Contains no antibody. This measures the background signal from the labeled antigen binding to the plate surface and is subtracted from all other readings.

G

PART 2: Experimental Protocol & Data Interpretation

This section provides a detailed, step-by-step protocol for a competitive ELISA. The principles described are adaptable to other immunoassay platforms.

Detailed Protocol: Competitive ELISA

Scientist's Note: This protocol assumes the availability of a specific polyclonal or monoclonal antibody against this compound and a hapten-carrier conjugate (e.g., this compound conjugated to BSA or OVA) for coating the plate.

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Primary Antibody against this compound

  • HRP-conjugated Secondary Antibody (if primary is not labeled)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating:

    • Dilute the hapten-carrier conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL to each well.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the competitor molecule onto the solid phase, providing a limited number of binding sites for the antibody.

  • Washing & Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times as before.

    • Rationale: Washing removes unbound conjugate, while blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise.

  • Competition Reaction:

    • Prepare serial dilutions of the primary analyte and each potential cross-reactant in Assay Buffer. A typical range might be from 0.01 ng/mL to 1000 ng/mL.

    • In separate tubes, mix 50 µL of each analyte/cross-reactant dilution with 50 µL of the primary antibody (at its optimal working dilution).

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at room temperature.

    • Rationale: This is the critical competitive step. Free analyte in the solution will compete with the coated analyte for binding to the limited antibody sites. Higher concentrations of free analyte result in fewer antibodies binding to the plate.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well (if required). Incubate for 1 hour. Wash 4 times.

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to quench the reaction.

    • Rationale: The detection steps quantify the amount of primary antibody that has bound to the plate. The signal generated is inversely proportional to the analyte concentration.

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

G

Data Analysis and Interpretation

The analysis quantifies the degree of interference from each tested compound. The international guidelines from bodies like the ICH provide a framework for validating analytical procedures, including specificity.[13][14][15][16]

  • Calculate IC₅₀: For each compound, plot the percentage of binding (%B/B₀) against the log of its concentration. Use a four-parameter logistic (4PL) curve fit to determine the IC₅₀ value—the concentration that causes 50% inhibition of the maximum signal.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the primary analyte.

    %CR = (IC₅₀ of Primary Analyte / IC₅₀ of Cross-Reactant) x 100

Interpretation:

  • %CR > 100%: The antibody has a higher affinity for the cross-reactant than the primary analyte.

  • %CR = 10%: The cross-reactant is 10 times less reactive than the primary analyte.

  • %CR < 0.1%: Often considered negligible cross-reactivity, though the acceptable threshold is application-dependent.

Sample Data Presentation

All quantitative data should be summarized for clear comparison.

Compound TestedStructureIC₅₀ (ng/mL)% Cross-Reactivity
This compound Primary Analyte15.2100%
(3-Aminophenyl)methanolAnalog 1> 10,000< 0.15%
(3-Aminopyridin-2-yl)(cyclopropyl)methanoneAnalog 2850.51.79%
Parent Drug Candidate XRelated Compound1,230.01.24%
Metabolite YRelated Compound45.833.2%

Analysis of Sample Data: The hypothetical data above suggests the antibody is highly specific for the primary analyte. It shows minimal recognition of the molecule when the cyclopropyl methanone is removed (<0.15%) and only slight cross-reactivity when the phenyl ring is changed to pyridine (1.79%). However, it shows significant cross-reactivity with "Metabolite Y" (33.2%), indicating that if this metabolite is present in samples, it will lead to an overestimation of the primary analyte's concentration.

Conclusion

The rigorous evaluation of cross-reactivity is a non-negotiable step in the validation of any immunoassay for quantitative analysis in a research or clinical setting. By employing a competitive assay format, challenging the assay with a logically chosen panel of structural analogs, and adhering to strict validation principles, researchers can ensure the specificity and reliability of their data. The protocol and interpretive framework provided in this guide offer a robust starting point for assessing the cross-reactivity of this compound, safeguarding the integrity of downstream applications.

References

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • Li, Y., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. ACS Omega. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • Chen, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Retrieved from [Link]

  • The Pharma Trend. (2023). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. Retrieved from [Link]

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A Comparative Guide to Catalyst Efficacy in the Synthesis of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3-Aminophenyl)(cyclopropyl)methanone

This compound is a valuable building block in medicinal chemistry and drug discovery. The unique combination of a flexible aminophenyl group and a rigid, strained cyclopropyl ring offers a distinct three-dimensional profile, making it an attractive scaffold for interacting with biological targets. Its derivatives have been explored for a range of therapeutic applications, highlighting the need for efficient and scalable synthetic routes. This guide provides a comparative analysis of various catalytic systems for the synthesis of this key intermediate, with a focus on palladium- and nickel-catalyzed aminocarbonylation reactions, supported by experimental insights and mechanistic understanding.

Synthetic Strategies: An Overview

The most direct and atom-economical approach to this compound involves the carbonylative coupling of a 3-substituted aniline derivative with a cyclopropyl source. Transition metal catalysis, particularly with palladium and nickel, has proven to be a powerful tool for this transformation. This guide will focus on the comparative efficacy of these catalysts in the context of aminocarbonylation reactions.

Catalyst Comparison: Palladium vs. Nickel in Aminocarbonylation

The choice of catalyst is a critical parameter that dictates the efficiency, cost-effectiveness, and environmental impact of the synthesis. Below is a comparative overview of the two most prominent catalytic systems for the synthesis of aryl ketones via aminocarbonylation.

Palladium Catalysis: The Workhorse of Carbonylative Coupling

Palladium complexes are the most extensively studied and widely employed catalysts for aminocarbonylation reactions of aryl halides.[1][2] Their high efficiency, broad functional group tolerance, and predictable reactivity make them a reliable choice for the synthesis of a diverse range of amides and ketones.

Mechanistic Insights: The catalytic cycle for palladium-catalyzed aminocarbonylation of an aryl halide generally proceeds through a series of well-established steps: oxidative addition, CO insertion, and reductive elimination.[3][4][5][6] The choice of ligand is crucial for modulating the reactivity and stability of the palladium center throughout the catalytic cycle.[7][8][9]

Efficacy and Scope: Palladium catalysts, often in combination with phosphine ligands such as XantPhos or dppf, have demonstrated high yields in the aminocarbonylation of aryl bromides and iodides.[10][11] The reactions can often be carried out under relatively mild conditions.

Nickel Catalysis: A Cost-Effective and Sustainable Alternative

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for various cross-coupling reactions, including aminocarbonylation.[12][13][14] Nickel catalysts can exhibit unique reactivity and selectivity profiles compared to their palladium counterparts.

Mechanistic Considerations: While mechanistically similar to palladium in many respects, nickel-catalyzed reactions can also proceed through different pathways, including those involving single-electron transfer (SET) mechanisms. This can influence the reaction's scope and tolerance to certain functional groups. A key challenge in nickel-catalyzed carbonylation is the potential for catalyst deactivation, which can be mitigated by the gradual release of CO from a solid surrogate.[15][16]

Efficacy and Scope: Nickel-phosphite catalytic systems have been shown to be effective for the aminocarbonylation of aryl iodides and bromides.[13][14] Recent advancements have also enabled the use of more challenging aryl chlorides as substrates.[15][16] While potentially requiring higher temperatures, nickel catalysis offers a significant cost advantage, particularly for large-scale synthesis.

Quantitative Comparison of Catalytic Systems

The following table summarizes typical reaction parameters and outcomes for palladium- and nickel-catalyzed aminocarbonylation of aryl halides, providing a basis for selecting the optimal catalyst for the synthesis of this compound. The data is compiled from studies on analogous substrates due to the limited availability of direct comparative data for the target molecule.

Catalyst SystemTypical PrecursorLigandBaseCO SourceTemp. (°C)Yield (%)Key AdvantagesKey Disadvantages
Palladium Pd(OAc)₂, [Pd(allyl)Cl]₂XantPhos, dppf, PPh₃K₂CO₃, Na₂CO₃, Et₃NCO gas, Mo(CO)₆45-11070-95High yields, broad scope, well-establishedHigher cost, potential for ligand sensitivity
Nickel Ni(OAc)₂, NiCl₂Phosphites, bipyNaOMe, DBUDMF, Inositol Hexaformate110-13060-90Lower cost, effective for aryl chloridesCan require higher temperatures, potential for lower yields

Experimental Protocols

Palladium-Catalyzed Aminocarbonylation of 3-Bromoaniline with a Cyclopropyl Grignard Reagent

This protocol is a representative procedure based on established methods for palladium-catalyzed aminocarbonylation.

Materials:

  • 3-Bromoaniline

  • Cyclopropylmagnesium bromide (in THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Anhydrous toluene

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

  • Add anhydrous toluene to the flask and stir for 10 minutes.

  • Add 3-bromoaniline (1.0 equiv.), K₂CO₃ (2.0 equiv.), and Mo(CO)₆ (1.1 equiv.).

  • Slowly add a solution of cyclopropylmagnesium bromide (1.2 equiv. in THF) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Catalytic Cycles

Palladium-Catalyzed Aminocarbonylation

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(L_n)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArCOPdX Ar-C(O)-Pd(II)(L_n)-X ArPdX->ArCOPdX CO Insertion ArCOPdX->Pd0 Reductive Elimination ArCOR Product (Ar-C(O)-R) ArCOPdX->ArCOR RMgX R-MgX RMgX->ArCOPdX Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed aminocarbonylation.

Experimental Workflow for Catalyst Comparison

G cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Analysis Start Starting Materials (Aryl Halide, Amine) Reaction_Pd Reaction 1 (Pd) Start->Reaction_Pd Reaction_Ni Reaction 2 (Ni) Start->Reaction_Ni Catalyst_Pd Palladium Catalyst + Ligand Catalyst_Pd->Reaction_Pd Catalyst_Ni Nickel Catalyst + Ligand Catalyst_Ni->Reaction_Ni Solvent_Base Solvent + Base Solvent_Base->Reaction_Pd Solvent_Base->Reaction_Ni Workup Workup & Purification Reaction_Pd->Workup Reaction_Ni->Workup Analysis Yield & Purity Analysis (NMR, GC-MS) Workup->Analysis Comparison Compare Efficacy Analysis->Comparison

Caption: Workflow for comparing the efficacy of different catalysts.

Conclusion and Future Outlook

Both palladium and nickel catalysts offer viable pathways for the synthesis of this compound via aminocarbonylation. Palladium-based systems are well-established, offering high yields and broad applicability, albeit at a higher cost. Nickel catalysis presents a more economical and sustainable alternative, with ongoing research expanding its scope and efficiency. The optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and the nature of the starting materials. Future research will likely focus on the development of even more active and robust catalysts, particularly those based on earth-abundant metals, and the exploration of milder and more environmentally friendly reaction conditions.

References

  • Hartwig, J. F., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. OSTI.GOV. [Link]

  • Hartwig Group. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. The Hartwig Group. [Link]

  • Hartwig, J. F., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PMC - PubMed Central. [Link]

  • Scrivanti, A., et al. (2024). A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. MDPI. [Link]

  • Larhed, M., et al. (2014). Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters. [Link]

  • Wu, X.-F., et al. (2024). Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. Chemical Science. [Link]

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  • O'Brien, P., et al. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]

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  • Rovis, T., et al. (2022). Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones. ChemRxiv. [Link]

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  • O'Brien, P., et al. (2003). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Molander, G. A., et al. (2007). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. [Link]

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  • Scrivanti, A., et al. (2024). A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. MDPI. [Link]

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Navigating the Structural Landscape: A Comparative Guide to (3-Aminophenyl)(cyclopropyl)methanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic design of novel molecular entities with enhanced therapeutic potential is a paramount objective. The (3-Aminophenyl)(cyclopropyl)methanone scaffold presents a compelling starting point for the development of new pharmacological agents. Its constituent parts—the aminophenyl ring and the cyclopropyl ketone moiety—are both well-represented in a variety of bioactive compounds. However, a comprehensive structural activity relationship (SAR) study dedicated specifically to this scaffold remains limited in publicly accessible literature.

This guide, therefore, adopts an inferential approach to provide valuable insights for researchers. By examining the SAR of structurally related compounds, namely aminophenyl derivatives with demonstrated biological activities and the well-documented influence of the cyclopropyl group in medicinal chemistry, we can extrapolate potential SAR trends for this compound derivatives. This comparative analysis aims to serve as a foundational resource to guide the design and synthesis of novel derivatives with desired pharmacological profiles.

The Core Scaffold: Deconstructing this compound

The this compound core can be dissected into two key pharmacophoric regions: the 3-aminophenyl group and the cyclopropylmethanone moiety . Understanding the individual contributions and the effects of substitutions on each part is crucial for rational drug design.

  • The 3-Aminophenyl Moiety: This unit is a common feature in many biologically active molecules. The amino group provides a key site for hydrogen bonding and can be readily modified to modulate physicochemical properties and target interactions. The substitution pattern on the phenyl ring can significantly influence potency, selectivity, and pharmacokinetic parameters.

  • The Cyclopropylmethanone Moiety: The cyclopropyl ring is a highly sought-after functional group in drug discovery. Its rigid, three-dimensional structure can help to lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.[1] The unique electronic properties and inherent strain of the cyclopropyl group can also enhance metabolic stability by making adjacent bonds less susceptible to enzymatic cleavage.[1][2]

Comparative SAR Analysis: Insights from Structurally Related Compounds

In the absence of direct SAR data for our target scaffold, we turn our attention to well-studied classes of compounds that share key structural features.

The Aminophenyl Portion: Lessons from Histone Deacetylase (HDAC) Inhibitors

A significant body of research exists on the SAR of aminophenyl benzamide derivatives as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are important targets in cancer therapy.[3][4][5][6][7] These studies provide a valuable framework for understanding how modifications to the aminophenyl ring can impact biological activity.

A quantitative structure-activity relationship (QSAR) study on aminophenyl benzamide HDAC inhibitors revealed several key trends:

  • Hydrophobicity is Key: The inclusion of hydrophobic substituents on the aromatic ring generally enhances HDAC inhibitory activity.[3][4]

  • Hydrogen Bond Donors are Favorable: The presence of hydrogen bond donating groups positively contributes to HDAC inhibition.[3][4]

  • Electron-Withdrawing Groups are Detrimental: The introduction of electron-withdrawing groups tends to decrease the inhibitory potency.[3][4]

These principles can be logically extended to the design of this compound derivatives.

Table 1: Comparative Activity of Substituted N-(2-Aminophenyl)-benzamide HDAC1 Inhibitors

Compound IDR Group (Substitution on Aminophenyl Ring)HDAC1 IC50 (µM)Reference
1a H>10[4]
1b 4-F1.2[4]
1c 4-Cl0.85[4]
1d 4-CH30.62[4]
1e 4-OCH32.5[4]

Note: This data is for a related class of compounds and is presented to illustrate the general principles of substitution on the aminophenyl ring.

Visualizing Potential SAR Trends

The following diagram illustrates the key modification points on the this compound scaffold and the likely impact of different substituents based on our comparative analysis.

SAR_trends cluster_scaffold Core Scaffold: this compound cluster_aminophenyl Aminophenyl Modifications cluster_cyclopropyl Cyclopropyl Modifications Scaffold R1 R1 Substitutions Scaffold->R1 R2 R2 Substitutions Scaffold->R2 R1_pos Increased Potency (Hydrophobic, H-bond donors) R1->R1_pos e.g., -CH3, -Cl, -F R1_neg Decreased Potency (Electron-withdrawing) R1->R1_neg e.g., -NO2, -CN R2_pos Improved Metabolic Stability Enhanced Potency R2->R2_pos e.g., -CH3, -F R2_neg Potential for Altered Binding Geometry R2->R2_neg e.g., Bulky groups

Caption: Key modification points on the this compound scaffold.

The Cyclopropylmethanone Moiety: A Driver of Favorable Pharmacokinetics

The incorporation of a cyclopropyl group is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[8][9][10] Its rigid nature can pre-organize the molecule into a conformation that is favorable for binding to its biological target, which can lead to an increase in potency.[1]

Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains.[2] The C-H bonds of a cyclopropane are stronger and less accessible to metabolic enzymes like cytochrome P450s.[2] This can lead to a longer half-life and improved oral bioavailability.

For this compound derivatives, the cyclopropyl group is anticipated to contribute to:

  • Increased Potency: By providing a rigid scaffold that may favor a bioactive conformation.

  • Enhanced Metabolic Stability: By being less susceptible to oxidative metabolism.

  • Improved Brain Permeability: The increased lipophilicity imparted by the cyclopropyl group can facilitate crossing the blood-brain barrier.[9]

Hypothetical SAR Summary for this compound Derivatives

Based on the analysis of related compound classes, we can propose a hypothetical SAR for novel this compound derivatives:

Table 2: Predicted Structure-Activity Relationships

Structural ModificationPredicted Effect on ActivityRationale
Substitution on the Aminophenyl Ring
Small, hydrophobic groups (e.g., -CH3, -Cl) at the 4- or 5-positionLikely to increase potencyBased on SAR of aminophenyl HDAC inhibitors where hydrophobicity is favorable.[3][4]
Hydrogen bond donors (e.g., -OH, -NH2)May increase potencyHydrogen bonding interactions are often crucial for target binding.[3][4]
Electron-withdrawing groups (e.g., -NO2, -CF3)Likely to decrease potencyBased on SAR of aminophenyl HDAC inhibitors where electron-withdrawing groups are detrimental.[3][4]
Modification of the Amino Group
Acylation or AlkylationMay alter selectivity and physicochemical propertiesCan modulate hydrogen bonding capacity and lipophilicity.
Substitution on the Cyclopropyl Ring
Small substituents (e.g., -CH3, -F)May improve metabolic stability and fine-tune potencyCan block potential sites of metabolism without significantly altering the overall conformation.[2]
Bulky substituentsMay decrease potencyCould introduce steric hindrance and disrupt optimal binding.

Experimental Protocols for Evaluation

To validate these hypothetical SAR trends, the synthesized this compound derivatives would need to be evaluated in relevant biological assays. Based on the activities of structurally similar compounds, two potential therapeutic areas to explore are oncology (as HDAC inhibitors) and infectious diseases (as antifungal agents).

HDAC Inhibition Assay

This protocol is adapted from established methods for measuring HDAC activity.[11][12][13][14][15]

Objective: To determine the in vitro inhibitory activity of this compound derivatives against a specific histone deacetylase (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, the diluted test compounds or control, and the recombinant HDAC1 enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (to prevent further deacetylation). The developer will cleave the deacetylated substrate, releasing a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

HDAC_Assay_Workflow A Prepare serial dilutions of test compounds B Add buffer, compounds, and HDAC1 enzyme to plate A->B C Initiate reaction with fluorogenic substrate B->C D Incubate at 37°C C->D E Stop reaction and develop fluorescence D->E F Measure fluorescence E->F G Calculate IC50 values F->G

Caption: Workflow for the in vitro HDAC inhibition assay.

Antifungal Susceptibility Testing

This protocol is based on the standardized broth microdilution methods from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19][20]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against a panel of fungal pathogens.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compounds dissolved in DMSO

  • Standard antifungal drugs (e.g., fluconazole, amphotericin B) as controls

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium. The final concentration should be adjusted to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL for yeast).

  • Prepare serial twofold dilutions of the test compounds and control drugs in RPMI-1640 medium in a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the growth control). The turbidity can be assessed visually or by using a microplate reader.

Conclusion and Future Directions

While direct experimental data on the SAR of this compound derivatives is currently lacking, a comparative analysis of structurally related compounds provides a solid foundation for rational drug design. The insights gleaned from HDAC inhibitors suggest that substitutions on the aminophenyl ring will be a critical determinant of biological activity, with a preference for small, hydrophobic groups. The presence of the cyclopropylmethanone moiety is anticipated to confer favorable pharmacokinetic properties, including enhanced metabolic stability and potency.

The experimental protocols outlined in this guide provide a clear path for the synthesis and evaluation of novel this compound derivatives. Future research should focus on synthesizing a library of these compounds with systematic variations on both the aminophenyl and cyclopropyl moieties. The resulting biological data will be invaluable in establishing a definitive SAR for this promising scaffold and unlocking its full therapeutic potential.

References

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  • Wang, H., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 296-305.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in the laboratory. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-Aminophenyl)(cyclopropyl)methanone (CAS No. 162174-75-6), ensuring that its management at the end of its use is as meticulous as its synthesis.

Understanding the Compound: Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is an aromatic amine and a cyclopropyl ketone. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictates the necessary precautions for handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data sourced from supplier Safety Data Sheets.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The aromatic amine functional group is of particular concern, as this class of compounds can have long-term health effects, and some are known or suspected carcinogens. Therefore, minimizing exposure during handling and disposal is a primary safety objective.

Regulatory Framework: Is this compound a Hazardous Waste?

The cornerstone of compliant chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). A critical first step is to determine if the waste is classified as "hazardous" under RCRA.

A chemical waste can be deemed hazardous in two ways:

  • Listed Waste: The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists). This compound is not currently on these lists.

  • Characteristic Waste: The waste may exhibit one or more of the following characteristics:

    • Ignitability: The propensity to catch fire.

    • Corrosivity: The ability to corrode metal or have a very high or low pH.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The potential to leach harmful concentrations of certain substances.

Based on its known properties, this compound does not exhibit ignitability, corrosivity, or reactivity. The determination of toxicity under RCRA often involves the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill conditions.[1][2] There is no publicly available TCLP data for this specific compound.

Guidance: Given the acute oral toxicity (H302) and the general concerns associated with aromatic amines, it is prudent and best practice to manage this compound as a hazardous waste . This conservative approach ensures the highest level of safety and regulatory compliance. Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for a final determination based on local and state regulations, which may be more stringent than federal rules.

Pre-Disposal Procedures: Laboratory-Scale Waste Management

Proper disposal begins in the lab. The following steps will ensure that waste is handled safely and is ready for final disposal.

The most effective disposal method is to not generate waste in the first place. Employing principles of green chemistry can significantly reduce the volume of waste.[3][4][5]

  • Optimize Reaction Scale: Carefully plan experiments to use the minimum amount of material necessary.

  • Inventory Management: Maintain a detailed chemical inventory to avoid purchasing duplicate materials that may expire and require disposal.[6]

  • Consider Alternative Syntheses: Explore synthetic routes that use less hazardous materials and generate less waste.

Due to the hazards of skin, eye, and respiratory irritation, appropriate PPE is mandatory when handling this compound waste.[7][8][9]

  • Eye Protection: Wear chemical safety goggles and, if there is a splash hazard, a face shield.

  • Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A fully buttoned lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron should be worn.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, or if working with solutions that could produce aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended.

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container should be in good condition with a secure lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides, with which it may be incompatible.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, and the container must be kept closed except when adding waste.

Disposal Methodologies

The final disposal of this compound should be carried out by a licensed and reputable hazardous waste disposal company.[10][11][12] They will have the expertise and facilities to handle the waste in a safe and environmentally sound manner. The primary methods of disposal for this type of chemical are incineration and, in some cases, landfilling after stabilization.

High-temperature incineration is the preferred method for the disposal of many organic chemical wastes, including aromatic amines and ketones.[13]

  • Mechanism: Incineration at high temperatures (typically 850-1100°C) with sufficient oxygen breaks down the organic molecule into simpler, less harmful components, primarily carbon dioxide, water, and nitrogen oxides.[14] The process must be carefully controlled to ensure complete combustion and to scrub any harmful gases from the emissions.

  • Advantages: This method offers complete destruction of the compound, permanently eliminating its hazards.

  • Considerations: The incineration facility must be equipped with appropriate air pollution control devices to manage the products of combustion.

Landfilling is a less preferred option for organic chemical waste. If this method is chosen, it must be done at a specially designated hazardous waste landfill.

  • Requirements: The landfill must have a double liner, a leachate collection system, and groundwater monitoring to prevent environmental contamination.[15][16][17]

  • Pre-treatment: Often, the chemical waste will be stabilized or solidified by the disposal company before it is landfilled to reduce the risk of leaching.

  • Non-Hazardous Classification: Should the waste be definitively classified as non-hazardous according to all federal, state, and local regulations, it may be eligible for disposal in a municipal solid waste landfill.[18][19] However, this requires a thorough and documented waste characterization.

For small spills within the laboratory, a preliminary neutralization step may be considered before absorption and collection as hazardous waste. Aromatic amines can be acidic in nature and can be neutralized with a weak base. However, given the hazards of the compound, this should only be performed by trained personnel in a well-ventilated area, such as a fume hood. It is generally safer to absorb the spill with an inert material and treat the absorbent as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound from the laboratory to its final disposition.

Step 1: Waste Accumulation

  • Designate a compatible, properly labeled hazardous waste container in a satellite accumulation area.

  • Wearing appropriate PPE, carefully transfer waste this compound (solid or in solution) into the container.

  • Keep the container securely closed at all times, except when adding waste.

Step 2: Requesting a Waste Pickup

  • Once the container is full, or if the material is no longer needed, contact your institution's EHS department or your contracted hazardous waste disposal company to arrange for a pickup.

  • Provide them with an accurate description of the waste, including the chemical name and quantity.

Step 3: Transportation

  • The hazardous waste disposal company will provide a trained technician to package and transport the waste in accordance with Department of Transportation (DOT) regulations.

  • They will ensure that all necessary shipping papers, including the hazardous waste manifest, are completed correctly.

Step 4: Final Disposal

  • The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • At the TSDF, the waste will be managed according to the most appropriate method, which for this compound is likely to be high-temperature incineration.

Step 5: Documentation

  • You will receive a copy of the hazardous waste manifest after the waste has been received by the TSDF. This document is your record of proper disposal and must be retained according to regulatory requirements.

Diagrams

Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Professional Disposal A Generation of this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate and Collect in a Labeled Hazardous Waste Container B->C D Store in Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Waste Pickup and Transport by Certified Professionals E->F G Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) F->G H High-Temperature Incineration G->H Preferred Method I Secure Hazardous Waste Landfill (Less Preferred) G->I Alternative J Receive Certificate of Disposal H->J I->J

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to regulatory guidelines, and partnering with qualified waste disposal professionals, researchers can ensure that their work contributes to scientific advancement without compromising the safety of themselves, their colleagues, or the environment. This commitment to the entire lifecycle of a chemical is what builds a culture of safety and deepens the trust in our scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.